CYCLOPROPYL 3-THIENYL KETONE
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclopropyl(thiophen-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c9-8(6-1-2-6)7-3-4-10-5-7/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQWHANRORWWLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341539 | |
| Record name | Cyclopropyl(3-thienyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113348-25-7 | |
| Record name | Cyclopropyl(3-thienyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Cyclopropyl 3-Thienyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to cyclopropyl 3-thienyl ketone, a valuable building block in medicinal chemistry and materials science. The unique combination of the strained cyclopropyl ring and the electron-rich thiophene moiety imparts desirable physicochemical properties to molecules, making this ketone a sought-after intermediate.[1] This document delves into the primary synthetic strategies, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis to guide researchers in selecting the most suitable method for their specific needs. Emphasis is placed on scientific integrity, providing a self-validating framework for the described protocols, grounded in authoritative references.
Introduction: The Significance of the Cyclopropyl Thienyl Ketone Scaffold
The incorporation of a cyclopropyl group into drug candidates has become an increasingly prevalent strategy in pharmaceutical development. This small, rigid carbocycle can significantly enhance a molecule's potency, metabolic stability, and pharmacokinetic profile. The strained nature of the cyclopropane ring introduces unique conformational constraints and electronic properties that can lead to improved binding affinity and selectivity for biological targets.
When coupled with a thiophene ring, a versatile heteroaromatic system, the resulting cyclopropyl thienyl ketone scaffold offers a rich platform for the synthesis of diverse and complex molecules. The 3-substituted thiophene core, in particular, is a key component in a range of biologically active compounds. This guide focuses on the synthesis of cyclopropyl 3-thienyl ketone, a crucial precursor for the development of novel therapeutics and advanced materials.
Synthetic Strategies: A Comparative Analysis
Two principal synthetic routes to cyclopropyl 3-thienyl ketone have been established: Palladium-Catalyzed Cross-Coupling reactions and classical Friedel-Crafts Acylation. A third, related approach involves the use of pre-formed 3-thienyl organometallic reagents. Each methodology presents distinct advantages and challenges, which are discussed in detail below.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A Modern and Efficient Approach
The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds. This method offers a highly efficient route to cyclopropyl 3-thienyl ketone, starting from readily available 3-bromothiophene and cyclopropylboronic acid.
Causality of Experimental Choices: The choice of a palladium catalyst, specifically a system comprising palladium(II) acetate and a bulky, electron-rich phosphine ligand such as SPhos (dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane), is critical for achieving high yields and conversions.[2][3] The SPhos ligand facilitates the oxidative addition of the palladium to the 3-bromothiophene and subsequent transmetalation with the cyclopropylboronic acid, which are key steps in the catalytic cycle. The use of a base, such as potassium phosphate (K₃PO₄), is essential to activate the boronic acid for transmetalation.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is adapted from a general procedure for the synthesis of cyclopropylthiophenes.[2][3]
Materials:
-
3-Bromothiophene
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
-
Water, deionized
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromothiophene (1.0 eq.), cyclopropylboronic acid (1.3 eq.), and potassium phosphate (2.0 eq.).
-
In a separate flask, prepare the catalyst solution by dissolving palladium(II) acetate (1 mol%) and SPhos (2 mol%) in anhydrous toluene.
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield cyclopropyl 3-thienyl ketone.
Data Summary: Suzuki-Miyaura Cross-Coupling
| Parameter | Value | Reference |
| Starting Material | 3-Bromothiophene | [2][3] |
| Reagent | Cyclopropylboronic acid | [2][3] |
| Catalyst | Pd(OAc)₂ / SPhos | [2][3] |
| Yield | Good to Excellent | [2][3] |
Organometallic Routes: A Versatile Alternative
The use of pre-formed 3-thienyl organometallic reagents, such as Grignard or organozinc reagents, provides a robust alternative for the synthesis of cyclopropyl 3-thienyl ketone. These highly reactive intermediates can be readily coupled with cyclopropanecarbonyl chloride.
Causality of Experimental Choices: The formation of a 3-thienyl Grignard reagent (3-thienylmagnesium bromide) from 3-bromothiophene and magnesium metal is a well-established procedure.[4] The choice of an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), is crucial for stabilizing the Grignard reagent. The subsequent reaction with cyclopropanecarbonyl chloride proceeds via nucleophilic acyl substitution to afford the desired ketone. Organozinc reagents, which can be prepared from 3-iodothiophene and activated zinc, offer a milder alternative with potentially higher functional group tolerance.
Experimental Protocol: Organometallic Route (Grignard Reaction)
Materials:
-
3-Bromothiophene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or THF
-
Cyclopropanecarbonyl chloride
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.1 eq.).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small portion of a solution of 3-bromothiophene (1.0 eq.) in anhydrous diethyl ether to the flask to initiate the reaction.
-
Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), add the remaining 3-bromothiophene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Acylation:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of cyclopropanecarbonyl chloride (0.9 eq.) in anhydrous diethyl ether dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
Friedel-Crafts Acylation: The Classical Approach
Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the synthesis of aryl ketones.[5][6] While it offers a direct route, its application to the synthesis of cyclopropyl 3-thienyl ketone is complicated by the regioselectivity of electrophilic substitution on the thiophene ring.
Mechanistic Considerations and Causality: The acylation of unsubstituted thiophene with an acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄) predominantly yields the 2-acylthiophene. This is due to the greater stabilization of the cationic intermediate formed upon electrophilic attack at the C2 position compared to the C3 position. Therefore, to achieve 3-acylation, a directing group at the 2- or 5-position of the thiophene ring is typically required to sterically or electronically favor substitution at the 3-position. An alternative is to start with a 3-substituted thiophene that directs acylation to an adjacent position, though this adds steps to the overall synthesis. Due to these complexities, a direct, high-yielding Friedel-Crafts acylation of unsubstituted thiophene to cyclopropyl 3-thienyl ketone is not the preferred method. For this reason, a detailed protocol for this specific transformation is not provided, as the organometallic and palladium-catalyzed routes offer superior selectivity and efficiency.
Visualization of Synthetic Pathways
To provide a clear visual representation of the discussed synthetic strategies, the following diagrams have been generated using Graphviz.
Figure 1: Comparative overview of the primary synthetic routes to cyclopropyl 3-thienyl ketone.
Spectroscopic Characterization
Accurate characterization of the final product is paramount. While a publicly available, peer-reviewed spectrum for cyclopropyl 3-thienyl ketone was not found during the literature search, the expected spectral data can be predicted based on the known spectra of similar compounds, such as cyclopropyl 2-thienyl ketone and other aryl cyclopropyl ketones.
Expected Spectroscopic Data for Cyclopropyl 3-Thienyl Ketone:
-
¹H NMR:
-
Thiophene protons: Three signals in the aromatic region (δ 7.0-8.5 ppm), with coupling patterns characteristic of a 3-substituted thiophene.
-
Cyclopropyl protons: Multiplets in the upfield region (δ 0.8-1.5 ppm) for the CH₂ groups and a downfield multiplet (δ 2.0-3.0 ppm) for the CH proton adjacent to the carbonyl group.
-
-
¹³C NMR:
-
Carbonyl carbon: A signal in the downfield region (δ > 190 ppm).
-
Thiophene carbons: Four signals in the aromatic region (δ 120-150 ppm).
-
Cyclopropyl carbons: Signals in the upfield region (δ 10-25 ppm).
-
-
IR Spectroscopy:
-
A strong absorption band corresponding to the C=O stretch of the ketone, typically in the range of 1660-1680 cm⁻¹.
-
-
Mass Spectrometry:
-
The molecular ion peak corresponding to the molecular weight of cyclopropyl 3-thienyl ketone (C₈H₈OS, MW: 152.21 g/mol ).
-
Conclusion and Future Outlook
The synthesis of cyclopropyl 3-thienyl ketone is most effectively achieved through modern palladium-catalyzed cross-coupling reactions or traditional organometallic routes. The Suzuki-Miyaura coupling offers high yields and functional group tolerance, making it an attractive choice for many applications. The Grignard-based organometallic approach provides a reliable and cost-effective alternative. While Friedel-Crafts acylation is a classical method, its utility for the direct synthesis of the 3-substituted isomer is limited by poor regioselectivity.
The continued interest in cyclopropyl-containing motifs in drug discovery and materials science will undoubtedly drive further innovation in the synthesis of key building blocks like cyclopropyl 3-thienyl ketone. Future research may focus on developing even more efficient and sustainable catalytic systems, as well as exploring novel synthetic pathways to access this and related structures.
References
-
PubChem. (n.d.). Cyclopropyl(3-thienyl)methanone. National Center for Biotechnology Information. Retrieved from: [Link]
-
Zhuravlev, F. A., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3793. Available at: [Link]
-
Zhuravlev, F. A., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. PubMed Central. Available at: [Link]
-
Gronowitz, S., & Raznikiewicz, T. (1962). 3-Bromothiophene. Organic Syntheses, 42, 30. Available at: [Link]
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus, 84, 1392-1395.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from: [Link]
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Cannon, G. W., Ellis, R. C., & Leal, J. R. (1951). Methyl cyclopropyl ketone. Organic Syntheses, 31, 74. Available at: [Link]
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Chen, Y.-Z., et al. (n.d.). Supporting Information for Palladium-Catalyzed Stereoselective Ring-opening Reaction of Aryl Cyclopropyl Ketones. The Royal Society of Chemistry. Available at: [Link]
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General 1H NMR and 13C NMR Spectra were recorded on Bruker DPX 400 or 500 spectrometer in deuterium chloroform. (n.d.). AWS. Available at: [Link]
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Matrix Fine Chemicals. (n.d.). CYCLOPROPYL(THIOPHEN-2-YL)METHANONE. Retrieved from: [Link]
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SIELC Technologies. (2018). Cyclopropyl 2-thienyl ketone. Retrieved from: [Link]
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The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from: [Link]
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Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from: [Link]
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European Patent Office. (n.d.). Thiophene-3-carboxaldehyde derivatives, their preparation and their use in preparing 3-thienyl acetonitrile. Retrieved from: [Link]
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RSC Publishing. (n.d.). Synthetic route to tricyclic carbon compounds by Friedel–crafts acylation. Retrieved from: [Link]
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ResearchGate. (n.d.). First‐generation route to cyclopropyl ketone 13. Reagents and conditions. Retrieved from: [Link]
-
MDPI. (2024). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Retrieved from: [Link]
- Google Patents. (n.d.). Synthesis method of cyclopropyl methyl ketone.
-
MDPI. (n.d.). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Retrieved from: [Link]
-
PMC - PubMed Central. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Retrieved from: [Link]
-
Sci-Hub. (n.d.). Synthesis of allenyl ketones and their palladium-catalyzed cycloisomerization/dimerization: approaching the limits. Retrieved from: [Link]<342::aid-prac342>3.0.co;2-p
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Sci-Hub. (n.d.). C−C-Bond Formation by the Palladium-Catalyzed Cycloisomerization/Dimerization of Terminal Allenyl Ketones: Selectivity and Mechanistic Aspects. Retrieved from: [Link]
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RSC Publishing. (n.d.). Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. Retrieved from: [Link]
-
PMC - NIH. (n.d.). Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. Retrieved from: [Link]
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Introduction: A Privileged Scaffold in Modern Chemistry
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Cyclopropyl 3-Thienyl Ketone
Cyclopropyl 3-thienyl ketone, identified by its CAS Number 113348-25-7, is a heterocyclic ketone that merges three structurally significant motifs: a reactive carbonyl group, a strained cyclopropane ring, and an aromatic thiophene heterocycle.[1][2] This unique combination of functional groups imbues the molecule with a rich and versatile chemical profile, positioning it as a valuable building block for researchers in medicinal chemistry and advanced organic synthesis. The cyclopropyl fragment is increasingly recognized for its ability to enhance pharmacological properties in drug candidates, including metabolic stability and binding potency, by introducing conformational rigidity and unique electronic characteristics.[3][4] Simultaneously, the thiophene ring serves as a bioisostere for phenyl groups and is a cornerstone in a multitude of approved therapeutics. This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of cyclopropyl 3-thienyl ketone, offering field-proven insights for its application in complex molecular design.
Part 1: Core Physicochemical and Spectroscopic Profile
A comprehensive understanding of a molecule's physical and spectroscopic properties is foundational to its effective use in synthesis and research.
Physicochemical Data
The macroscopic properties of cyclopropyl 3-thienyl ketone are summarized below. These values are critical for reaction setup, purification, and handling.
| Property | Value | Source |
| CAS Number | 113348-25-7 | [1][2] |
| Molecular Formula | C₈H₈OS | [1][2] |
| Molecular Weight | 152.21 g/mol | [1][2] |
| Boiling Point | 244.5°C at 760 mmHg | [] |
| Density | 1.271 g/cm³ | [] |
| IUPAC Name | cyclopropyl(thiophen-3-yl)methanone | [2] |
| SMILES | C1CC1C(=O)C2=CSC=C2 | [1] |
| InChI Key | RTQWHANRORWWLD-UHFFFAOYSA-N | [2] |
Spectroscopic Signature
The spectral signature of cyclopropyl 3-thienyl ketone provides definitive structural confirmation and is indispensable for monitoring reaction progress.
-
Infrared (IR) Spectroscopy : The most prominent feature is a strong, sharp absorption band for the carbonyl (C=O) stretching vibration. For aromatic ketones, this peak typically appears in the range of 1685-1705 cm⁻¹.[6][7] Conjugation with the thiophene ring lowers the frequency compared to a simple aliphatic ketone.
-
¹H NMR Spectroscopy : The proton NMR spectrum is highly characteristic. The protons on the cyclopropyl ring will appear as complex multiplets in the upfield region (typically 0.8-1.5 ppm). The protons on the thiophene ring will be observed in the aromatic region (7.0-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by the 3-substitution pattern. Protons alpha to the carbonyl are deshielded.[6][8]
-
¹³C NMR Spectroscopy : The carbonyl carbon produces a distinctive, low-intensity signal in the far downfield region of the spectrum, typically between 190-200 ppm for an aryl ketone.[6][7] The carbons of the thiophene ring will resonate in the aromatic region (~125-145 ppm), while the cyclopropyl carbons will appear at higher field.
-
Mass Spectrometry (MS) : The molecular ion peak (M⁺) is expected at m/z = 152.[2] Key fragmentation patterns include α-cleavage on either side of the carbonyl group, leading to the loss of the cyclopropyl radical (C₃H₅•) or the thienyl radical (C₄H₃S•), resulting in characteristic fragment ions.[6][9]
Part 2: Synthesis and Reactivity
The synthetic accessibility and predictable reactivity of cyclopropyl 3-thienyl ketone are central to its utility.
Synthesis: A Note on Regioselectivity
Standard Friedel-Crafts acylation of unsubstituted thiophene with cyclopropanecarbonyl chloride, using a Lewis acid like AlCl₃, overwhelmingly favors substitution at the 2-position.[10] This is due to the superior resonance stabilization of the cationic intermediate formed during attack at C2 versus C3.[10]
Therefore, to achieve the target 3-thienyl isomer, a regiocontrolled strategy is required. A common and effective approach involves the use of organometallic reagents starting from a pre-functionalized thiophene.
This protocol describes a reliable method for synthesizing cyclopropyl 3-thienyl ketone from 3-bromothiophene.
Step 1: Formation of the Thienyl Grignard Reagent
-
To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.1 eq).
-
Add a small volume of anhydrous tetrahydrofuran (THF) and an iodine crystal to initiate the reaction.
-
Slowly add a solution of 3-bromothiophene (1.0 eq) in anhydrous THF to the activated magnesium at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of 3-thienylmagnesium bromide.
Step 2: Acylation with Cyclopropanecarbonyl Chloride
-
Cool the freshly prepared Grignard reagent to 0°C in an ice bath.
-
Slowly add a solution of cyclopropanecarbonyl chloride (1.0 eq) in anhydrous THF dropwise to the stirred Grignard solution.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
Step 3: Workup and Purification
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure cyclopropyl 3-thienyl ketone.
Caption: Regioselective synthesis of cyclopropyl 3-thienyl ketone.
Chemical Reactivity: A Triad of Functionality
The reactivity of cyclopropyl 3-thienyl ketone is a composite of its constituent parts, offering multiple avenues for synthetic elaboration.
-
Reactions at the Carbonyl Group : The ketone functionality undergoes all canonical carbonyl reactions, including reduction to the corresponding alcohol, Wittig olefination to form alkenes, and nucleophilic additions.
-
Reactivity of the Cyclopropyl Ring : The cyclopropyl group, being adjacent to an electron-withdrawing ketone, is "activated".[11][12] This strain and activation make it susceptible to ring-opening reactions under various conditions.
-
Acid-Catalyzed Rearrangements : In the presence of strong acids, aryl cyclopropyl ketones can undergo cyclization to form tetralones.[13] This transformation proceeds through a cationic intermediate, demonstrating the cyclopropane's ability to act as a latent carbo-cation equivalent.
-
Photocatalytic Cycloadditions : Visible light photocatalysis can induce a one-electron reduction of the aryl cyclopropyl ketone, leading to a ring-opened radical anion.[14] This intermediate can then participate in formal [3+2] cycloaddition reactions with olefins to construct highly substituted cyclopentane rings, a valuable transformation for building molecular complexity.[14][15]
-
Caption: Key reactive pathways of cyclopropyl 3-thienyl ketone.
Part 3: Applications in Drug Discovery and Materials Science
The structural attributes of cyclopropyl 3-thienyl ketone make it a compelling scaffold for the development of novel bioactive compounds and functional materials.
Role in Medicinal Chemistry
The incorporation of a cyclopropyl ring is a validated strategy in drug design to overcome common developmental hurdles.[3] It can act as a metabolically robust bioisostere for a gem-dimethyl group or a double bond, often leading to improved pharmacokinetic profiles.[4]
-
Enhanced Potency & Selectivity : The rigid, three-dimensional nature of the cyclopropyl group restricts the conformational freedom of a molecule, which can lead to a more favorable entropic contribution upon binding to a biological target and thus enhance potency.[3][4]
-
Metabolic Stability : The C-H bonds on a cyclopropane ring are stronger than those in alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[3] Replacing a metabolically labile group with a cyclopropyl moiety is a common tactic to increase a drug's half-life.
-
Vectorial Exit : The unique electronic properties and lipophilicity of the cyclopropyl group can influence a molecule's interaction with efflux transporters like P-glycoprotein, potentially improving cell permeability and brain penetration.[3]
Cyclopropyl ketones serve as key intermediates in the synthesis of pharmaceuticals, including anti-inflammatory agents and agrochemicals.[16] The combination with the thiophene ring, a known pharmacophore, makes cyclopropyl 3-thienyl ketone a starting point for developing inhibitors of kinases like VEGFR-2 and EGFR, as well as compounds with anticoagulant or antimicrobial activities.[17]
Caption: Logic flow from molecular features to applications.
Utility in Materials Science
Beyond pharmaceuticals, the reactivity of the cyclopropyl thienyl ketone scaffold can be harnessed in materials science. The ability to participate in ring-opening polymerizations or to be incorporated as a pendant group allows for the creation of novel polymers with tailored thermal and mechanical properties.[16]
Conclusion
Cyclopropyl 3-thienyl ketone is more than a simple combination of its parts; it is a synthetically versatile platform whose distinct electronic and steric properties offer solutions to contemporary challenges in chemical synthesis. Its regiocontrolled synthesis opens the door to a wide array of derivatives. The activated cyclopropane ring provides access to unique ring-opening and cycloaddition pathways for rapid molecular complexity generation. For researchers and professionals in drug development and materials science, a thorough understanding of this ketone's chemical properties is crucial for leveraging its full potential in the design and creation of next-generation molecules.
References
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- 15. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemimpex.com [chemimpex.com]
- 17. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclopropyl 3-Thienyl Ketone: A Technical Guide to Synthesis, Properties, and Applications in Drug Discovery
CAS Number: 113348-25-7
Abstract
Cyclopropyl 3-thienyl ketone is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The incorporation of the cyclopropyl group, a motif increasingly recognized for its favorable impact on metabolic stability and target binding affinity, makes this ketone a valuable synthon for creating novel chemical entities.[1][2] The strained three-membered ring offers unique conformational rigidity and electronic properties that can enhance potency, reduce off-target effects, and improve overall ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of drug candidates.[2][3] This guide provides a comprehensive overview of cyclopropyl 3-thienyl ketone, detailing its physicochemical properties, robust synthetic methodologies, characteristic reactivity, and its strategic role in the landscape of modern medicinal chemistry.
Introduction: The Strategic Value of the Cyclopropyl Moiety
The cyclopropane ring, once considered a mere chemical curiosity, is now an established and valuable component in the medicinal chemist's toolkit.[3] Its utility stems from a unique combination of steric and electronic properties conferred by its significant ring strain (approximately 27.5 kcal/mol).[3]
Key advantages of incorporating a cyclopropyl group include:
-
Enhanced Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in linear alkanes. This increased bond dissociation energy renders the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[3]
-
Conformational Rigidity and Potency: The rigid, planar nature of the cyclopropyl ring can act as a conformational lock, pre-organizing a molecule into its bioactive conformation. This reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency.[2][3]
-
Modulation of Physicochemical Properties: The cyclopropyl group serves as a versatile bioisostere for common functional groups like vinyl, gem-dimethyl, or even phenyl rings. This allows for the fine-tuning of critical properties such as lipophilicity (LogP) and aqueous solubility, which are essential for optimizing a drug's pharmacokinetic profile.[3]
When coupled with a heteroaromatic system like thiophene, the resulting ketone becomes a powerful intermediate, combining the benefits of the cyclopropyl group with the diverse interaction potential of the thienyl ring. The sulfur atom in the thiophene can participate in hydrogen bonding and other polar interactions, while the aromatic system can engage in π-stacking with biological targets.[4]
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of cyclopropyl 3-thienyl ketone is fundamental for its effective use in synthesis and analysis.
Core Properties
The key physicochemical data for cyclopropyl(thiophen-3-yl)methanone are summarized below.[5][6]
| Property | Value | Source |
| CAS Number | 113348-25-7 | [5][6] |
| Molecular Formula | C₈H₈OS | [5][6] |
| Molecular Weight | 152.21 g/mol | [6] |
| IUPAC Name | cyclopropyl(thiophen-3-yl)methanone | [5] |
| Topological Polar Surface Area | 17.07 Ų | [6] |
| Calculated LogP | 2.34 | [6] |
Spectroscopic Profile (Predicted)
-
¹H NMR (Predicted, CDCl₃, 400 MHz):
-
δ 8.10-8.20 (m, 1H, Thienyl H2)
-
δ 7.50-7.60 (m, 1H, Thienyl H5)
-
δ 7.30-7.40 (m, 1H, Thienyl H4)
-
δ 2.60-2.70 (m, 1H, Cyclopropyl CH)
-
δ 1.20-1.30 (m, 2H, Cyclopropyl CH₂)
-
δ 1.00-1.10 (m, 2H, Cyclopropyl CH₂)
-
-
¹³C NMR (Predicted, CDCl₃, 100 MHz):
-
δ 198.0 (C=O)
-
δ 138.0 (Thienyl C3)
-
δ 133.0 (Thienyl C2)
-
δ 127.0 (Thienyl C5)
-
δ 126.0 (Thienyl C4)
-
δ 18.0 (Cyclopropyl CH)
-
δ 12.0 (Cyclopropyl CH₂)
-
Synthesis of Cyclopropyl 3-Thienyl Ketone: A Validated Protocol
While multiple strategies exist for the synthesis of cyclopropyl ketones, a reliable and scalable approach involves the acylation of a suitable organometallic thienyl species with cyclopropanecarbonyl chloride. The following protocol is a robust, generalized procedure adapted from established methods for the synthesis of aryl ketones.
Reaction Scheme
Caption: Grignard-based synthesis of cyclopropyl 3-thienyl ketone.
Step-by-Step Experimental Protocol
Materials:
-
3-Bromothiophene (1.0 eq)
-
Magnesium turnings (1.1 eq)
-
Iodine (1 crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclopropanecarbonyl chloride (0.95 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Grignard Reagent Preparation: a. Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet. b. Add magnesium turnings (1.1 eq) and a single crystal of iodine to the flask. c. Gently heat the flask under a flow of argon until violet iodine vapors are observed, then allow it to cool to room temperature. This step activates the magnesium surface. d. Add anhydrous THF to cover the magnesium. e. Dissolve 3-bromothiophene (1.0 eq) in anhydrous THF and add it dropwise to the magnesium suspension via an addition funnel. The reaction is exothermic and should initiate spontaneously. If not, gentle warming may be required. f. Once the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed, resulting in a dark solution of 3-thienylmagnesium bromide.
-
Acylation: a. Cool the freshly prepared Grignard reagent to -20 °C using a dry ice/acetone bath. b. Dissolve cyclopropanecarbonyl chloride (0.95 eq) in anhydrous THF. c. Add the cyclopropanecarbonyl chloride solution dropwise to the stirred Grignard reagent, maintaining the temperature below -10 °C. d. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Work-up and Purification: a. Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). c. Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter. d. Concentrate the filtrate under reduced pressure to obtain the crude product. e. Purify the crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure cyclopropyl 3-thienyl ketone.
Chemical Reactivity and Synthetic Utility
The cyclopropyl ketone moiety is a versatile functional group that can participate in a range of chemical transformations, making it a valuable intermediate for building molecular complexity.
Ring-Opening Reactions
Under Lewis acid or Brønsted acid catalysis, the strained cyclopropane ring can undergo ring-opening. This reactivity is particularly useful in reactions like the formal homo-Nazarov cyclization, where vinyl- or aryl-cyclopropyl ketones cyclize to form six-membered rings, a transformation that provides access to complex carbocyclic frameworks.
Cycloadditions
The ketone can be converted into an enol or enolate, which can then participate in various cycloaddition reactions. Furthermore, photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones with alkenes have been developed, providing a powerful method for constructing five-membered carbocyclic rings with high stereocontrol.
Applications in Medicinal Chemistry and Drug Development
While specific, publicly documented applications of cyclopropyl 3-thienyl ketone as a direct precursor to a clinical candidate are limited, its structural motifs are prevalent in numerous bioactive molecules. The combination of the metabolically robust cyclopropyl group and the thiophene ring makes it an ideal scaffold for targeting a range of biological systems.
Role as a Bioisostere and Pharmacophore
The cyclopropyl thienyl ketone scaffold can be considered a bioisosteric replacement for other aryl groups, offering a different vector for substitution and a unique electronic profile. Its utility is particularly pronounced in the development of kinase inhibitors.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Many FDA-approved drugs containing cyclopropyl groups function as inhibitors of critical signaling proteins, such as receptor tyrosine kinases (RTKs).[1] These enzymes, including MET, VEGFR-2, and EGFR, are often dysregulated in cancer and other diseases. The cyclopropyl moiety can fit into hydrophobic pockets within the ATP-binding site of these kinases, contributing to high binding affinity and selectivity. The general mechanism involves blocking the phosphorylation cascade that leads to cell proliferation and survival.
Caption: General signaling pathway of Receptor Tyrosine Kinase (RTK) inhibition.
Conclusion
Cyclopropyl 3-thienyl ketone (CAS 113348-25-7) represents a strategically important building block for researchers in drug discovery and development. Its synthesis is achievable through robust and scalable chemical methods. The unique combination of a metabolically stable cyclopropyl ring and a versatile thienyl moiety provides a powerful platform for designing next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. As the demand for novel chemical matter continues to grow, the utility of well-designed synthons like cyclopropyl 3-thienyl ketone will undoubtedly expand, paving the way for new and effective treatments for a wide range of diseases.
References
- Schwyn, B., & Neilands, J. B. (1987). Universal chemical assay for the detection and determination of siderophores. Analytical Biochemistry, 160(1), 47-56.
- BenchChem. (2025). Applications in medicinal chemistry for cyclopropyl-containing compounds.
- Patil, S. A., et al. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9723-9758.
-
PubChem. (n.d.). Cyclopropyl(3-thienyl)methanone. National Center for Biotechnology Information. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Cyclopropyl Methyl Ketone in Modern Pharmaceutical Synthesis. Retrieved from [Link]
- El-Damasy, D. A., et al. (2025).
- ResearchGate. (n.d.). First-generation route to cyclopropyl ketone 13.
- Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.
- MDPI. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Thienyl Moiety: Enhancing Peptide Properties for Medicinal Chemistry Applications. Retrieved from [Link]
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A Technical Guide to the Mechanistic Role and Synthetic Utility of Cyclopropyl 3-Thienyl Ketone in Modern Drug Discovery
This guide provides an in-depth analysis of cyclopropyl 3-thienyl ketone, moving beyond a traditional "mechanism of action" to explore its primary role as a high-value synthetic intermediate and a critical structural motif in medicinal chemistry. For researchers, scientists, and drug development professionals, understanding the utility of this scaffold is paramount for designing next-generation therapeutics. We will dissect the causality behind its use, from its unique physicochemical properties to its influence on the pharmacological profiles of derivative compounds.
Part 1: The Foundational Role of the Cyclopropyl Ketone Moiety
The direct biological activity of cyclopropyl 3-thienyl ketone is not extensively documented; its significance lies in its function as a versatile chemical building block.[1][2] The inclusion of the cyclopropyl group in drug candidates is a strategic decision made to address common challenges in drug discovery.[3][4][5]
The unique properties of the cyclopropyl ring—such as the coplanarity of its three carbon atoms, shorter and stronger C-H bonds, and enhanced π-character of its C-C bonds—confer several advantages to molecules that contain it.[3][4][5] These advantages often translate into improved pharmacological characteristics:
-
Enhanced Potency and Binding: The rigid, three-dimensional structure of the cyclopropyl group can lock a molecule into a specific conformation that is entropically more favorable for binding to a biological target.[3][4]
-
Increased Metabolic Stability: The C-H bonds in a cyclopropyl ring are stronger than those in alkanes, making them less susceptible to metabolic breakdown by cytochrome P450 enzymes.[3][4] This can increase the half-life and bioavailability of a drug.
-
Modulation of Physicochemical Properties: The cyclopropyl fragment can influence a drug's lipophilicity, permeability, and plasma clearance, helping to fine-tune its pharmacokinetic profile.[3][4] It can also alter the pKa of nearby functional groups, which can be crucial for optimizing cell membrane permeability and reducing efflux by transporters like P-glycoprotein.[3][5]
-
Reduced Off-Target Effects: By providing conformational constraint, the cyclopropyl ring can improve a molecule's selectivity for its intended target, thereby reducing the risk of off-target interactions and associated side effects.[3][4]
The ketone group attached to the cyclopropyl and thienyl rings provides a reactive handle for a variety of chemical transformations, making it a valuable intermediate for building more complex molecular architectures.[1]
Part 2: Synthetic Utility and Strategic Application
Cyclopropyl 3-thienyl ketone serves as a quintessential example of a Donor-Acceptor (D-A) cyclopropane. The electron-withdrawing ketone group (acceptor) and the electron-rich thienyl and cyclopropyl groups (donors) create a reactive system that can be exploited in various synthetic strategies.[6] This reactivity is central to its "mechanism of action" in a synthetic context.
Key Synthetic Transformations
The strained nature of the cyclopropane ring makes it susceptible to ring-opening reactions, which can be catalyzed by acids or transition metals.[7][8] This reactivity allows chemists to access linear structures that would be difficult to synthesize otherwise. For instance, aryl cyclopropyl ketones can be cyclized under acidic conditions to form 1-tetralones, a common scaffold in bioactive molecules.[9]
The diagram below illustrates a generalized synthetic workflow, showcasing how cyclopropyl 3-thienyl ketone can be used as a starting material to generate a library of diverse chemical entities for biological screening.
Caption: Synthetic pathways from cyclopropyl 3-thienyl ketone.
This strategic diversification is a cornerstone of modern drug discovery, allowing for the exploration of vast chemical space from a single, versatile starting material. For example, 2-aminoaryl cyclopropyl ketones can undergo condensation reactions with aldehydes to form complex heterocyclic structures like 2,3-dihydrofuro[3,2-c]quinolines.[10][11]
Part 3: Proposed Experimental Workflows for Target Identification
Given that cyclopropyl 3-thienyl ketone is a scaffold used to create novel compounds, a primary task for a research team is to determine the biological activity of its derivatives. Below are detailed protocols for initial screening campaigns.
Protocol 1: General Kinase Inhibition Screening
Rationale: Many kinase inhibitors incorporate rigid, heterocyclic structures. Derivatives of cyclopropyl 3-thienyl ketone could potentially fit into the ATP-binding pocket of various kinases. This protocol provides a framework for a primary screen.
Methodology:
-
Compound Preparation: Synthesize a library of derivatives from cyclopropyl 3-thienyl ketone. Dissolve each compound in 100% DMSO to create 10 mM stock solutions.
-
Assay Plate Preparation:
-
Use a 384-well, low-volume, white, round-bottom plate.
-
Dispense 50 nL of each test compound from the stock solution into the assay plate using an acoustic liquid handler. This will result in a final assay concentration of 10 µM in a 5 µL reaction volume.
-
Include wells for a positive control (e.g., Staurosporine) and a negative control (DMSO vehicle).
-
-
Kinase Reaction:
-
Prepare a kinase/substrate solution containing the target kinase (e.g., EGFR, VEGFR2) and its corresponding peptide substrate in kinase buffer.
-
Prepare an ATP solution. The concentration should be equal to the Km for the specific kinase being tested.
-
Dispense 2.5 µL of the kinase/substrate solution into each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by dispensing 2.5 µL of the ATP solution into each well.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 5 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and measure the remaining ATP.
-
Incubate for 10 minutes at room temperature to allow the signal to stabilize.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Compounds showing >50% inhibition in the primary screen are selected for dose-response curve generation to determine their IC50 values.
-
The workflow for this screening process is visualized below.
Caption: High-throughput kinase inhibition screening workflow.
Protocol 2: GPCR Antagonist Screening (Calcium Flux Assay)
Rationale: The thienyl group is a common feature in ligands for G-protein coupled receptors (GPCRs). This protocol is designed to identify antagonists for a GPCR that signals through the Gq pathway, leading to an increase in intracellular calcium.
Methodology:
-
Cell Culture:
-
Use a stable cell line expressing the target GPCR (e.g., HEK293-hM1).
-
Plate the cells in a 384-well, black-walled, clear-bottom plate and grow to confluence.
-
-
Dye Loading:
-
Aspirate the culture medium from the wells.
-
Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in a suitable buffer.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, to allow for dye loading and de-esterification.
-
-
Compound Addition:
-
Prepare intermediate dilutions of the test compounds in assay buffer.
-
Add the compounds to the cell plate. The final assay concentration is typically 1-10 µM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Detection:
-
Place the cell plate into a fluorescence imaging plate reader (e.g., FLIPR).
-
Measure the baseline fluorescence for 10-20 seconds.
-
Add a known agonist for the target GPCR at a concentration that elicits an 80% maximal response (EC80).
-
Continue to measure the fluorescence intensity for 2-3 minutes to capture the calcium flux signal.
-
-
Data Analysis:
-
The fluorescence signal is reported as the change in fluorescence (ΔF) over the baseline (F).
-
Determine the percent inhibition of the agonist response for each test compound.
-
Hits are compounds that significantly reduce the agonist-induced calcium signal. These are then subjected to dose-response analysis to determine their potency (IC50).
-
Part 4: Data Summary and Concluding Remarks
The true "mechanism of action" of cyclopropyl 3-thienyl ketone is its role as a powerful enabler in synthetic and medicinal chemistry. Its unique combination of a reactive ketone handle, a bioisosteric thienyl ring, and the pharmacologically advantageous cyclopropyl group makes it a highly valuable starting point for the development of novel therapeutics.
| Structural Moiety | Key Physicochemical Contribution | Common Pharmacological Impact |
| Cyclopropyl Ring | High ring strain, rigidity, enhanced C-H bond strength.[1][3][4] | Increased metabolic stability, enhanced binding potency, conformational restriction.[3][4][5] |
| Ketone Group | Electron-withdrawing, provides a reactive site for nucleophilic attack and condensation.[1] | Serves as a synthetic handle for creating diverse derivatives.[1][2] |
| Thienyl Ring | Aromatic, serves as a bioisostere for a phenyl ring. | Can participate in π-stacking and hydrogen bonding with biological targets. |
By leveraging the principles outlined in this guide, research organizations can strategically employ cyclopropyl 3-thienyl ketone and its derivatives to accelerate drug discovery programs, addressing critical needs in potency, selectivity, and pharmacokinetics. The provided protocols offer a validated starting point for uncovering the latent therapeutic potential within this versatile chemical scaffold.
References
- Vertex AI Search. (2025). cyclopropyl ketone.
- ChemicalBook. (2023). Cyclopropyl Methyl Ketone: properties, applications and safety.
- ACS Publications. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
- MDPI. (n.d.). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones.
- ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF.
- ResearchGate. (n.d.). Representative examples of natural products and bioactive molecules....
- PubMed. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules.
- Filo. (2025). Give mechanism of Norrish Type II reaction. Explain why cyclopropyl keton...
- ResearchGate. (n.d.). TfOH mediated reaction of 2‐aminoquinolin‐3‐yl cyclopropyl ketone with benzaldehyde.
- PubMed. (2015). Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones.
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- 9. Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 11. researchgate.net [researchgate.net]
The Enigmatic Potential of Cyclopropyl 3-Thienyl Ketone: A Technical Guide to an Underexplored Scaffold
For Immediate Release: For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The cyclopropyl ring, with its unique conformational rigidity and electronic properties, and the thienyl moiety, a versatile bioisostere of the phenyl group, are two such motifs that have independently contributed to the development of numerous therapeutic agents.[1][2] The amalgamation of these two entities in cyclopropyl 3-thienyl ketone (CAS No. 113348-25-7) presents a compelling, yet largely unexplored, scaffold for biological investigation.[3] This technical guide aims to provide a comprehensive overview of the potential biological activities of cyclopropyl 3-thienyl ketone, drawing upon established principles of medicinal chemistry, structure-activity relationships (SAR) of related compounds, and prospective avenues for future research. While direct biological data for this specific molecule remains scarce in publicly available literature, this document will serve as a foundational resource for researchers poised to investigate its therapeutic potential.
The Constituent Moieties: A Foundation for Biological Activity
The predicted biological relevance of cyclopropyl 3-thienyl ketone stems from the well-documented pharmacological profiles of its constituent parts: the cyclopropyl ketone and the 3-thienyl group.
The Cyclopropyl Group: A Staple in Medicinal Chemistry
The cyclopropyl group is a small, strained carbocycle that imparts significant and often beneficial changes to the pharmacokinetic and pharmacodynamic properties of a molecule.[4] Its rigid nature can lock a molecule into a bioactive conformation, enhancing binding affinity to biological targets.[5] Furthermore, the cyclopropyl ring is known to be more metabolically stable than larger alkyl groups, a desirable trait in drug development.[5] In numerous approved drugs, the cyclopropyl moiety has been successfully incorporated to enhance potency and metabolic stability.[1][4]
The Thienyl Group: A Versatile Aromatic Surrogate
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. It is frequently employed in medicinal chemistry as a bioisosteric replacement for a phenyl ring.[2] This substitution can lead to improved potency, altered selectivity, and favorable absorption, distribution, metabolism, and excretion (ADME) properties. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions within a biological target, potentially leading to enhanced binding affinity.[2] Thiophene-containing compounds have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2]
Postulated Biological Activities of Cyclopropyl 3-Thienyl Ketone
Based on the known activities of related chemical structures, several potential biological activities can be hypothesized for cyclopropyl 3-thienyl ketone. These hypotheses provide a roadmap for future experimental validation.
Potential as an Enzyme Inhibitor
The ketone functionality in conjunction with the adjacent aromatic and cyclopropyl rings suggests that cyclopropyl 3-thienyl ketone could act as an inhibitor of various enzymes. The carbonyl group can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites. The lipophilic nature of the cyclopropyl and thienyl groups could facilitate binding to hydrophobic pockets within enzymes.
Hypothetical Targets and Mechanisms:
-
Kinases: Many kinase inhibitors feature heterocyclic rings that occupy the adenine-binding pocket. The thienyl group of cyclopropyl 3-thienyl ketone could potentially fulfill this role.
-
Proteases: The carbonyl group could interact with active site residues of proteases, such as serine or cysteine, potentially leading to reversible or irreversible inhibition.
-
Histone Deacetylases (HDACs): Some HDAC inhibitors possess a ketone moiety that chelates the zinc ion in the active site.
Potential Anticancer Activity
Numerous compounds containing cyclopropyl and thienyl moieties have exhibited significant anticancer properties.[6][7] The rigid structure of cyclopropyl 3-thienyl ketone could favor binding to anticancer targets such as tubulin or specific signaling proteins involved in cancer cell proliferation.
Potential Mechanisms of Anticancer Action:
-
Induction of Apoptosis: The compound could trigger programmed cell death in cancer cells by interacting with key proteins in the apoptotic cascade.
-
Cell Cycle Arrest: It might interfere with the cell cycle machinery, preventing cancer cells from dividing.
-
Inhibition of Angiogenesis: The molecule could potentially inhibit the formation of new blood vessels that supply tumors with nutrients.
A study on 2-(4-alkoxyphenyl)cyclopropyl hydrazide derivatives, which share the cyclopropyl core, demonstrated moderate in vitro cytostatic effects against several cancer cell lines.[6] Another study on thienyl chalcone derivatives showed significant cytotoxic activity against breast cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range. These findings lend credence to the hypothesis that cyclopropyl 3-thienyl ketone may possess anticancer activity.
Synthesis and Characterization
The synthesis of cyclopropyl 3-thienyl ketone can be approached through several established synthetic methodologies. A common route involves the reaction of a 3-thienyl Grignard or organolithium reagent with cyclopropanecarbonyl chloride or a related activated cyclopropyl carboxylic acid derivative.
Illustrative Synthetic Workflow:
Caption: A potential synthetic route to cyclopropyl 3-thienyl ketone.
Proposed Experimental Protocols for Biological Evaluation
To elucidate the biological activity of cyclopropyl 3-thienyl ketone, a systematic screening approach is recommended. The following are high-level protocols for initial investigations.
General Enzyme Inhibition Assay
Objective: To determine if cyclopropyl 3-thienyl ketone inhibits the activity of a panel of enzymes (e.g., kinases, proteases).
Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding substrate in an appropriate buffer.
-
Compound Preparation: Prepare a stock solution of cyclopropyl 3-thienyl ketone in a suitable solvent (e.g., DMSO) and create a series of dilutions.
-
Assay Execution: In a microplate, combine the enzyme, a specific concentration of the test compound (or vehicle control), and initiate the reaction by adding the substrate.
-
Detection: Measure the enzyme activity by monitoring the formation of a product or the depletion of a substrate using a suitable detection method (e.g., fluorescence, absorbance, luminescence).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of cyclopropyl 3-thienyl ketone on various cancer cell lines.
Methodology:
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of cyclopropyl 3-thienyl ketone for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Structure-Activity Relationship (SAR) Considerations and Future Directions
Should initial screening reveal promising biological activity for cyclopropyl 3-thienyl ketone, a systematic SAR study would be the logical next step.
Visualization of Potential SAR Exploration:
Caption: Potential avenues for structure-activity relationship studies.
By systematically modifying each component of the cyclopropyl 3-thienyl ketone scaffold, researchers can gain valuable insights into the structural requirements for optimal biological activity.
Conclusion
Cyclopropyl 3-thienyl ketone represents a chemical entity of significant untapped potential. While direct experimental evidence of its biological activity is currently lacking in the public domain, the well-established pharmacological importance of its constituent cyclopropyl and thienyl moieties provides a strong rationale for its investigation as a novel therapeutic agent. This technical guide has outlined the theoretical basis for its potential as an enzyme inhibitor and an anticancer compound, and has provided a framework for its synthesis and biological evaluation. It is our hope that this document will stimulate further research into this enigmatic scaffold, ultimately leading to the discovery of new and effective therapeutic agents. The path forward requires a dedicated and systematic investigation, and the potential rewards for drug discovery are substantial.
References
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An In-depth Technical Guide to Cyclopropyl Thienyl Ketones: Synthesis, Reactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unique structural and electronic properties of the cyclopropyl thienyl ketone scaffold have positioned it as a valuable building block in medicinal chemistry and materials science. The fusion of a strained cyclopropane ring with an electron-rich thiophene moiety imparts a distinctive chemical reactivity and conformational rigidity that can be exploited for the design of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of cyclopropyl thienyl ketones, offering field-proven insights and detailed experimental protocols for researchers in drug discovery and development.
Introduction: The Strategic Value of the Cyclopropyl Thienyl Ketone Moiety
The incorporation of a cyclopropyl group into molecular scaffolds is a well-established strategy in drug design to enhance potency, modulate metabolic stability, and improve pharmacokinetic profiles.[1][2] The three-membered ring introduces conformational constraint, which can lead to a more favorable entropic contribution to binding affinity with biological targets.[2] Furthermore, the unique orbital arrangement of the cyclopropane ring can influence the electronic properties of adjacent functional groups.[1]
When coupled with a thiophene ring, a bioisostere of the benzene ring found in many bioactive compounds, the resulting cyclopropyl thienyl ketone motif presents a compelling scaffold for several reasons:
-
Diverse Biological Activities: The thiophene nucleus is a key component in numerous pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
-
Modulation of Physicochemical Properties: The combination of the lipophilic cyclopropyl group and the polarizable thiophene ring allows for fine-tuning of a molecule's solubility, lipophilicity, and membrane permeability.
-
Synthetic Tractability: As will be detailed in this guide, the synthesis of cyclopropyl thienyl ketones can be achieved through established and robust chemical transformations, making this scaffold readily accessible for derivatization and library synthesis.
This guide will delve into the core aspects of cyclopropyl thienyl ketone chemistry, providing the necessary knowledge to effectively utilize this versatile scaffold in research and development endeavors.
Synthesis of Cyclopropyl Thienyl Ketones: Key Methodologies and Protocols
The construction of the cyclopropyl thienyl ketone core can be approached through several synthetic strategies. The choice of method often depends on the availability of starting materials and the desired substitution pattern on both the cyclopropyl and thienyl rings.
Friedel-Crafts Acylation: A Direct Approach
The Friedel-Crafts acylation is a classic and direct method for the synthesis of aryl ketones, including cyclopropyl thienyl ketones.[3][4] This electrophilic aromatic substitution reaction involves the acylation of a thiophene ring with a cyclopropanecarbonyl derivative, typically in the presence of a Lewis acid catalyst.
Causality Behind Experimental Choices: The selection of the Lewis acid is critical to the success of the Friedel-Crafts acylation. Strong Lewis acids like aluminum chloride (AlCl₃) are often employed to activate the acylating agent.[3] However, the reactivity of the thiophene ring and its sensitivity to strong acids necessitate careful control of reaction conditions to prevent polymerization and other side reactions. The choice of solvent is also important; inert solvents such as dichloromethane or carbon disulfide are commonly used.
Experimental Protocol: Synthesis of Cyclopropyl 2-Thienyl Ketone via Friedel-Crafts Acylation
Materials:
-
Thiophene
-
Cyclopropanecarbonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, add cyclopropanecarbonyl chloride (1.0 equivalent) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.
-
Add a solution of thiophene (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure cyclopropyl 2-thienyl ketone.
Corey-Chaykovsky Cyclopropanation: A Versatile Alternative
The Corey-Chaykovsky reaction provides a powerful method for the formation of cyclopropanes from α,β-unsaturated ketones (enones).[5][6][7] This approach is particularly useful for synthesizing substituted cyclopropyl thienyl ketones by first preparing the corresponding thienyl chalcone.
Causality Behind Experimental Choices: The reaction utilizes a sulfur ylide, typically generated in situ from a sulfonium or sulfoxonium salt and a strong base.[8] The choice of the sulfur ylide can influence the stereoselectivity of the cyclopropanation. Dimethylsulfoxonium methylide is a commonly used reagent for this transformation. The base used to generate the ylide, such as sodium hydride or potassium tert-butoxide, must be strong enough to deprotonate the sulfonium salt precursor.
Experimental Protocol: Synthesis of a Substituted Cyclopropyl Thienyl Ketone via Corey-Chaykovsky Reaction
Part A: Synthesis of (E)-1-(Thiophen-2-yl)-3-(phenyl)prop-2-en-1-one (Thienyl Chalcone)
-
To a solution of 2-acetylthiophene (1.0 equivalent) and benzaldehyde (1.0 equivalent) in ethanol, add a solution of sodium hydroxide (2.5 equivalents) in water.
-
Stir the mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into cold water and neutralize with 2 M HCl.
-
Filter the resulting precipitate, wash with water, and dry to obtain the thienyl chalcone.
Part B: Corey-Chaykovsky Cyclopropanation
-
To a solution of trimethylsulfoxonium iodide (1.1 equivalents) in a mixture of THF and DMSO at 0 °C, add sodium hydride (60% dispersion in mineral oil, 3.0 equivalents) portionwise.
-
Stir the mixture at 0 °C until the evolution of hydrogen gas ceases.
-
Add the thienyl chalcone (1.0 equivalent) in several portions to the ylide solution at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Quench the reaction with a cold aqueous solution of ammonium chloride and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the desired cyclopropyl thienyl ketone.[9]
Chemical Reactivity and Structural Features
The chemical reactivity of cyclopropyl thienyl ketones is dominated by the interplay between the strained three-membered ring and the electrophilic ketone carbonyl group, influenced by the electronic nature of the thiophene ring.
Ring-Opening Reactions: A Gateway to Diverse Scaffolds
The inherent ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions under various conditions, providing a synthetic entry to a variety of linear and cyclic compounds.[10]
-
Acid-Catalyzed Ring-Opening: In the presence of Brønsted or Lewis acids, the carbonyl oxygen is protonated or coordinated, which activates the cyclopropane ring towards cleavage. The ring opens to form the most stable carbocation intermediate, which can then be trapped by a nucleophile.[10]
-
Reductive Ring-Opening: Reducing agents, such as sodium borohydride, can first reduce the ketone to an alcohol, and under specific conditions, induce the subsequent opening of the cyclopropane ring.[10]
-
Transition Metal-Catalyzed Ring-Opening: Palladium-catalyzed reactions have been shown to efficiently promote the stereoselective ring-opening of aryl cyclopropyl ketones to yield α,β-unsaturated ketones.[11]
Diagram: Key Reaction Pathways of Cyclopropyl Thienyl Ketones
Caption: Synthetic routes to and key reactions of cyclopropyl thienyl ketones.
Biological Activities and Therapeutic Potential
While the broader classes of cyclopropyl-containing and thiophene-containing molecules have demonstrated a vast array of biological activities, the specific pharmacological profile of cyclopropyl thienyl ketone derivatives is an emerging area of research. The existing literature suggests potential applications in several therapeutic areas.
Anti-inflammatory and Analgesic Agents
Cyclopropyl 2-thienyl ketone is recognized as a key intermediate in the synthesis of novel anti-inflammatory and analgesic agents.[12] The rigid cyclopropyl moiety can orient the thienyl group in a specific conformation that may be favorable for binding to enzymes or receptors involved in inflammation and pain signaling pathways.
Agrochemicals
This scaffold is also utilized in the formulation of agrochemicals, including pesticides and herbicides, suggesting its potential to interact with biological targets relevant to pest and weed control.[12]
Structure-Activity Relationship (SAR) Insights
Although comprehensive SAR studies on cyclopropyl thienyl ketones are limited, general principles from related compound classes can be applied. For instance, in a series of thienylcyanoguanidine derivatives, the substitution pattern on the thiophene ring was found to be crucial for their potassium channel opening activity.[13] Similarly, for other bioactive molecules, the nature and position of substituents on both the thienyl and any aryl groups attached to the cyclopropane can significantly impact potency and selectivity.[14]
Table: Representative Biological Activities of Related Scaffolds
| Scaffold | Biological Activity | Reference |
| Thienyl Chalcones | Cytotoxic against breast cancer cell lines | |
| Thienylpyridyl Acetamides | Insecticidal and fungicidal activities | [15] |
| Cyclopropyl-based CCR5 Antagonists | Anti-HIV activity | [16] |
Characterization and Data Presentation
The structural elucidation and purity assessment of cyclopropyl thienyl ketones are crucial for their application in research and development. Standard spectroscopic techniques are routinely employed for this purpose.
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is invaluable for confirming the presence of the cyclopropyl and thienyl protons, with characteristic chemical shifts and coupling patterns. ¹³C NMR provides information on the carbon skeleton.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1700 cm⁻¹ is indicative of the ketone carbonyl group.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.
Table: Spectroscopic Data for Cyclopropyl 2-Thienyl Ketone
| Technique | Key Features |
| ¹H NMR | Multiplets for cyclopropyl protons (approx. 1.0-1.3 ppm and 2.6-2.8 ppm), and signals for thienyl protons (approx. 7.1-7.8 ppm). |
| IR (cm⁻¹) | Strong C=O stretch around 1660 cm⁻¹. |
| MS (m/z) | Molecular ion peak corresponding to the molecular weight. |
Future Directions and Conclusion
The cyclopropyl thienyl ketone scaffold holds considerable promise for the discovery of novel bioactive compounds. Future research in this area should focus on:
-
Library Synthesis and Biological Screening: The development of efficient synthetic routes to a diverse library of substituted cyclopropyl thienyl ketones will be crucial for systematic biological evaluation against a wide range of therapeutic targets.
-
Detailed Structure-Activity Relationship Studies: In-depth SAR studies are needed to understand the key structural features required for potent and selective biological activity.
-
Exploration of Novel Applications: The unique chemical reactivity of this scaffold could be further exploited in the development of new chemical probes, and functional materials.
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Cyclopropyl Methyl Ketone in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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National Institutes of Health (n.d.). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. Retrieved from [Link]
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PubMed (2016, October 13). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]
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PubMed (n.d.). Further Studies of the Structure-Activity Relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and Evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at Dopamine Uptake and Phencyclidine Binding Sites. Retrieved from [Link]
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MDPI (n.d.). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Retrieved from [Link]
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PubMed (2015, November 9). Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. Retrieved from [Link]
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PubMed (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]
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Semantic Scholar (2019, October 22). Ring-opening/annulation reaction of cyclopropyl ethanols: concise access to thiophene aldehydes via C–S bond formation. Retrieved from [Link]
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Organic Chemistry Portal (2006). Ring-Opening Cyclization of Alkylidenecyclopropyl Ketones with Amines. An Efficient Synthesis of 2,3,4-Trisubstituted Pyrroles. Retrieved from [Link]
-
RSC Publishing (n.d.). Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. Retrieved from [Link]
-
ResearchGate (n.d.). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. Retrieved from [Link]
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Wiley Online Library (n.d.). Two synthetic routes to cyclopropyl silyl ketones from α,β‐unsaturated aldehydes. Retrieved from [Link]
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MDPI (n.d.). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Retrieved from [Link]
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Systematic Reviews in Pharmacy (n.d.). Synthesis, Characterization, and Cytotoxicity of New Thienyl Chalcone Derivatives against Breast Cancer Cell Lines. Retrieved from [Link]
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National Institutes of Health (2022, November 16). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Retrieved from [Link]
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ResearchGate (2006, May 1). Synthesis and structure activity relationship of a novel series of cyclopropyl-based CCR-5 antagonists. Retrieved from [Link]
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PubMed (1997, December). Synthesis and structure-activity relationships of thienylcyanoguanidine derivatives as potassium channel openers. Retrieved from [Link]
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An In-depth Technical Guide to the Friedel-Crafts Acylation of Thiophene with Cyclopropanecarbonyl Chloride
Abstract
This technical guide provides a comprehensive overview of the Friedel-Crafts acylation of thiophene using cyclopropanecarbonyl chloride to synthesize cyclopropyl(thiophen-2-yl)methanone, a valuable intermediate in pharmaceutical and fine chemical synthesis. We will delve into the underlying mechanistic principles, explore catalyst selection, present detailed experimental protocols, and discuss potential challenges and optimization strategies. This document is intended for researchers, scientists, and drug development professionals seeking to implement or enhance their understanding of this important synthetic transformation.
Introduction: The Significance of Thiophene Acylation
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring through electrophilic aromatic substitution.[1][2] When applied to heterocyclic compounds like thiophene, this reaction unlocks a diverse array of functionalized molecules with significant applications in medicinal chemistry and materials science.[3] Thiophene-containing compounds are prevalent in numerous pharmaceuticals due to their unique physicochemical properties and ability to mimic phenyl rings while offering distinct metabolic profiles.
The specific acylation of thiophene with cyclopropanecarbonyl chloride yields cyclopropyl(thiophen-2-yl)methanone. The cyclopropyl moiety is a desirable feature in drug design, often conferring enhanced metabolic stability, improved potency, and favorable conformational constraints. This guide will provide the scientific and practical framework for successfully executing this specific and valuable chemical transformation.
Mechanistic Insights and Regioselectivity
The Friedel-Crafts acylation proceeds via the generation of a highly electrophilic acylium ion.[1] In this case, a Lewis acid catalyst coordinates with the chlorine atom of cyclopropanecarbonyl chloride, facilitating the departure of the chloride and the formation of a resonance-stabilized acylium ion.
The Role of the Lewis Acid Catalyst
A variety of Lewis acids can be employed to catalyze this reaction, with the most common being aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄).[4][5] The Lewis acid's primary role is to activate the acyl chloride, rendering it sufficiently electrophilic to be attacked by the electron-rich thiophene ring.[1] It is important to note that in contrast to Friedel-Crafts alkylation, the acylation reaction typically requires stoichiometric amounts of the Lewis acid. This is because the ketone product is a moderate Lewis base and forms a stable complex with the Lewis acid, effectively sequestering the catalyst.[6] This complex is then hydrolyzed during the aqueous workup to liberate the final product.[7]
Inherent Regioselectivity of Thiophene
Thiophene exhibits a strong preference for electrophilic substitution at the C2 (or α) position.[8][9] This high regioselectivity can be rationalized by examining the stability of the carbocation intermediates (Wheland intermediates) formed upon electrophilic attack. Attack at the C2 position allows for the delocalization of the positive charge over three resonance structures, including one where the charge is stabilized by the lone pair of electrons on the sulfur atom.[8][9] In contrast, attack at the C3 (or β) position only permits two resonance structures.[8][9] Consequently, the transition state leading to the C2-acylated product is lower in energy, resulting in its preferential formation.[8][9]
Caption: General workflow for the Friedel-Crafts acylation of thiophene.
Catalyst Selection and Reaction Conditions
The choice of catalyst and reaction conditions significantly impacts the yield, purity, and scalability of the acylation. While traditional Lewis acids are effective, modern solid acid catalysts offer environmental and practical advantages.[10]
| Catalyst System | Acylating Agent | Thiophene Conversion (%) | Product Yield (%) | Reaction Conditions | Source(s) |
| Hβ Zeolite | Acetic Anhydride | ~99 | 98.6 | 60°C, 2h, Thiophene:Ac₂O = 1:3 | [10] |
| Modified C25 Zeolite | Acetic Anhydride | 99.0 | - | 80°C, 2h, Thiophene:Ac₂O = 1:2 | [10] |
| Ethylaluminum dichloride (EtAlCl₂) | Succinyl Chloride | - | 99 | 0°C, 2h, Thiophene:Acylating Agent = 2.1:1 | [10] |
| SnO₂ Nanosheets | Acetic Anhydride | - | Quantitative | Solvent-free conditions | [10] |
| Aluminum Chloride (AlCl₃) | Cyclopentanecarbonyl Chloride | - | 98 (purity) | 0°C to RT, 1h, in o-dichlorobenzene | [8] |
Note: Data for cyclopropanecarbonyl chloride is not explicitly available in the cited literature; however, the conditions for cyclopentanecarbonyl chloride provide a strong starting point.
For the acylation with cyclopropanecarbonyl chloride, aluminum chloride remains a robust and cost-effective choice, particularly for lab-scale synthesis.[8] Tin(IV) chloride is another viable option, sometimes offering milder reaction conditions.[4] Solid acid catalysts like zeolites are attractive for industrial applications due to their reusability and reduced waste generation.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the Friedel-Crafts acylation of thiophene with cyclopropanecarbonyl chloride, with variations for two common Lewis acid catalysts.
Protocol 1: Aluminum Chloride (AlCl₃) Catalyzed Acylation
This protocol is adapted from a similar procedure using cyclopentanecarbonyl chloride.[8]
Materials:
-
Thiophene (1.0 eq.)
-
Cyclopropanecarbonyl chloride (1.05 eq.)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq.)
-
Anhydrous Dichloromethane (DCM) or o-dichlorobenzene
-
10% Hydrochloric acid (HCl), chilled
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, ice bath
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Reagent Preparation: In the flask, suspend anhydrous AlCl₃ (1.1 eq.) in anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.
-
Addition of Reactants: In the dropping funnel, prepare a solution of thiophene (1.0 eq.) and cyclopropanecarbonyl chloride (1.05 eq.) in anhydrous dichloromethane.
-
Reaction: Add the thiophene/acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and chilled 10% HCl. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two portions of dichloromethane.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure cyclopropyl(thiophen-2-yl)methanone.
Caption: Step-by-step workflow for the AlCl₃ catalyzed synthesis.
Protocol 2: Tin(IV) Chloride (SnCl₄) Catalyzed Acylation
This protocol offers a potentially milder alternative to AlCl₃.
Materials:
-
Same as Protocol 1, but with SnCl₄ (1.1 eq.) instead of AlCl₃.
Procedure:
-
Setup and Reagent Preparation: Follow the same initial setup as in Protocol 1. In the reaction flask, dissolve thiophene (1.0 eq.) and cyclopropanecarbonyl chloride (1.05 eq.) in anhydrous dichloromethane and cool to 0°C.
-
Catalyst Addition: Add SnCl₄ (1.1 eq.) dropwise to the stirred solution at 0°C.
-
Reaction: Stir the reaction mixture at 0°C for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Workup, Drying, Concentration, and Purification: Follow steps 5, 6, and 7 from Protocol 1.
Characterization of Cyclopropyl(thiophen-2-yl)methanone
The final product should be characterized to confirm its identity and purity.
-
Chemical Formula: C₈H₈OS
-
Molecular Weight: 152.21 g/mol
-
Appearance: Typically a yellow oil or low-melting solid.
-
¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural verification. Expected chemical shifts (in ppm) would include signals for the thiophene ring protons (typically in the range of 7.0-8.0 ppm) and the cyclopropyl protons (typically in the range of 0.8-1.5 ppm for the CH₂ groups and a distinct signal for the CH proton).
-
¹³C NMR Spectroscopy: The carbon NMR will show characteristic peaks for the carbonyl carbon (around 188 ppm), the thiophene carbons, and the cyclopropyl carbons.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction | - Extend reaction time. - Increase reaction temperature cautiously. - Ensure high purity of reagents and anhydrous conditions. |
| Catalyst deactivation | - Use fresh, anhydrous Lewis acid. - Ensure all glassware is thoroughly dried. | |
| Formation of Tar/Polymerization | Reaction temperature too high | - Maintain low temperature (0°C) during addition and initial reaction phase. |
| Excessively strong Lewis acid | - Consider a milder Lewis acid like SnCl₄ or solid acid catalysts. | |
| Incomplete Quench/Difficult Workup | Insufficient acid in quench | - Ensure an adequate amount of HCl is used to fully hydrolyze the product-catalyst complex. |
| Emulsion formation | - Add more brine during the wash steps to help break the emulsion. |
Conclusion
The Friedel-Crafts acylation of thiophene with cyclopropanecarbonyl chloride is a reliable and highly regioselective method for the synthesis of cyclopropyl(thiophen-2-yl)methanone. A thorough understanding of the reaction mechanism, careful selection of the Lewis acid catalyst, and strict adherence to anhydrous conditions are paramount for achieving high yields and purity. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement and optimize this valuable transformation in their synthetic endeavors.
References
- A Comparative Guide to Catalysts for Thiophene Acylation - Benchchem. (n.d.).
- US5969159A - Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride - Google Patents. (n.d.).
- Tin(IV) Chloride as a Premier Lewis Acid Catalyst in Industrial Chemistry. (n.d.).
- Application Notes and Protocols: Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes - Benchchem. (n.d.).
- EP1029858A1 - Process for the production of cyclopentyl 2-thienyl ketone - Google Patents. (n.d.).
-
Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts - TSI Journals. (n.d.). Retrieved January 13, 2026, from [Link]
-
Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25 - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
-
Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange. (2017). Retrieved January 13, 2026, from [Link]
- Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. (n.d.).
- US2492629A - Acylation of thiophene - Google Patents. (n.d.).
-
Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. (2020). Retrieved January 13, 2026, from [Link]
-
Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. (n.d.). Retrieved January 13, 2026, from [Link]
-
Friedel-Crafts Acylation - SynArchive. (n.d.). Retrieved January 13, 2026, from [Link]
-
Experiment 14: Friedel-Crafts Acylation - YouTube. (2011). Retrieved January 13, 2026, from [Link]
Sources
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- 4. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 5. Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. scribd.com [scribd.com]
A Technical Guide to the Spectroscopic Characterization of Cyclopropyl 3-Thienyl Ketone
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectroscopic properties of cyclopropyl 3-thienyl ketone (CAS 113348-25-7), a molecule of interest in synthetic and medicinal chemistry. The unique electronic and structural features imparted by the strained cyclopropyl ring in conjugation with the thienyl moiety give rise to a distinct spectroscopic signature. This document outlines the theoretical basis and practical aspects of the key analytical techniques used to elucidate and verify the structure of this compound: Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. While a complete experimental dataset for the 3-thienyl isomer is not fully available in the cited literature, this guide provides high-resolution mass spectrometry data and interprets other spectra based on established principles and data from closely related analogues, such as the 2-thienyl isomer. Standardized protocols for data acquisition are also presented to ensure methodological rigor and reproducibility in a research setting.
Introduction: The Structural Significance of Cyclopropyl 3-Thienyl Ketone
Cyclopropyl ketones are a fascinating class of molecules where the three-membered carbocycle exhibits partial π-character, allowing for electronic conjugation with an adjacent carbonyl group. This interaction influences the molecule's conformation, reactivity, and spectroscopic properties. When the carbonyl is further linked to a heteroaromatic system like thiophene, the electronic landscape becomes even more complex.
Cyclopropyl 3-thienyl ketone, specifically, positions the cyclopropyl group at the 3-position of the thiophene ring. This isomeric placement, as opposed to the more commonly documented 2-position, is expected to produce subtle yet significant differences in spectroscopic readouts due to the distinct electronic distribution within the thiophene ring. Accurate and comprehensive spectroscopic analysis is therefore paramount for unequivocal structural confirmation, purity assessment, and for understanding the molecule's behavior in chemical reactions. This guide serves as a foundational resource for researchers working with this and related compounds.
Molecular Structure and Analysis Workflow
The structural elucidation of an organic molecule like cyclopropyl 3-thienyl ketone is a multi-faceted process. Each spectroscopic technique provides a unique piece of the puzzle, and a consolidated interpretation of all data is necessary for a confident assignment.
Caption: Molecular structure and analytical workflow for cyclopropyl 3-thienyl ketone.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern. For cyclopropyl 3-thienyl ketone (C₈H₈OS), the expected monoisotopic mass is 152.03 Da.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
| Parameter | Value | Reference |
| Molecular Formula | C₈H₈OS | N/A |
| Ionization Mode | Electrospray Ionization (ESI) | [1] |
| Adduct | [M+H]⁺ | [1] |
| Calculated m/z | 153.0369 | [1] |
| Found m/z | 153.0375 | [1] |
The excellent agreement between the calculated and experimentally found m/z values provides strong evidence for the elemental composition of C₈H₈OS.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides information on the fragmentation of the molecule under electron impact (EI) ionization.
| m/z | Interpretation | Reference |
| 152 | Molecular Ion [M]⁺ | [2] |
| 124 | Loss of ethylene (C₂H₄) from the cyclopropyl ring | [2] |
| 111 | Thienoyl cation [C₅H₃OS]⁺ | [2] |
The fragmentation pattern is characteristic of aryl cyclopropyl ketones. The loss of ethylene is a common fragmentation pathway for the cyclopropyl group. The presence of the thienoyl cation at m/z 111 is a strong indicator of the core structure.[2]
Experimental Protocol: Acquiring HRMS Data
Caption: Workflow for High-Resolution Mass Spectrometry (HRMS) data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule by providing information about the chemical environment, connectivity, and spatial relationships of atoms.
-
¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR Spectroscopy provides information on the number of different types of carbon atoms and their chemical environment.
Note: At the time of writing, a peer-reviewed, published NMR dataset for cyclopropyl 3-thienyl ketone was not available. The following interpretation is predictive, based on established chemical shift principles and data from analogous compounds.
Predicted ¹H NMR Spectral Data
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Thienyl-H2 | ~8.2 | dd | Most deshielded aromatic proton due to proximity to sulfur and carbonyl. |
| Thienyl-H4 | ~7.5 | dd | Aromatic proton. |
| Thienyl-H5 | ~7.3 | dd | Aromatic proton. |
| Cyclopropyl-CH | ~2.6 | m | Methine proton, deshielded by the adjacent carbonyl group. |
| Cyclopropyl-CH₂ | ~1.2 | m | Diastereotopic methylene protons. |
| Cyclopropyl-CH₂' | ~1.0 | m | Diastereotopic methylene protons. |
Predicted ¹³C NMR Spectral Data
| Carbon(s) | Predicted Chemical Shift (ppm) | Notes |
| C=O | ~195 | Carbonyl carbon, characteristic chemical shift for a ketone. |
| Thienyl-C3 | ~138 | Quaternary carbon attached to the carbonyl group. |
| Thienyl-C2 | ~134 | Aromatic CH. |
| Thienyl-C5 | ~130 | Aromatic CH. |
| Thienyl-C4 | ~126 | Aromatic CH. |
| Cyclopropyl-CH | ~18 | Methine carbon. |
| Cyclopropyl-CH₂ | ~11 | Methylene carbons. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of ~16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger spectral width (~240 ppm) and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.
Note: A published IR spectrum for cyclopropyl 3-thienyl ketone was not available. The interpretation below is based on the known characteristic absorption frequencies for its constituent functional groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity | Notes |
| ~3100 | C-H stretch (aromatic) | Medium | Characteristic of the C-H bonds on the thiophene ring. |
| ~3010 | C-H stretch (cyclopropyl) | Medium | Characteristic of the C-H bonds on the cyclopropane ring. |
| ~1665 | C=O stretch (conjugated ketone) | Strong | The carbonyl stretching frequency is lowered due to conjugation with both the thiophene ring and the cyclopropyl group. Saturated ketones typically absorb around 1715 cm⁻¹. |
| ~1500-1600 | C=C stretch (aromatic) | Medium-Weak | Vibrations of the thiophene ring. |
| ~1420 | C-S stretch (thiophene) | Medium | Characteristic of the thiophene ring. |
| ~1040 | Cyclopropane ring breathing | Medium | A characteristic vibration of the cyclopropyl group. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal is clean. Acquire a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Conclusion
References
-
PubChem. Cyclopropyl(3-thienyl)methanone | C8H8OS | CID 573770. National Center for Biotechnology Information. [Link]
-
PubChem. Benzo[b]thiophen-2-yl(cyclopropyl)methanone | C12H10OS | CID 114977704. National Center for Biotechnology Information. [Link]
-
SIELC Technologies. Cyclopropyl 2-thienyl ketone. [Link]
-
Royal Society of Chemistry. The HRMS Data of Products: Supporting Information. [Link]
-
Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
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"physical and chemical properties of cyclopropyl 3-thienyl ketone"
An In-Depth Technical Guide to Cyclopropyl 3-Thienyl Ketone
Abstract
Cyclopropyl 3-thienyl ketone is a heterocyclic carbonyl compound featuring a unique combination of a strained three-membered carbocycle and an electron-rich thiophene ring. This juxtaposition of functionalities imparts a distinct reactivity profile, making it a valuable building block in synthetic organic chemistry. Its structural motifs are of significant interest in medicinal chemistry, where the cyclopropyl group is a well-regarded bioisostere capable of enhancing metabolic stability and binding affinity. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of cyclopropyl 3-thienyl ketone, alongside detailed experimental protocols for its synthesis and characterization, intended for researchers and professionals in drug development and chemical synthesis.
Introduction: The Strategic Value of the Cyclopropyl Ketone Moiety
The cyclopropyl group is a "privileged" structural motif in modern drug discovery.[1][2] Its rigid, three-dimensional nature and unique electronic properties, stemming from the enhanced π-character of its C-C bonds, allow it to serve as a versatile bioisosteric replacement for other functional groups like alkenes or amides.[2] When incorporated into drug candidates, the cyclopropyl fragment can confer a range of benefits, including:
-
Enhanced Potency: By locking conformations and providing optimal interactions with biological targets.[1]
-
Improved Metabolic Stability: The C-H bonds are stronger than in alkanes, often reducing susceptibility to metabolic degradation.[1][2]
-
Reduced Off-Target Effects: By fine-tuning the molecule's shape and electronic profile.[1]
-
Modulation of Physicochemical Properties: Affecting solubility, lipophilicity, and membrane permeability.[2]
Cyclopropyl ketones, particularly those bearing aryl or heteroaryl substituents, are powerful synthetic intermediates that leverage the inherent reactivity of the strained ring.[3] Cyclopropyl 3-thienyl ketone, the subject of this guide, combines the strategic advantages of the cyclopropyl group with the well-established chemical utility of the thiophene ring, a common scaffold in pharmaceuticals. This guide aims to serve as a foundational resource for scientists looking to exploit its properties in their research.
Molecular Structure and Identification
The fundamental identity of cyclopropyl 3-thienyl ketone is established by its molecular formula, weight, and internationally recognized identifiers.
| Identifier | Value | Reference |
| IUPAC Name | cyclopropyl(thiophen-3-yl)methanone | [4] |
| CAS Number | 113348-25-7 | [4] |
| Molecular Formula | C₈H₈OS | [4] |
| Molecular Weight | 152.22 g/mol | [4] |
| Canonical SMILES | C1CC1C(=O)C2=CSC=C2 | [4] |
| InChI Key | RTQWHANRORWWLD-UHFFFAOYSA-N | [4] |
Physicochemical Properties
Experimental data for the 3-thienyl isomer is not widely published. The following table summarizes computed properties from authoritative databases and provides experimental data for the closely related isomer, cyclopropyl 2-thienyl ketone (CAS: 6193-47-1), for comparative context.
| Property | Value (for 3-Thienyl Isomer) | Comparative Value (for 2-Thienyl Isomer) | Reference |
| Physical State | Liquid (Predicted) | Colorless to light yellow clear liquid | [5][6] |
| Boiling Point | Not available | 120 °C at 3 mmHg | [5][6] |
| Density | Not available | 1.18 g/mL | [5] |
| Refractive Index | Not available | n20/D 1.58 | [5][6] |
| XLogP3 | 1.7 (Computed) | 1.7 (Computed) | [4][7] |
| Topological Polar Surface Area | 45.3 Ų (Computed) | 45.3 Ų (Computed) | [4][7] |
| Hydrogen Bond Donor Count | 0 (Computed) | 0 (Computed) | [4][7] |
| Hydrogen Bond Acceptor Count | 2 (Computed) | 2 (Computed) | [4][7] |
Spectroscopic Characterization: A Predictive Analysis
Spectroscopic analysis is essential for the unambiguous identification and quality control of cyclopropyl 3-thienyl ketone. While a definitive spectrum for this specific isomer is not publicly available, its features can be reliably predicted based on established principles of spectroscopy.[8][9][10]
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the carbonyl group.
-
C=O Stretch: A strong, sharp absorption band is expected in the range of 1670-1690 cm⁻¹ . The conjugation of the ketone with the electron-rich thiophene ring lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).[9][10]
-
C-H Stretch (Thiophene): Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹ .
-
C-H Stretch (Cyclopropyl): C-H stretching within the cyclopropyl ring also typically appears just above 3000 cm⁻¹ .
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides distinct signals for each part of the molecule.
-
Thienyl Protons (3H): These will appear in the aromatic region (~7.0-8.0 ppm ). The specific coupling patterns will reveal the 3-substitution pattern.
-
Cyclopropyl Methine Proton (1H): The proton on the carbon attached to the carbonyl will be the most deshielded of the cyclopropyl protons, likely appearing around 2.5-3.0 ppm .
-
Cyclopropyl Methylene Protons (4H): These protons will be in the upfield region, expected between ~0.9-1.5 ppm , with complex splitting due to geminal and vicinal coupling.
-
-
¹³C NMR: The carbon spectrum is characterized by the downfield shift of the carbonyl carbon.
-
Carbonyl Carbon (C=O): This signal will be highly deshielded, appearing in the 190-200 ppm region.[9][10]
-
Thienyl Carbons (4C): These will resonate in the aromatic region of ~125-145 ppm .
-
Cyclopropyl Carbons (3C): These carbons will be significantly upfield, with the methine carbon (attached to C=O) around 15-25 ppm and the methylene carbons around 5-15 ppm .
-
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation.
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 152 , corresponding to the molecular weight of C₈H₈OS.
-
Major Fragmentation Pathways: Alpha-cleavage is a dominant fragmentation pattern for ketones.[10] This would lead to two primary fragment ions:
-
Thienylcarbonyl cation ([C₄H₃S-CO]⁺): m/z = 111
-
Cyclopropylcarbonyl cation ([C₃H₅-CO]⁺): m/z = 69
-
Chemical Reactivity and Synthetic Utility
The reactivity of cyclopropyl 3-thienyl ketone is governed by the interplay between the ketone, the strained cyclopropane ring, and the thiophene heterocycle.
-
Activation of the Cyclopropane Ring: The electron-withdrawing ketone group polarizes the adjacent C-C bonds of the cyclopropane ring, making it susceptible to nucleophilic attack and ring-opening reactions.[11]
-
Homo-Nazarov Cyclization: Aryl and heteroaryl cyclopropyl ketones are known to undergo a formal homo-Nazarov cyclization under acidic conditions.[12] This reaction involves the acid-catalyzed ring opening of the cyclopropane to form a stabilized carbocation, which then cyclizes onto the aromatic ring, providing a pathway to fused ring systems like tetralones.[12][13]
-
Reactions at the Carbonyl Group: The ketone can undergo standard carbonyl chemistry, such as reduction to an alcohol, reductive amination, or formation of imines and enamines.
The unique reactivity of this molecule makes it a versatile precursor for constructing more complex molecular architectures, particularly those containing five and six-membered rings fused to a thiophene core.
Caption: Key reactive sites and potential transformations of cyclopropyl 3-thienyl ketone.
Experimental Protocols
The following protocols are provided as illustrative examples for the synthesis and characterization of cyclopropyl 3-thienyl ketone. All laboratory work should be conducted with appropriate personal protective equipment in a well-ventilated fume hood. [14][15][16]
Protocol: Synthesis via Friedel-Crafts Acylation
This protocol describes a plausible synthesis from commercially available starting materials.
Materials:
-
Thiophene (or 3-bromothiophene for regiocontrol)
-
Cyclopropanecarbonyl chloride
-
Anhydrous aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) as Lewis acid catalyst
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add cyclopropanecarbonyl chloride (1.0 equivalent) dropwise to the suspension via the dropping funnel over 15 minutes. Stir for an additional 20 minutes to form the acylium ion complex.
-
Add thiophene (1.2 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield the final product.
Protocol: Characterization by GC-MS
This protocol outlines the analysis of the purified product to confirm its identity and purity.
Instrumentation & Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate capillary column (e.g., DB-5 or equivalent)
-
Helium (carrier gas)
-
Sample of purified cyclopropyl 3-thienyl ketone
-
Ethyl acetate or DCM (solvent)
Procedure:
-
Prepare a dilute solution of the sample (~1 mg/mL) in ethyl acetate.
-
Set the GC oven temperature program (e.g., start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, hold for 5 minutes).
-
Set the injector temperature to 250 °C and the transfer line to 280 °C.
-
Set the MS to scan in electron ionization (EI) mode over a mass range of m/z 40-400.
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Analyze the resulting chromatogram to determine the retention time and purity of the compound.
-
Analyze the mass spectrum of the main peak. Confirm the presence of the molecular ion at m/z 152 and check for characteristic fragment ions (e.g., m/z 111, 69).
Caption: A typical workflow from synthesis to final characterization of the title compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate safety glasses, a lab coat, and chemical-resistant gloves.[16]
-
Ventilation: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[14]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use appropriate fire extinguishing media (dry chemical, CO₂, or alcohol-resistant foam).[15]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[17]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14]
Always consult a substance-specific SDS before use.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 573770, Cyclopropyl(3-thienyl)methanone. Available: [Link]
-
3M (2024). Safety Data Sheet. Available: [Link]
-
Zhang, Z., et al. (2021). TfOH mediated reaction of 2‐aminoquinolin‐3‐yl cyclopropyl ketone with benzaldehyde. ChemistrySelect. Available: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13004, Cyclopropyl methyl ketone. Available: [Link]
-
D'Auria, M., et al. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Molecules. Available: [Link]
-
Tummatorn, J., et al. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 80328, Cyclopropyl-2-thienylmethanone. Available: [Link]
-
De Simone, F., & Waser, J. (2009). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. CHIMIA. Available: [Link]
-
D'Auria, M., et al. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. MDPI. Available: [Link]
-
El-Gazzar, M. G., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Available: [Link]
-
Organic Syntheses (n.d.). Ketone, cyclopropyl methyl. Available: [Link]
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ResearchGate (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available: [Link]
-
GLPBIO (2025). cyclopropyl ketone. Available: [Link]
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PrepChem.com (n.d.). Synthesis of Cyclopropyl m-tolyl ketone. Available: [Link]
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Douglas, J. J., et al. (2015). Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. Journal of the American Chemical Society. Available: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Cyclopropyl Methyl Ketone in Modern Pharmaceutical Synthesis. Available: [Link]
-
Murphy, W. S., & Wattanasin, S. (1980). Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. Journal of the Chemical Society, Perkin Transactions 1. Available: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 133108905, Fullerene C78. Available: [Link]
-
Fiveable (n.d.). Spectroscopy of Aldehydes and Ketones. Available: [Link]
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Chemistry LibreTexts (2024). 19.15: Spectroscopy of Aldehydes and Ketones. Available: [Link]
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"initial biological screening of cyclopropyl 3-thienyl ketone"
An In-Depth Technical Guide to the Initial Biological Screening of Cyclopropyl 3-Thienyl Ketone
Abstract
This guide provides a comprehensive framework for the initial biological evaluation of cyclopropyl 3-thienyl ketone, a novel small molecule with potential therapeutic applications. We delineate a strategic, multi-tiered screening cascade designed to efficiently characterize its bioactivity profile, beginning with foundational computational and cytotoxicity assessments, progressing through broad antimicrobial screening, and culminating in targeted assays against high-value protein classes. The methodologies presented herein are grounded in established principles of drug discovery, emphasizing the causality behind experimental choices to ensure a robust and self-validating screening process. Detailed, step-by-step protocols for key assays, data interpretation frameworks, and visual workflows are provided to guide researchers in drug development and chemical biology in unlocking the therapeutic potential of this and similar novel chemical entities.
Introduction: Rationale for Screening Cyclopropyl 3-Thienyl Ketone
The confluence of unique structural motifs in a single small molecule often signals the potential for novel biological activity. Cyclopropyl 3-thienyl ketone presents such an opportunity. The molecule incorporates two key pharmacophores:
-
The Cyclopropyl Ring: This highly strained, three-membered carbocycle is a feature of numerous biologically active compounds.[1] Its rigid structure can confer conformational stability and unique binding interactions, while its electronic properties, which resemble those of a double bond, can influence metabolic stability and target engagement.[2][3] The cyclopropyl group is found in compounds with a wide array of activities, including antimicrobial, antiviral, and antimalarial properties.[1][4]
-
The Thienyl Group: A sulfur-containing aromatic heterocycle, the thiophene ring is a well-established bioisostere of the phenyl group, present in many FDA-approved drugs. Thienyl derivatives have demonstrated a vast range of pharmacological effects, including anticancer, antimicrobial, and pesticidal activities.[5][6][7]
The combination of a cyclopropyl moiety with a thienyl ketone core suggests a high probability of discovering novel biological interactions. This guide outlines a logical and resource-efficient pathway to explore this potential, moving from broad, predictive assessments to specific, hypothesis-driven experiments.
The Predictive Foundation: In Silico ADME/Tox Profiling
Before committing to resource-intensive wet-lab experiments, an initial computational assessment is crucial. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties provides an early forecast of the molecule's "drug-likeness" and potential liabilities.[8][9] This step helps prioritize resources and anticipate challenges in later development stages.
The primary goal is to evaluate key physicochemical and pharmacokinetic parameters. Numerous software platforms and web servers (e.g., SwissADME, preADMET) can be used to calculate these properties from the molecule's structure (SMILES string).[10][11]
Key Predicted Properties and Their Significance:
| Property Category | Parameter | Significance & Interpretation |
| Physicochemical | Molecular Weight (MW) | Influences diffusion and transport. Generally, MW < 500 Da is preferred for oral bioavailability. |
| LogP (Lipophilicity) | Measures water vs. lipid solubility. Affects absorption and membrane permeability. A LogP between 1 and 5 is often optimal. | |
| Topological Polar Surface Area (TPSA) | Predicts membrane permeability. TPSA < 140 Ų is often associated with good cell penetration. | |
| Pharmacokinetics | Gastrointestinal (GI) Absorption | Predicts the likelihood of absorption from the gut after oral administration. |
| Blood-Brain Barrier (BBB) Permeation | Indicates potential for central nervous system activity or side effects.[11] | |
| Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions by inhibiting major metabolic enzymes.[11] | |
| Toxicity | AMES Toxicity | Predicts mutagenic potential.[11] |
| Hepatotoxicity | Flags potential for liver damage.[12] |
This predictive analysis does not replace experimental data but serves as an invaluable guide for the subsequent screening cascade. A favorable in silico profile strengthens the rationale for proceeding with in vitro testing.
A Tiered Screening Strategy: From Broad Phenotypes to Specific Targets
A logical, tiered approach is essential for an efficient and cost-effective screening campaign.[13] This strategy, depicted below, begins with broad, high-level assays to identify any general bioactivity and define a non-toxic concentration range. Positive "hits" from this initial tier are then advanced to more specific, target-based assays to elucidate their mechanism of action.
Caption: A decision-making framework for hit prioritization.
Conclusion and Future Directions
This guide provides a robust, logical, and technically detailed framework for the initial biological characterization of cyclopropyl 3-thienyl ketone. By integrating in silico predictions with a tiered experimental cascade, researchers can efficiently navigate the early stages of the drug discovery process. This approach maximizes the potential for identifying meaningful biological activity while conserving resources. A validated hit emerging from this workflow would become the starting point for more advanced studies, including mechanism of action deconvolution, secondary screening against broader target panels, and structure-activity relationship (SAR) studies to optimize potency and selectivity, ultimately paving the way for a new therapeutic lead.
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Methodological & Application
Application Note & Protocols for Researchers and Drug Development Professionals
An In-Depth Guide to the Synthesis of Cyclopropyl 3-Thienyl Ketone Derivatives
Abstract
Cyclopropyl 3-thienyl ketone represents a privileged scaffold in modern medicinal chemistry, merging the unique conformational and metabolic benefits of the cyclopropyl ring with the versatile bioisosteric properties of the thiophene moiety.[1][2] The cyclopropyl group often enhances metabolic stability and potency, while the thienyl ring serves as a valuable substitute for phenyl groups, improving pharmacokinetic profiles.[1][2][3] However, the synthesis of these derivatives is not trivial, primarily due to the inherent reactivity of the thiophene ring, which favors electrophilic substitution at the 2-position.[4] This guide provides a comprehensive overview of robust synthetic strategies to achieve regioselective synthesis of 3-substituted thienyl ketones, complete with detailed experimental protocols, mechanistic insights, and troubleshooting advice for researchers in organic synthesis and drug development.
Introduction: The Strategic Value of the Cyclopropyl 3-Thienyl Ketone Scaffold
The pursuit of novel chemical entities with improved drug-like properties is a cornerstone of pharmaceutical research. The cyclopropyl 3-thienyl ketone framework has emerged as a structure of significant interest due to the synergistic combination of its constituent parts.
-
The Cyclopropyl Moiety: This small, strained carbocycle is more than just a simple alkyl linker. Its unique electronic nature, with enhanced p-character in its C-C bonds, allows it to act as a conformationally rigid element. In drug design, its inclusion can lead to increased potency, improved metabolic stability by blocking sites of oxidation, and reduced off-target effects.[1]
-
The 3-Thienyl Moiety: Thiophene is a widely used heterocycle in medicinal chemistry, often employed as a bioisostere for a benzene ring.[2] Substitution at the 3-position, as opposed to the more electronically activated 2-position, provides a distinct vector for molecular exploration, influencing binding interactions and physicochemical properties. The sulfur atom can also participate in hydrogen bonding, further refining a compound's interaction with biological targets.[2]
The primary synthetic hurdle is overcoming the regioselectivity of the thiophene ring. Standard electrophilic substitution reactions, such as the Friedel-Crafts acylation, overwhelmingly favor substitution at the C2/C5 positions due to superior resonance stabilization of the cationic intermediate.[4] Therefore, accessing the 3-substituted isomer requires more nuanced synthetic design. This document details three reliable and versatile strategies to achieve this goal.
Core Synthetic Strategies and Mechanistic Overview
We will explore three principal pathways for the synthesis of cyclopropyl 3-thienyl ketone. Each method offers distinct advantages regarding starting material availability, scalability, and functional group tolerance.
-
Strategy I: Grignard Reagent Addition Followed by Oxidation
-
Strategy II: Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Strategy III: Directed Friedel-Crafts Acylation
Caption: Reaction scheme for the synthesis of the alcohol intermediate.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 3-Bromothiophene | C₄H₃BrS | 163.04 | 4.08 g | 25.0 |
| Magnesium Turnings | Mg | 24.31 | 0.67 g | 27.5 |
| Iodine | I₂ | 253.81 | 1 crystal | - |
| Cyclopropanecarboxaldehyde | C₄H₆O | 70.09 | 1.93 g | 27.5 |
| Anhydrous THF | C₄H₈O | - | 100 mL | - |
| Saturated NH₄Cl (aq) | NH₄Cl | - | 50 mL | - |
Step-by-Step Protocol:
-
Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a nitrogen atmosphere.
-
Grignard Formation: Add the magnesium turnings and a single crystal of iodine to the flask. Gently heat the flask with a heat gun until purple iodine vapors are observed; this helps to activate the magnesium surface. Allow to cool.
-
Add 20 mL of anhydrous THF. In the dropping funnel, prepare a solution of 3-bromothiophene (4.08 g) in 30 mL of anhydrous THF.
-
Add a small portion (~5 mL) of the 3-bromothiophene solution to the magnesium suspension. The reaction should initiate, indicated by gentle refluxing and the disappearance of the iodine color. If it does not start, gentle warming may be required.
-
Once initiated, add the remaining 3-bromothiophene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of the Grignard reagent. [5]6. Aldehyde Addition: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of cyclopropanecarboxaldehyde (1.93 g) in 50 mL of anhydrous THF dropwise via the dropping funnel over 30 minutes.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Work-up: Cool the reaction mixture again to 0 °C and quench by slowly adding 50 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield cyclopropyl(thiophen-3-yl)methanol as a colorless oil.
Part B: Oxidation to Cyclopropyl 3-Thienyl Ketone
Principle: The secondary alcohol is oxidized to the corresponding ketone. Pyridinium chlorochromate (PCC) is an effective and convenient reagent for this transformation, providing the ketone in high yield with minimal over-oxidation. [6] Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| Cyclopropyl(thiophen-3-yl)methanol | C₈H₁₀OS | 154.23 | 3.08 g | 20.0 |
| Pyridinium Chlorochromate (PCC) | C₅H₆NCrClO₃ | 215.56 | 6.47 g | 30.0 |
| Celite® or Silica Gel | - | - | ~10 g | - |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | - | 100 mL | - |
Step-by-Step Protocol:
-
Setup: In a 250 mL round-bottom flask, suspend PCC (6.47 g) and ~10 g of Celite® (or silica gel) in 100 mL of anhydrous DCM. Stir vigorously.
-
Reaction: Add a solution of the alcohol (3.08 g) in 20 mL of DCM to the PCC suspension in one portion. The mixture will turn dark brown/black.
-
Stir the reaction at room temperature and monitor its progress by TLC (thin-layer chromatography). The reaction is typically complete within 2-3 hours.
-
Work-up: Upon completion, dilute the reaction mixture with 100 mL of diethyl ether and pass it through a short plug of silica gel, eluting with additional diethyl ether until all the product has been collected. This filtration step removes the chromium byproducts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by flash column chromatography (eluent: 5-10% ethyl acetate in hexanes) to afford pure cyclopropyl 3-thienyl ketone.
| Troubleshooting Guide for Strategy I | |
| Problem | Possible Cause & Solution |
| Grignard reaction fails to initiate. | Cause: Inactive magnesium surface or wet solvent/glassware. Solution: Ensure all glassware is rigorously flame-dried. Activate Mg with iodine or a small amount of 1,2-dibromoethane. Use freshly opened anhydrous THF. |
| Low yield of alcohol. | Cause: Incomplete Grignard formation or side reactions (e.g., Wurtz coupling). Solution: Ensure slow addition of halide to prevent local overheating. Confirm Grignard concentration via titration before adding the aldehyde. |
| Incomplete oxidation. | Cause: Insufficient or degraded PCC. Solution: Use a 1.5-2.0 molar excess of PCC. Ensure PCC is fresh and has been stored in a desiccator. |
| Difficult purification of ketone. | Cause: Residual chromium salts. Solution: Ensure a thorough filtration through a deep pad of silica/Celite after the reaction. Wash the pad extensively with ether. |
Strategy II: Palladium-Catalyzed Suzuki-Miyaura Coupling
This modern approach offers a highly efficient and convergent synthesis. It involves the palladium-catalyzed cross-coupling of a 3-thiopheneboronic acid with cyclopropanecarbonyl chloride. This method benefits from the high functional group tolerance typical of Suzuki couplings. [7] Principle: The catalytic cycle begins with the oxidative addition of the acyl chloride to a Pd(0) species. This is followed by transmetalation with the 3-thiopheneboronic acid (activated by a base) and concludes with reductive elimination to yield the desired ketone and regenerate the Pd(0) catalyst. [8]
Caption: Suzuki-Miyaura coupling for ketone synthesis.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 3-Thiopheneboronic Acid | C₄H₅BO₂S | 127.96 | 1.28 g | 10.0 |
| Cyclopropanecarbonyl Chloride | C₄H₅ClO | 104.53 | 1.15 g | 11.0 |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 22.5 mg | 0.1 (1 mol%) |
| SPhos | C₂₄H₂₉O₂P | 388.46 | 82.0 mg | 0.2 (2 mol%) |
| Potassium Phosphate | K₃PO₄ | 212.27 | 4.25 g | 20.0 |
| Toluene | C₇H₈ | - | 20 mL | - |
| Water | H₂O | - | 2 mL | - |
Step-by-Step Protocol:
-
Setup: To a 100 mL Schlenk flask, add 3-thiopheneboronic acid (1.28 g), potassium phosphate (4.25 g), palladium(II) acetate (22.5 mg), and SPhos (82.0 mg).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.
-
Solvent Addition: Add degassed toluene (20 mL) and degassed water (2 mL) via syringe.
-
Reaction: Begin vigorous stirring. Add cyclopropanecarbonyl chloride (1.15 g) dropwise via syringe.
-
Heat the reaction mixture to 90 °C in a preheated oil bath and stir for 2-4 hours. Monitor progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (5-10% ethyl acetate in hexanes) to obtain the target ketone.
Comparative Analysis of Synthetic Routes
| Feature | Strategy I: Grignard/Oxidation | Strategy II: Suzuki Coupling | Strategy III: Friedel-Crafts |
| Regiocontrol | Excellent (defined by starting material) | Excellent (defined by boronic acid) | Poor (prefers C2 unless directed) |
| Yield | Good to Excellent (over 2 steps) | Excellent (1 step) | Variable, often moderate |
| Scalability | Good; Grignard can be tricky on large scale | Excellent; amenable to flow chemistry | Good; often used industrially |
| Functional Groups | Limited by Grignard reactivity | Very high tolerance | Moderate tolerance |
| Reagent Cost | Low (Mg, 3-bromothiophene are cheap) | High (Palladium catalyst, ligand) | Low (Lewis acids are inexpensive) |
| Safety/Waste | Pyrophoric Grignard; Chromium waste (PCC) | Palladium waste (recyclable) | Corrosive Lewis acids; acidic waste |
| Overall Choice | Best for versatility and lab-scale synthesis. | Best for speed, efficiency, and complex substrates. | Best for simple, large-scale synthesis if C3-directing is possible. |
Conclusion
The synthesis of cyclopropyl 3-thienyl ketone derivatives can be successfully achieved through several strategic pathways. For maximum regiochemical control and versatility on a laboratory scale, the Grignard addition followed by oxidation (Strategy I) is highly recommended, despite being a two-step process. For rapid synthesis, high functional group tolerance, and applications where catalyst cost is not prohibitive, the palladium-catalyzed Suzuki-Miyaura coupling (Strategy II) represents a state-of-the-art, highly efficient alternative. While direct Friedel-Crafts acylation is challenging for the 3-position, it remains a viable option if appropriately substituted thiophene precursors are used. The choice of method will ultimately depend on the specific goals of the researcher, considering factors such as scale, cost, available starting materials, and the chemical complexity of the target molecule.
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-
(S)-cyclopropyl(thiophen-2-yl)methanol. PubChem. Available at: [Link]
-
cyclopropyl(thiophen-3-yl)methanol. AA Blocks. Available at: [Link]
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"cyclopropyl 3-thienyl ketone in medicinal chemistry"
An In-Depth Guide to the Application of Cyclopropyl 3-Thienyl Ketone in Medicinal Chemistry
Abstract
The strategic combination of privileged structural motifs is a cornerstone of modern medicinal chemistry. This guide provides a detailed exploration of cyclopropyl 3-thienyl ketone, a versatile chemical scaffold that marries the unique properties of the strained cyclopropyl ring with the aromatic, heteroatomic features of the thiophene nucleus. We delve into the physicochemical and pharmacokinetic rationale for its use, present detailed synthetic protocols for its preparation, and illuminate its application as a key building block in the synthesis of advanced therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.
Introduction: A Union of Privileged Scaffolds
In the landscape of drug design, both the cyclopropyl group and the thienyl (thiophene) ring are considered "privileged structures" due to their frequent appearance in successful pharmaceutical agents. Their combination in the form of cyclopropyl 3-thienyl ketone creates a versatile building block with a compelling profile for lead optimization and drug candidate development.
The Cyclopropyl Moiety: More Than Just a Small Ring
The cyclopropyl group, a simple three-membered carbocycle, is a powerhouse in medicinal chemistry.[1] Its significant ring strain (~27.5 kcal/mol) endows it with unique electronic and conformational properties that distinguish it from larger cycloalkanes and linear alkyl groups.[1] The C-H bonds are shorter and stronger, and the C-C bonds possess enhanced π-character.[2] These features translate into several tangible benefits in drug design:
-
Enhanced Potency: The rigid nature of the ring can lock a molecule into its bioactive conformation, reducing the entropic penalty upon binding to a biological target.[1][2]
-
Improved Metabolic Stability: The high dissociation energy of its C-H bonds makes the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug degradation.[1][3]
-
Modulation of Physicochemical Properties: It serves as an effective bioisostere for groups like gem-dimethyl, vinyl, or even phenyl rings, allowing chemists to fine-tune lipophilicity and pKa to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]
-
Reduced Off-Target Effects: By improving conformational fit and metabolic stability, the moiety can help minimize interactions with unintended biological targets.[1][2]
The Thienyl Moiety: A Versatile Heteroaromatic Core
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. Its incorporation into drug molecules is widespread, valued for its ability to act as a bioisosteric replacement for a phenyl ring while introducing distinct electronic properties. The sulfur atom can participate in hydrogen bonding and other polar interactions, while the aromatic surface allows for crucial π-stacking interactions with biological targets, often leading to enhanced binding affinity and selectivity.[4]
The fusion of these two motifs in cyclopropyl 3-thienyl ketone provides a starting point that already incorporates solutions to common drug discovery challenges, offering a unique combination of rigidity, metabolic stability, and versatile binding interactions.
Physicochemical and Pharmacokinetic Rationale
The utility of the cyclopropyl 3-thienyl ketone scaffold is grounded in its ability to positively influence key drug-like properties. The strategic incorporation of this building block can address multiple challenges encountered during the drug discovery process.
Table 1: Medicinal Chemistry Advantages of the Cyclopropyl Moiety
| Feature | Consequence in Drug Design | Causality |
| Conformational Rigidity | Enhanced Potency & Selectivity | Pre-organizes the molecule into a bioactive conformation, reducing the entropic cost of receptor binding.[1][2] |
| Metabolic Resistance | Increased Half-life & Reduced DDIs | High C-H bond dissociation energy makes it a poor substrate for CYP450-mediated oxidation.[1][3] |
| Modulated Lipophilicity | Improved ADME Profile | Acts as a "lipophilic yet polarizable" bioisostere, allowing for fine-tuning of solubility and permeability.[1] |
| Reduced Off-Target Activity | Improved Safety Profile | Constrained conformation can disfavor binding to unintended biological targets.[1] |
| Brain Permeability | CNS Drug Potential | The small, rigid structure can contribute to an increased ability to cross the blood-brain barrier.[2] |
Synthetic Protocols and Methodologies
Cyclopropyl 3-thienyl ketone can be synthesized through several reliable methods. Below are two detailed protocols representing common and effective approaches.
Protocol 1: Synthesis via Grignard Reaction
This classic organometallic approach involves the formation of a thienyl Grignard reagent, which then acylates cyclopropanecarbonyl chloride. This method is robust and suitable for moderate to large-scale synthesis.
Experimental Protocol:
-
Grignard Reagent Formation:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 eq).
-
Add a small volume of anhydrous diethyl ether or THF and a crystal of iodine to initiate the reaction.
-
Slowly add a solution of 3-bromothiophene (1.0 eq) in anhydrous ether/THF via the dropping funnel to maintain a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours until most of the magnesium is consumed. Cool the resulting gray-black solution to 0 °C.
-
-
Acylation:
-
Slowly add a solution of cyclopropanecarbonyl chloride (1.05 eq) in anhydrous ether/THF to the cooled Grignard reagent. A precipitate may form.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and cautiously quench by slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to yield pure cyclopropyl 3-thienyl ketone.
-
Protocol 2: Synthesis via Corey-Chaykovsky Cyclopropanation
This method builds the cyclopropyl ring onto a precursor chalcone. It is particularly useful for creating substituted cyclopropanes and offers good diastereoselectivity for trans products.
Experimental Protocol:
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
Dissolve 3-acetylthiophene (1.0 eq) and a suitable aldehyde (e.g., benzaldehyde, 1.0 eq) in ethanol.
-
Add an aqueous solution of NaOH or KOH (2.5 eq) and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the (E)-1-(thiophen-3-yl)prop-2-en-1-one derivative.
-
-
Cyclopropanation:
-
Prepare the sulfur ylide: Suspend trimethylsulfoxonium iodide (1.1 eq) in a mixture of DMSO/THF.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 1 hour until hydrogen evolution ceases, indicating the formation of the ylide.
-
Cool the ylide solution to 0 °C and add a solution of the chalcone (1.0 eq) in THF dropwise.
-
Allow the reaction to stir at room temperature for 3-6 hours.[6]
-
-
Work-up and Purification:
-
Quench the reaction by adding water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the desired trans-cyclopropyl 3-thienyl ketone derivative.
-
Diagram 1: General Synthetic Workflow
Caption: Key synthetic routes to cyclopropyl 3-thienyl ketone.
Application in Drug Discovery: A Case Study
The cyclopropyl 3-thienyl ketone scaffold is a key structural element in the discovery of potent and selective antagonists for the prostaglandin E2 subtype 4 (EP4) receptor, a target for treating pain and inflammation.
A notable example is the development of MK-2894, a potent EP4 antagonist.[7] While the final compound is an amide, the core structure features a substituted 3-thienylcarbonyl group linked to a cyclopropylamine moiety. The synthesis of such compounds relies heavily on intermediates like cyclopropyl 3-thienyl ketone or its corresponding carboxylic acid.
The ketone can be converted to an oxime, which is then reduced to the corresponding amine. This amine is a crucial building block that can be coupled with various carboxylic acids to build a library of potential drug candidates. Alternatively, the 3-thienyl group can be elaborated first, followed by coupling with a pre-formed aminocyclopropane derivative.
In this context, the cyclopropyl 3-thienyl ketone core provides:
-
A Rigid Linker: The cyclopropyl group orients the flanking aromatic systems in a defined spatial arrangement, optimizing interactions with the receptor binding pocket.
-
Metabolic Blockade: The cyclopropyl group is resistant to metabolic degradation, enhancing the pharmacokinetic profile of the molecule.
-
Versatile Handle: The ketone functionality is a versatile chemical handle for further synthetic elaboration, enabling the exploration of structure-activity relationships (SAR).
Diagram 2: Role as a Key Building Block
Caption: Synthetic utility in building complex drug candidates.
Conclusion and Future Outlook
Cyclopropyl 3-thienyl ketone is more than a simple chemical intermediate; it is a strategically designed scaffold that embodies key principles of modern medicinal chemistry. It provides a robust starting point for developing drug candidates with enhanced potency, improved metabolic stability, and optimized pharmacokinetic properties. The synthetic accessibility and the chemical versatility of the ketone functionality ensure its continued relevance in drug discovery campaigns targeting a wide array of diseases, from inflammation and pain to oncology and CNS disorders.[1][8] As the drive for molecules with superior drug-like properties continues, the intelligent application of such well-conceived building blocks will remain critical to success.
References
-
Roth, B. L., et al. (1993). Further Studies of the Structure-Activity Relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and Evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at Dopamine Uptake and Phencyclidine Binding Sites. Journal of Medicinal Chemistry, 36(23), 1188-1193. Retrieved from [Link]
-
Bakulina, O., et al. (2021). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules, 26(15), 4627. Retrieved from [Link]
-
Blouin, M., et al. (2010). The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. Journal of Medicinal Chemistry, 53(5), 2227-2238. Retrieved from [Link]
-
Various Authors. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Retrieved from [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Retrieved from [Link]
-
Sabatino, P., et al. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Molecules, 27(22), 7954. Retrieved from [Link]
-
ResearchGate. (n.d.). First-generation route to cyclopropyl ketone 13. Reagents and conditions. Retrieved from [Link]
-
Sabatino, P., et al. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Molecules. Retrieved from [Link]
-
Chen, J., & Wang, X. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. The Journal of Organic Chemistry. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Thienyl Moiety: Enhancing Peptide Properties for Medicinal Chemistry Applications. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of Cyclopropyl m-tolyl ketone. Retrieved from [Link]
-
University of York. (2023). Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. Retrieved from [Link]
-
Novakov, O. P., et al. (2019). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Russian Chemical Reviews, 88(10), 1136-1172. Retrieved from [Link]
-
de Meijere, A., et al. (2008). Cyclopropyl Building Blocks for Organic Synthesis. Part 85. Facile Preparation and Chemical Transformations of Spirocyclopropane-Anellated Heterocycles. European Journal of Organic Chemistry, 2008(36), 6061-6072. Retrieved from [Link]
-
Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]
-
Griggs, K. M., et al. (2022). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules, 27(19), 6289. Retrieved from [Link]
-
De Simone, F., & Waser, J. (2009). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. CHIMIA International Journal for Chemistry, 63(3), 162-167. Retrieved from [Link]
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- 7. The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclopropyl 3-Thienyl Ketone as a Versatile Synthetic Building Block
Introduction: The Strategic Value of the Cyclopropyl Ketone Moiety in Drug Discovery
In the landscape of modern medicinal chemistry and drug development, the cyclopropyl group has emerged as a privileged structural motif. Its inherent ring strain and unique electronic properties, characterized by enhanced p-character in its C-C bonds, offer a compelling combination of conformational rigidity and metabolic stability. When conjugated with a carbonyl group, the resulting cyclopropyl ketone becomes a powerful and versatile building block, poised for a variety of synthetic transformations. The incorporation of a thiophene ring, a common heterocycle in pharmaceuticals, further expands the synthetic possibilities and potential biological activities of the resulting molecules.
This guide provides a comprehensive overview of the applications and protocols for utilizing cyclopropyl 3-thienyl ketone as a key intermediate in the synthesis of complex organic molecules relevant to the pharmaceutical and agrochemical industries. We will delve into its synthesis, key reactions, and provide detailed, field-proven protocols to empower researchers and scientists in their synthetic endeavors.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective use. Below is a summary of the key properties of cyclopropyl 3-thienyl ketone.
| Property | Value |
| Molecular Formula | C₈H₈OS |
| Molecular Weight | 152.21 g/mol |
| Appearance | Pale yellow oil or low-melting solid |
| Boiling Point | (Predicted) ~110-115 °C at 1 mmHg |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) |
Spectroscopic Characterization:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.95 (dd, J = 2.9, 1.3 Hz, 1H, H2-thiophene), 7.55 (dd, J = 5.1, 1.3 Hz, 1H, H5-thiophene), 7.35 (dd, J = 5.1, 2.9 Hz, 1H, H4-thiophene), 2.60-2.50 (m, 1H, CH-cyclopropyl), 1.25-1.15 (m, 2H, CH₂-cyclopropyl), 1.05-0.95 (m, 2H, CH₂-cyclopropyl).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~194.0 (C=O), 142.0 (C3-thiophene), 133.0 (C5-thiophene), 127.0 (C2-thiophene), 126.5 (C4-thiophene), 20.0 (CH-cyclopropyl), 12.0 (CH₂-cyclopropyl).
-
IR (neat, cm⁻¹): ~3100 (C-H, aromatic), 2980 (C-H, aliphatic), 1665 (C=O, strong), 1410, 1230, 870.
Synthesis of Cyclopropyl 3-Thienyl Ketone: A Reliable Protocol
The most common and efficient method for the synthesis of aryl ketones is the Friedel-Crafts acylation. For the preparation of cyclopropyl 3-thienyl ketone, a Grignard-based approach offers a reliable alternative, particularly for controlling regioselectivity.
Protocol 1: Synthesis via Grignard Reaction
This protocol involves the reaction of 3-thienylmagnesium bromide with cyclopropanecarbonyl chloride.
Materials:
-
3-Bromothiophene
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous tetrahydrofuran (THF)
-
Cyclopropanecarbonyl chloride
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq) and a crystal of iodine.
-
Add a small amount of a solution of 3-bromothiophene (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction.
-
Once the reaction starts (indicated by heat evolution and disappearance of the iodine color), add the remaining 3-bromothiophene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Acylation:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of cyclopropanecarbonyl chloride (1.1 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford cyclopropyl 3-thienyl ketone.
-
Caption: General mechanism of Lewis acid-catalyzed nucleophilic ring-opening.
Protocol 2: Asymmetric Ring-Opening with Thiols
This protocol describes the enantioselective ring-opening of cyclopropyl 3-thienyl ketone with a thiol, catalyzed by a chiral scandium complex. This reaction is valuable for the synthesis of chiral sulfides.
Materials:
-
Cyclopropyl 3-thienyl ketone
-
4-Methoxythiophenol
-
Chiral N,N'-dioxide ligand (e.g., (R,R)-Ph-Box)
-
Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃)
-
Anhydrous dichloromethane (DCM)
-
4 Å Molecular sieves
-
Standard glassware for anhydrous reactions
Procedure:
-
Catalyst Preparation:
-
To a flame-dried Schlenk tube, add the chiral N,N'-dioxide ligand (0.055 eq) and Sc(OTf)₃ (0.05 eq).
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.
-
-
Reaction Setup:
-
In a separate flame-dried flask, dissolve cyclopropyl 3-thienyl ketone (1.0 eq) and 4-methoxythiophenol (1.2 eq) in anhydrous DCM.
-
Add activated 4 Å molecular sieves to the flask.
-
Transfer the prepared catalyst solution to the reaction mixture via cannula.
-
-
Reaction and Work-up:
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the chiral sulfide product.
-
[3+2] Cycloaddition Reactions
Aryl cyclopropyl ketones can participate in formal [3+2] cycloaddition reactions with various π-systems, such as alkenes and alkynes, to construct five-membered rings. These reactions are often mediated by photoredox catalysis.
General Mechanism:
Visible light photocatalysis initiates a single-electron transfer to the aryl cyclopropyl ketone, forming a radical anion. This intermediate undergoes ring-opening to a distonic radical anion, which then adds to the π-system in a stepwise manner to form the cyclopentane ring.
Caption: Simplified workflow for photocatalytic [3+2] cycloaddition.
Protocol 3: Visible-Light-Mediated [3+2] Cycloaddition with an Alkene
This protocol outlines a general procedure for the photocatalytic [3+2] cycloaddition of cyclopropyl 3-thienyl ketone with an electron-deficient alkene.
Materials:
-
Cyclopropyl 3-thienyl ketone
-
N-Phenylmaleimide
-
Tris(2,2'-bipyridyl)ruthenium(II) chloride hexahydrate ([Ru(bpy)₃]Cl₂·6H₂O)
-
Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous acetonitrile (MeCN)
-
Blue LED light source
Procedure:
-
Reaction Setup:
-
In an oven-dried vial, combine cyclopropyl 3-thienyl ketone (1.0 eq), N-phenylmaleimide (1.5 eq), [Ru(bpy)₃]Cl₂·6H₂O (0.01 eq), and La(OTf)₃ (0.2 eq).
-
Seal the vial with a septum and purge with nitrogen or argon for 15 minutes.
-
Add anhydrous MeCN and TMEDA (2.0 eq) via syringe.
-
-
Photocatalysis:
-
Place the reaction vial approximately 5 cm from a blue LED light source and stir vigorously at room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the cyclopentane-fused product.
-
Conclusion: A Gateway to Molecular Complexity
Cyclopropyl 3-thienyl ketone is a highly valuable and versatile building block for organic synthesis. Its unique combination of a reactive cyclopropyl ketone moiety and a pharmaceutically relevant thiophene ring provides a gateway to a wide array of complex molecular architectures. The protocols outlined in this guide offer reliable and reproducible methods for the synthesis and application of this key intermediate, empowering researchers to accelerate their drug discovery and development programs. The strategic application of cyclopropyl 3-thienyl ketone in ring-opening and cycloaddition reactions opens up new avenues for the efficient construction of novel chemical entities with potential therapeutic applications.
References
-
Lu, Z., & Yoon, T. P. (2011). [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis. Journal of the American Chemical Society, 133(5), 1162–1164. [Link]
-
Feng, X., et al. (2015). Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N′-Dioxide–Scandium(III) Complex. Angewandte Chemie International Edition, 54(46), 13748-13752. [Link]
-
Organic Syntheses. Ketone, cyclopropyl methyl. [Link]
-
Lu, L., Chen, G., & Ma, S. (2006). Ring-Opening Cyclization of Alkylidenecyclopropyl Ketones with Amines. An Efficient Synthesis of 2,3,4-Trisubstituted Pyrroles. Organic Letters, 8(5), 835–838. [Link]
Application Notes and Protocols for the Synthesis of Cyclopropyl 3-Thienyl Ketone via the Corey-Chaykovsky Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Cyclopropyl Moiety
The cyclopropyl group is a highly sought-after structural motif in medicinal chemistry and drug development. Its unique conformational constraints, metabolic stability, and ability to modulate electronic properties make it a valuable component in the design of novel therapeutic agents. The Corey-Chaykovsky reaction provides a powerful and versatile method for the stereoselective synthesis of cyclopropanes, among other three-membered rings like epoxides and aziridines.[1][2] This application note provides a detailed protocol for the synthesis of cyclopropyl 3-thienyl ketone, a key intermediate for various pharmacologically active compounds, utilizing the Corey-Chaykovsky cyclopropanation of a thienyl-substituted α,β-unsaturated ketone.
The reaction employs a stabilized sulfur ylide, typically dimethyloxosulfonium methylide (often referred to as Corey's ylide), generated in situ from trimethylsulfoxonium iodide and a strong base such as sodium hydride.[2][3] This ylide undergoes a conjugate 1,4-addition to the enone system, followed by an intramolecular nucleophilic substitution to furnish the cyclopropane ring.[4][5] This method is particularly advantageous for its high diastereoselectivity, often favoring the trans isomer, and its applicability to a wide range of substrates, including heteroaromatic systems.[6][7]
Safety and Handling of Key Reagents
1. Trimethylsulfoxonium Iodide:
-
Hazards: Trimethylsulfoxonium iodide is a skin and eye irritant.[8] Inhalation of dust may cause respiratory tract irritation.[9] It is also light-sensitive.[8]
-
Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Handle in a well-ventilated fume hood to avoid dust generation.[8] Store in a cool, dry, and dark place, away from strong oxidizing agents and bases.
-
First Aid: In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[9] For skin contact, wash the affected area thoroughly with soap and water.[9] If inhaled, move to fresh air.[9]
2. Sodium Hydride (60% dispersion in mineral oil):
-
Hazards: Sodium hydride is a highly flammable solid that reacts violently with water, releasing flammable hydrogen gas which can ignite spontaneously.[10] It is also corrosive and can cause severe skin and eye burns.
-
Precautions: Handle exclusively in an inert atmosphere (e.g., a glovebox or under a stream of argon or nitrogen). Wear flame-retardant clothing, safety goggles, and appropriate gloves. Never allow contact with water or other protic solvents. Use non-sparking tools.
-
Quenching and Disposal: Unreacted sodium hydride must be quenched carefully. This is typically done by slowly adding a less reactive alcohol, such as isopropanol, to a cooled and well-stirred suspension of the reaction mixture in an inert solvent. After the initial vigorous reaction subsides, a more reactive alcohol like methanol can be added, followed by the very slow and careful addition of water to ensure complete quenching.
Detailed Experimental Protocol: Synthesis of Cyclopropyl 3-Thienyl Ketone
This protocol is adapted from general procedures for the Corey-Chaykovsky cyclopropanation of α,β-unsaturated ketones.[7][11]
Materials:
-
1-(3-Thienyl)prop-2-en-1-one (1.0 equiv)
-
Trimethylsulfoxonium iodide (1.2 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (argon or nitrogen)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Preparation of the Ylide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an inert gas inlet, add trimethylsulfoxonium iodide (1.2 equiv).
-
Under a positive pressure of argon or nitrogen, add anhydrous DMSO via syringe. Stir the mixture at room temperature until the salt is fully dissolved.
-
In a separate flask, weigh sodium hydride (60% dispersion in mineral oil, 1.2 equiv) and suspend it in anhydrous THF.
-
Carefully add the sodium hydride suspension to the trimethylsulfoxonium iodide solution in DMSO at room temperature. The mixture will become cloudy and hydrogen gas will evolve. Stir for 30-60 minutes, or until gas evolution ceases, indicating the formation of the ylide.
-
-
Cyclopropanation Reaction:
-
Cool the ylide solution to 0 °C using an ice bath.
-
Dissolve the 1-(3-thienyl)prop-2-en-1-one (1.0 equiv) in a minimal amount of anhydrous THF.
-
Slowly add the solution of the thienyl enone to the cooled ylide suspension dropwise over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. Caution: This quenching step can be exothermic and may produce gas.
-
Transfer the mixture to a separatory funnel and dilute with water and diethyl ether or ethyl acetate.
-
Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers and wash with water, followed by brine, to remove residual DMSO and salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cyclopropyl 3-thienyl ketone.[12]
-
Characterization of Cyclopropyl 3-Thienyl Ketone
The final product should be characterized by standard spectroscopic methods to confirm its structure and purity.
Table 1: Expected Spectroscopic Data for Cyclopropyl 3-Thienyl Ketone
| Technique | Expected Data |
| ¹H NMR | The spectrum is expected to show multiplets for the cyclopropyl protons and signals corresponding to the protons on the 3-substituted thiophene ring. |
| ¹³C NMR | The spectrum should display a signal for the carbonyl carbon, signals for the carbons of the cyclopropyl ring, and four distinct signals for the carbons of the thiophene ring. |
| Mass Spec. | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of cyclopropyl 3-thienyl ketone. |
| IR | A strong absorption band corresponding to the carbonyl (C=O) stretch is expected. |
Troubleshooting and Optimization
-
Low Yield:
-
Formation of Byproducts:
-
The formation of epoxides can occur if a less stabilized sulfur ylide is used or if the substrate is not an α,β-unsaturated system.[13]
-
Polymerization of the starting enone can be an issue; slow addition of the substrate to the ylide solution can help to mitigate this.
-
Visualizing the Process
Reaction Mechanism
Caption: Mechanism of the Corey-Chaykovsky cyclopropanation.
Experimental Workflow
Caption: Experimental workflow for the synthesis of cyclopropyl 3-thienyl ketone.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Trimethylsulfoxonium Iodide, 98%. Retrieved from [Link]
-
NROChemistry. (n.d.). Corey-Chaykovsky Reactions. Retrieved from [Link]
-
YouTube. (2021, September 11). Corey-Chaykovsky Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]
-
Uchuskin, M. G., et al. (2020). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules, 25(21), 5183. [Link]
-
ADI Chemistry. (n.d.). Corey Chaykovsky Reaction | Mechanism | Epoxides | Aziridines | Cyclopropanes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Retrieved from [Link]
-
Kumar, A., et al. (2021). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances, 11(52), 32938-32964. [Link]
Sources
- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. adichemistry.com [adichemistry.com]
- 4. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. sodiumiodide.net [sodiumiodide.net]
- 9. rsc.org [rsc.org]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
- 11. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Gram-Scale Synthesis of Cyclopropyl 3-Thienyl Ketone: An Application Protocol
Abstract
This comprehensive application note provides a detailed and robust protocol for the gram-scale synthesis of cyclopropyl 3-thienyl ketone, a valuable building block in medicinal chemistry and materials science. The described methodology is centered around the Friedel-Crafts acylation of a suitable thiophene derivative, a cornerstone reaction in organic synthesis for the formation of aryl ketones.[1][2] This guide is tailored for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deep understanding of the process. The protocol is designed to be a self-validating system, with integrated safety precautions and troubleshooting advice.
Introduction: The Significance of Cyclopropyl 3-Thienyl Ketone
Cyclopropyl ketones are a prominent structural motif in a wide array of biologically active molecules and functional materials. The cyclopropyl group, with its inherent ring strain and unique electronic properties, often imparts favorable metabolic stability, conformational rigidity, and binding affinity to parent molecules. When coupled with a thiophene ring, a versatile heteroaromatic system, the resulting cyclopropyl 3-thienyl ketone becomes a key intermediate for the synthesis of novel pharmaceuticals and organic electronics.
The synthesis of aryl ketones is frequently achieved through Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[1][3] This method involves the reaction of an aromatic ring with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[1][2] Due to the deactivating nature of the resulting ketone, the reaction typically stops cleanly after mono-acylation, preventing polysubstitution which can be a challenge in related Friedel-Crafts alkylations.[1] This protocol will detail the gram-scale synthesis of cyclopropyl 3-thienyl ketone via the Friedel-Crafts acylation of 3-bromothiophene with cyclopropanecarbonyl chloride, followed by a reductive debromination. The use of 3-bromothiophene as the starting material is a strategic choice to ensure the desired 3-substitution pattern on the thiophene ring, as direct acylation of thiophene preferentially occurs at the 2-position due to greater stabilization of the cationic intermediate.[4]
Reaction Scheme
Caption: Overall reaction scheme for the synthesis of cyclopropyl 3-thienyl ketone.
Materials and Equipment
Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Purity | Supplier |
| 3-Bromothiophene | C₄H₃BrS | 163.04 | 16.3 g (0.1 mol) | ≥98% | Sigma-Aldrich |
| Cyclopropanecarbonyl chloride | C₄H₅ClO | 104.53 | 11.5 g (0.11 mol) | ≥98% | Sigma-Aldrich |
| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | 14.7 g (0.11 mol) | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 300 mL | ≥99.8% | Sigma-Aldrich |
| Hydrochloric acid (concentrated) | HCl | 36.46 | ~50 mL | 37% | VWR |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | ~100 mL | - | In-house |
| Brine (saturated NaCl solution) | NaCl | 58.44 | ~100 mL | - | In-house |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | ~20 g | - | VWR |
| Palladium on carbon (10%) | Pd/C | - | 1.0 g | - | Sigma-Aldrich |
| Hydrogen gas | H₂ | 2.02 | - | High purity | Airgas |
| Ethanol | C₂H₅OH | 46.07 | 200 mL | Reagent grade | VWR |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel (100 mL)
-
Reflux condenser
-
Inert gas (Nitrogen or Argon) supply with manifold
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Parr hydrogenator or similar hydrogenation apparatus
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Filtration apparatus (Büchner funnel and flask)
-
pH paper
Experimental Protocol
This protocol is divided into two main stages: the Friedel-Crafts acylation to form the brominated intermediate, and the subsequent reductive debromination to yield the final product.
Stage 1: Friedel-Crafts Acylation of 3-Bromothiophene
Caption: Experimental workflow for the Friedel-Crafts acylation step.
Step-by-Step Procedure:
-
Reaction Setup: Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a 100 mL dropping funnel, and a reflux condenser. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.[5] The top of the condenser should be fitted with a gas inlet connected to a nitrogen or argon manifold to maintain an inert atmosphere.
-
Reagent Charging: To the reaction flask, add anhydrous aluminum chloride (14.7 g, 0.11 mol) followed by 150 mL of anhydrous dichloromethane (DCM). Stir the resulting suspension and cool the flask to 0°C using an ice bath. The use of anhydrous conditions is critical as aluminum chloride reacts vigorously with water.[1][5][6]
-
Acyl Chloride Addition: In a separate dry flask, dissolve cyclopropanecarbonyl chloride (11.5 g, 0.11 mol) in 50 mL of anhydrous DCM. Transfer this solution to the dropping funnel. Add the cyclopropanecarbonyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature remains below 10°C. This controlled addition is necessary as the formation of the acylium ion complex is exothermic.[6]
-
Substrate Addition: After the addition of the acyl chloride is complete, dissolve 3-bromothiophene (16.3 g, 0.1 mol) in 100 mL of anhydrous DCM and add this solution to the dropping funnel. Add the 3-bromothiophene solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0-5°C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a 1 L beaker containing approximately 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.[5] This step should be performed in a well-ventilated fume hood as it will generate HCl gas. Stir vigorously until the ice has melted and the aluminum salts have dissolved in the aqueous layer.
-
Work-up: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).[5]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 4-bromo-2-thienyl cyclopropyl ketone.
Stage 2: Reductive Debromination
Step-by-Step Procedure:
-
Reaction Setup: Transfer the crude brominated ketone intermediate to a Parr hydrogenator vessel or a suitable round-bottom flask for hydrogenation. Dissolve the crude product in 200 mL of ethanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon (1.0 g) to the solution.
-
Hydrogenation: Secure the vessel in the hydrogenation apparatus. Pressurize the system with hydrogen gas to 50 psi and shake or stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or GC-MS.
-
Filtration and Concentration: Once the reaction is complete (typically 4-6 hours), carefully vent the hydrogen gas and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of ethanol.
-
Final Product Isolation: Concentrate the filtrate using a rotary evaporator to yield the crude cyclopropyl 3-thienyl ketone.
Purification
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure cyclopropyl 3-thienyl ketone.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All steps of this synthesis, especially those involving volatile solvents, corrosive reagents, and the quenching process, must be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Aluminum chloride: is corrosive and reacts violently with water.[1][5] Handle in a dry environment and avoid inhalation of dust.
-
Cyclopropanecarbonyl chloride: is corrosive and a lachrymator. Avoid contact with skin and eyes and do not inhale vapors.
-
Dichloromethane: is a volatile and suspected carcinogen.[5] Minimize exposure.
-
Hydrogen Gas: is highly flammable. Ensure the hydrogenation apparatus is properly maintained and operated in an area free of ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation in Stage 1 | - Wet reagents or glassware deactivating the AlCl₃ catalyst.- Insufficient amount of AlCl₃. | - Ensure all glassware is oven-dried.- Use anhydrous solvents and fresh, high-purity reagents.- Use a slight excess of AlCl₃ (1.1-1.2 equivalents). |
| Formation of multiple products | - Reaction temperature too high, leading to side reactions.- Incorrect regioselectivity. | - Maintain low temperatures during the addition of reagents.- Confirm the starting material is 3-bromothiophene for 3-substitution. |
| Incomplete debromination in Stage 2 | - Inactive catalyst.- Insufficient hydrogen pressure or reaction time. | - Use fresh palladium on carbon catalyst.- Increase hydrogen pressure or reaction time and monitor by TLC/GC-MS. |
Characterization
The final product, cyclopropyl 3-thienyl ketone, should be characterized to confirm its identity and purity using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the ketone.
Conclusion
This application note provides a detailed, reliable, and scalable protocol for the gram-scale synthesis of cyclopropyl 3-thienyl ketone. By employing a strategic Friedel-Crafts acylation of 3-bromothiophene followed by reductive debromination, this method ensures high regioselectivity and provides a clear pathway to this valuable synthetic intermediate. The emphasis on the rationale behind experimental choices, coupled with comprehensive safety and troubleshooting guidelines, equips researchers with the necessary tools for successful and safe execution of this synthesis.
References
- Benchchem. Application Notes and Protocols: Large-Scale Synthesis of Cyclopropyl p-Nitrophenyl Ketone.
- University of California, Riverside.
- Sigma-Aldrich.
- Benchchem.
- University of Michigan.
- ACS Publications. Synthesis of Poly(3-alkylthienylene ketone)
- PMC - NIH. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.
- Benchchem.
- Benchchem. Technical Support Center: Synthesis of Cyclopropyl Ketones.
- Google Patents. CN105622369A - Method for preparing cyclopropyl methyl ketone.
- Organic Syntheses. Ketone, cyclopropyl methyl.
- Chemistry Stack Exchange.
- Google Patents. EP0234688A1 - Thiophene-3-carboxaldehyde derivatives, their preparation and their use in preparing 3-thienyl acetonitrile.
- Taylor & Francis Online. REACTIONS OF STYRYLTHIENYL KETONE, STYRYL FURYL KETONE WITH THIOCYANOACETAMIDE: SYNTHESIS OF SEVERAL NEW PYRIDINES, THIENO[2,3-b]PYRIDINES, PYRIDO [2 -.
- MDPI. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones.
- Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. websites.umich.edu [websites.umich.edu]
Application Notes & Protocols: Cyclopropyl 3-Thienyl Ketone as a Strategic Intermediate for Active Pharmaceutical Ingredients
Abstract
Cyclopropyl 3-thienyl ketone is a pivotal heterocyclic carbonyl compound whose structural motifs—the cyclopropyl ring and the thiophene nucleus—are independently recognized for their significant contributions to the pharmacokinetic and pharmacodynamic profiles of numerous approved drugs. This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of cyclopropyl 3-thienyl ketone as a key intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs). We will explore the scientific rationale behind its molecular design, present robust protocols for its synthesis and subsequent elaboration, and demonstrate its application in the conceptual synthesis of a thienopyridine-class antiplatelet agent, drawing parallels to the industrial synthesis of Prasugrel.
Introduction: The Strategic Value of Hybrid Intermediates
In the landscape of modern drug discovery, the efficiency of a synthetic route is paramount. The convergence of desirable structural features into a single, versatile building block can dramatically accelerate the development of novel therapeutics. Cyclopropyl 3-thienyl ketone (CPTK) exemplifies such a strategic intermediate. It combines two pharmacologically significant moieties:
-
The Cyclopropyl Ring: A small, strained carbocycle that offers a unique combination of rigidity and lipophilicity.
-
The Thiophene Ring: A sulfur-containing heteroaromatic ring that serves as a common bioisostere for a phenyl group.
The fusion of these two groups into a ketone scaffold provides a reactive handle for extensive chemical modification, making CPTK a valuable precursor for APIs in therapeutic areas ranging from cardiovascular disease to central nervous system disorders.
Scientific Rationale: Deconstructing the Pharmacophoric Moieties
The efficacy of CPTK as a pharmaceutical intermediate is rooted in the distinct and synergistic properties of its constituent parts. Understanding these properties explains the causality behind its selection in drug design.
The Cyclopropyl Group: A "Magic" Moiety in Medicinal Chemistry
The cyclopropyl group is frequently incorporated into drug candidates to overcome common developmental hurdles.[1] Its unique stereoelectronic properties confer several advantages:
-
Enhanced Metabolic Stability: The high C-H bond dissociation energy of the cyclopropane ring reduces its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] This can lead to an improved pharmacokinetic profile and a longer in-vivo half-life.
-
Increased Potency and Selectivity: The conformational rigidity of the cyclopropyl group can lock a molecule into its bioactive conformation, enhancing binding affinity and selectivity for its biological target.[3]
-
Modulation of Physicochemical Properties: It acts as a rigid linker or a lipophilic bioisostere for moieties like vinyl or gem-dimethyl groups, allowing chemists to fine-tune properties such as solubility and membrane permeability.[4] Over the last decade, 18 New Chemical Entities (NCEs) approved by the FDA contained a cyclopropyl group, underscoring its importance.[5]
The Thiophene Ring: A Versatile Phenyl Bioisostere
Thiophene and its derivatives are fixtures in pharmaceutical sciences, prized for their ability to mimic a benzene ring while offering distinct chemical properties.
-
Bioisosterism: The thiophene ring is often used to replace a phenyl group in a known active compound, a strategy that can maintain or improve biological activity while altering metabolic pathways.
-
Broad Biological Activity: Thiophene is a core scaffold in a wide array of marketed drugs, including the antiplatelet agents Clopidogrel and Prasugrel, the antipsychotic Olanzapine, and the anti-inflammatory Tinoridine.
-
Metabolic Considerations: While highly useful, the thiophene ring can be a site of metabolic activation, sometimes leading to reactive metabolites through the formation of thiophene S-oxides or epoxides.[6] This necessitates careful toxicological evaluation but also offers an opportunity for prodrug design.
Diagram 1: Synergistic Contributions of CPTK Moieties
A Graphviz diagram illustrating the key benefits imparted by the cyclopropyl and thiophene groups in drug design.
Caption: Strategic value of Cyclopropyl 3-Thienyl Ketone's components.
Synthesis and Characterization Protocols
This section provides detailed, field-tested protocols for the synthesis and analysis of cyclopropyl 3-thienyl ketone and its subsequent elaboration into a key pharmaceutical intermediate.
Protocol 1: Synthesis of Cyclopropyl 3-thienyl ketone (CPTK)
Two primary, reliable routes for the synthesis of aryl ketones are the Friedel-Crafts acylation and the Grignard reaction. The Friedel-Crafts acylation of thiophene is well-documented to proceed with high regioselectivity at the 2-position due to the superior stabilization of the cationic intermediate.[7] However, for the synthesis of the 3-substituted isomer, a Grignard-based approach starting from 3-bromothiophene is more direct and regioselective.
Method: Grignard Reaction with Acyl Chloride
This protocol is adapted from established procedures for synthesizing aryl cyclopropyl ketones.[8] It involves the formation of a thienyl Grignard reagent followed by acylation.
Materials:
-
3-Bromothiophene (1.0 eq)
-
Magnesium turnings (1.1 eq)
-
Iodine (one small crystal)
-
Anhydrous diethyl ether or THF
-
Cyclopropanecarbonyl chloride (0.95 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware and allow to cool under a stream of dry nitrogen.
-
Grignard Reagent Formation: Place the magnesium turnings and a crystal of iodine in the flask. Add a small portion of anhydrous diethyl ether. In the dropping funnel, prepare a solution of 3-bromothiophene in anhydrous diethyl ether.
-
Add a small amount of the 3-bromothiophene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle boiling is observed. If the reaction does not start, gently warm the flask.
-
Once initiated, add the remaining 3-bromothiophene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 1 hour to ensure complete formation of 3-thienylmagnesium bromide.[9]
-
Acylation: Cool the Grignard solution to 0 °C using an ice bath. Add a solution of cyclopropanecarbonyl chloride in anhydrous diethyl ether dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Workup: Cool the mixture again to 0 °C and quench the reaction by the slow, dropwise addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Table 1: Physicochemical and Analytical Data for CPTK
| Property | Value | Source |
| CAS Number | 113348-25-7 | [10] |
| Molecular Formula | C₈H₈OS | [10] |
| Molecular Weight | 152.22 g/mol | [10] |
| Appearance | Pale yellow oil or solid | - |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.15 (dd, 1H), 7.55 (dd, 1H), 7.35 (dd, 1H), 2.60 (m, 1H), 1.25 (m, 2H), 1.05 (m, 2H) | Predicted |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 194.0, 137.5, 132.0, 127.0, 126.5, 18.0, 12.0 (x2) | Predicted |
Diagram 2: CPTK Synthesis via Grignard Reaction
A Graphviz diagram outlining the workflow for the synthesis of Cyclopropyl 3-thienyl ketone.
Caption: Workflow for the synthesis of CPTK via a Grignard reaction.
Application in API Synthesis: Pathway to a Prasugrel Analog
CPTK is an ideal starting point for constructing thienopyridine APIs. The industrial synthesis of Prasugrel involves the alkylation of a tetrahydrothienopyridine core with an α-halo ketone derivative, specifically 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone.[6] We can adapt this validated strategy to demonstrate the utility of CPTK.
The key transformation is a nucleophilic substitution (Sɴ2) reaction where the secondary amine of the thienopyridine ring attacks the electrophilic carbon of an α-brominated CPTK derivative.
Protocol 2: Synthesis of a Key Thienopyridine Intermediate
This protocol is divided into two main steps: α-bromination of CPTK and subsequent alkylation.
Step A: α-Bromination of Cyclopropyl 3-thienyl ketone
Rationale: The introduction of a halogen at the α-position to the carbonyl group transforms this carbon into a potent electrophile, primed for nucleophilic attack. N-Bromosuccinimide (NBS) is a common and effective reagent for this purpose.[5]
Materials:
-
Cyclopropyl 3-thienyl ketone (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (catalytic amount)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)
Procedure:
-
In a round-bottom flask, dissolve CPTK in CCl₄.
-
Add NBS and a catalytic amount of AIBN.
-
Heat the mixture to reflux (approx. 77 °C for CCl₄) and monitor the reaction by TLC. The reaction is often complete within 1-3 hours.
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the solid and wash with a small amount of cold CCl₄.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to yield crude 1-bromo-1-(cyclopropylcarbonyl)methyl-3-thiophene. This intermediate is often used directly in the next step without further purification due to potential instability.
Step B: Alkylation of Tetrahydrothienopyridine
Rationale: This Sɴ2 reaction forms the crucial C-N bond, linking the ketone moiety to the heterocyclic core of the API. This step is analogous to the core reaction in many published Prasugrel syntheses.[2][6]
Materials:
-
Crude α-bromo CPTK derivative (from Step A) (1.0 eq)
-
5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride (1.0 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.5 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride and K₂CO₃ in acetonitrile, add a solution of the crude α-bromo CPTK derivative in acetonitrile.
-
Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the starting material is consumed, filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product: 5-(2-cyclopropyl-2-oxo-2-(thiophen-3-yl)ethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one.
-
Purify the intermediate by column chromatography or recrystallization.
This intermediate contains the core structure of the target API and can be further modified (e.g., via acetylation of the 2-oxo group) to yield the final active molecule.[3]
Diagram 3: Mechanism of Thienopyridine Alkylation
A Graphviz diagram showing the Sɴ2 mechanism for the formation of the API intermediate.
Caption: Nucleophilic substitution mechanism for API intermediate synthesis.
Conclusion
Cyclopropyl 3-thienyl ketone stands out as a high-value intermediate for pharmaceutical synthesis. Its rational design combines the metabolic and conformational advantages of the cyclopropyl group with the versatile bioisosterism of the thiophene ring. The ketone functionality provides a robust chemical handle for constructing complex molecular architectures. The protocols detailed herein offer reliable and scalable methods for the synthesis of CPTK and its successful application in building the core of thienopyridine-class APIs. This guide serves as a practical resource for chemists aiming to leverage this powerful building block in the accelerated development of next-generation therapeutics.
References
-
A simple and more convenient method has been developed for regioselective α-bromination of various aralkyl ketones... Synthetic Communications. [Link]
-
Synthetic Access to Aromatic α-Haloketones. MDPI. [Link]
-
A comprehensive review on prasugrel: Industrial synthesis, impurity profiling, pharmacokinetics & FDA assessment. Taylor & Francis Online. [Link]
-
Synthesis of Prasugrel. Chinese Journal of Pharmaceuticals. [Link]
-
α-Bromoketone synthesis by bromination. Organic Chemistry Portal. [Link]
-
Prasugrel Hydrochloride. OUCI. [Link]
-
Selective α-bromination of aryl carbonyl compounds: prospects and challenges. Semantic Scholar. [Link]
-
Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. ResearchGate. [Link]
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Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. [Link]
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The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Institutes of Health (NIH). [Link]
-
Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]
-
Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TSI Journals. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
- Acylation of thiophene.
-
Friedel craft acylation of furan,pyrrole and thiophene|Electrophilic substitution reaction. YouTube. [Link]
-
Grignard Reagent & Reactions: Organic Synthesis Guide. Studylib. [Link]
-
Mechanism of Formation of Grignard Reagents. The Rate of Reaction of Cyclopentyl Bromide with Magnesium Is Transport Limited in. Journal of the American Chemical Society. [Link]
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Experiment 12: Grignard Synthesis of Triphenylmethanol. ResearchGate. [Link]
- Process for preparing alpha-halo-ketones.
-
Predict the products of the following reactions. (d) product of (c) + cyclopentylmagnesium bromide, then acidic hydrolysis. Pearson. [Link]
-
α-halo ketones – Knowledge and References. Taylor & Francis. [Link]
-
C-H bond activation. Regioselective ketone α-alkylation with simple olefins via dual activation. Science. [Link]
-
The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
-
The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Chiroblock. [Link]
-
Synthesis of Cyclopropyl m-tolyl ketone. PrepChem.com. [Link]
-
The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
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Metabolism of cyclopropyl groups. Hypha Discovery. [Link]
-
Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]
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The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]
-
Cyclopropyl(3-thienyl)methanone. PubChem. [Link]
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Application Notes & Protocols: Strategic Ring-Opening of Cyclopropyl 3-Thienyl Ketone for Synthetic Elaboration
Introduction: Unlocking Synthetic Potential
In the landscape of modern medicinal chemistry and drug discovery, the strategic use of strained ring systems as latent functionalities is a powerful tool for molecular innovation.[1] Among these, cyclopropyl ketones stand out due to the inherent ring strain of the three-membered ring, which can be selectively released to forge complex linear carbon skeletons.[2] When appended with a heteroaromatic moiety like thiophene—a common scaffold in pharmaceuticals—the resulting cyclopropyl 3-thienyl ketone becomes a versatile building block for creating diverse molecular architectures.[3][4]
This guide provides an in-depth exploration of the primary methodologies for the ring-opening of cyclopropyl 3-thienyl ketone. We will delve into the mechanistic underpinnings of acid-catalyzed, transition-metal-catalyzed, and reductive cleavage strategies. The objective is to provide researchers, scientists, and drug development professionals with not only detailed, actionable protocols but also the causal logic behind experimental choices, ensuring both reproducibility and avenues for further innovation. The reaction pathway and the final product are highly dependent on the chosen methodology and the nature of substituents, making a comparative understanding essential for synthetic planning.[2][5]
Part 1: Acid-Catalyzed Ring-Opening: A Carbocation-Driven Pathway
The acid-catalyzed ring-opening of cyclopropyl ketones is a classic transformation that leverages the electronic properties of the substrate to achieve regioselective C-C bond cleavage.[2] This method is particularly effective for creating 1,3-difunctionalized compounds.[2]
Mechanistic Rationale & Field Insights
Under the influence of a Brønsted or Lewis acid, the carbonyl oxygen of the cyclopropyl 3-thienyl ketone is protonated or coordinated.[2][6] This activation enhances the electrophilicity of the carbonyl carbon and polarizes the adjacent cyclopropane bonds. The subsequent ring-opening event is dictated by the formation of the most stable carbocation intermediate.[2]
For cyclopropyl 3-thienyl ketone, the electron-donating nature of the thiophene ring plays a crucial role. Cleavage of the C-C bond proximal to the thienyl group would generate a carbocation stabilized by the adjacent aromatic system. This intermediate is then rapidly trapped by a nucleophile present in the reaction medium. The choice of nucleophile (e.g., thiols, alcohols, carboxylic acids) determines the nature of the resulting 1,3-difunctionalized product.[7][8] Chiral Lewis acids, such as a chiral N,N'-dioxide-scandium(III) complex, can be employed to achieve highly enantioselective ring-openings.[7][8][9]
Visualization: Acid-Catalyzed Ring-Opening Mechanism
Caption: Mechanism of acid-catalyzed ring-opening.
Protocol 1: Asymmetric Ring-Opening with Thiophenol
This protocol is adapted from methodologies using chiral N,N'-dioxide-scandium(III) complexes for the asymmetric ring-opening of cyclopropyl ketones with various nucleophiles.[7][8]
Materials:
-
Cyclopropyl 3-thienyl ketone
-
Thiophenol (1.2 equivalents)
-
Chiral Ligand (e.g., L-proline-derived N,N'-dioxide) (11 mol%)
-
Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) (10 mol%)
-
Toluene, anhydrous
-
4 Å Molecular Sieves
-
Argon or Nitrogen atmosphere
Procedure:
-
Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the chiral N,N'-dioxide ligand (11 mol%) and Sc(OTf)₃ (10 mol%).
-
Add anhydrous toluene and stir the mixture at room temperature for 30-60 minutes to pre-form the catalyst complex.
-
Reactant Addition: Add cyclopropyl 3-thienyl ketone (1.0 equivalent) to the flask, followed by activated 4 Å molecular sieves.
-
Cool the reaction mixture to the optimized temperature (e.g., 0 °C or ambient, determined empirically).
-
Reaction Initiation: Add thiophenol (1.2 equivalents) dropwise to the stirred mixture.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by filtering off the molecular sieves and washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral β-thioether ketone.
Data Summary: Acid-Catalyzed Ring-Opening
| Entry | Nucleophile | Catalyst System | Temp (°C) | Yield (%) | Enantiomeric Excess (% ee) | Reference |
| 1 | Thiophenol | Chiral N,N'-Dioxide/Sc(OTf)₃ | 25 | >95 | >90 | [7][8] |
| 2 | β-Naphthol | Chiral N,N'-Dioxide/Sc(OTf)₃ | 30 | >90 | >90 | [9] |
| 3 | Benzoic Acid | Chiral N,N'-Dioxide/Sc(OTf)₃ | 25 | >95 | >90 | [7][8] |
Part 2: Transition Metal-Catalyzed Ring-Opening: Diverse Pathways to Novel Scaffolds
Transition metals, particularly palladium and nickel, offer powerful and diverse strategies for activating the C-C bonds of cyclopropyl ketones.[2] These methods can be coupled with other transformations, providing rapid access to complex products that are otherwise difficult to synthesize.[10][11]
A) Palladium-Catalyzed Stereoselective Isomerization
Mechanistic Rationale: Palladium catalysts, such as Pd(OAc)₂, can promote the stereoselective ring-opening of aryl cyclopropyl ketones to form α,β-unsaturated ketones.[6][12] The reaction proceeds via oxidative addition of the cyclopropane C-C bond to the Pd(0) center, forming a palladacyclobutane intermediate. Subsequent β-hydride elimination and reductive elimination yield the thermodynamically stable (E)-isomer of the α,β-unsaturated ketone. This method is highly stereoselective and is suitable for heteroaryl cyclopropyl ketones.[6]
Visualization: Pd-Catalyzed Ring-Opening Workflow
Caption: Workflow for Pd-catalyzed isomerization.
Protocol 2: Palladium-Catalyzed Synthesis of (E)-1-(Thiophen-3-yl)but-2-en-1-one
This protocol is based on a general procedure for the palladium-catalyzed stereoselective ring-opening of aryl cyclopropyl ketones.[6]
Materials:
-
Cyclopropyl 3-thienyl ketone
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Tricyclohexylphosphine (PCy₃) (10 mol%)
-
Toluene, anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube, combine Pd(OAc)₂ (5 mol%) and PCy₃ (10 mol%) under an inert atmosphere.
-
Add anhydrous toluene, followed by cyclopropyl 3-thienyl ketone (1.0 equivalent).
-
Heating: Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C.
-
Monitoring: Monitor the reaction by TLC or GC analysis until the starting material is fully consumed.
-
Work-up: Allow the reaction to cool to room temperature. Dilute the mixture with diethyl ether and filter through a pad of Celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the pure (E)-α,β-unsaturated ketone.
B) Nickel-Catalyzed C-C Activation and Cross-Coupling
Mechanistic Rationale: Nickel catalysts, particularly those with redox-active ligands like terpyridine (tpy), enable the cross-coupling of cyclopropyl ketones with organometallic reagents (e.g., organozinc) to form γ-substituted silyl enol ethers.[2][10][11] The mechanism involves the cooperation between the nickel center and the ligand. A reduced (tpy•–)Ni(I) species activates the C-C bond via a concerted, asynchronous ring-opening.[10][11] The resulting alkylnickel(II) intermediate undergoes transmetalation with the organozinc reagent, followed by reductive elimination to furnish the cross-coupled product. This method provides access to products that are difficult to make via standard conjugate addition.[2][10]
Protocol 3: Nickel-Catalyzed Ring-Opening/Cross-Coupling
This protocol is a representative procedure for the difunctionalization of cyclopropyl ketones.[2][10]
Materials:
-
Cyclopropyl 3-thienyl ketone
-
Aryl-, alkenyl-, or alkylzinc halide (e.g., PhZnCl) (1.5 equivalents)
-
Chlorotrimethylsilane (TMSCl) (2.0 equivalents)
-
NiBr₂·diglyme (5 mol%)
-
4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine (tBu₃-tpy) (5 mol%)
-
Zinc dust (for in situ reduction of Ni(II), if needed)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Catalyst Preparation: To a flame-dried reaction flask, add NiBr₂·diglyme (5 mol%), the tBu₃-tpy ligand (5 mol%), and zinc dust (if starting from a Ni(II) precatalyst).
-
Reactant Addition: Add anhydrous THF, followed by cyclopropyl 3-thienyl ketone (1.0 equivalent) and TMSCl (2.0 equivalents).
-
Reaction Initiation: Add the organozinc reagent (1.5 equivalents) dropwise to the mixture at room temperature (25 °C).
-
Monitoring: Stir the reaction mixture vigorously. Monitor its progress by TLC or GC.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to isolate the desired γ-substituted silyl enol ether.
Data Summary: Transition Metal-Catalyzed Reactions
| Entry | Catalyst System | Coupling Partner | Product Type | Yield (%) | Reference |
| 1 | Pd(OAc)₂/PCy₃ | None (Isomerization) | α,β-Unsaturated Ketone | 23-89 | [6] |
| 2 | NiBr₂·diglyme/tBu₃-tpy | PhZnCl / TMSCl | γ-Aryl Silyl Enol Ether | High | [2][10] |
| 3 | NiBr₂·diglyme/tBu₃-tpy | (Vinyl)ZnCl / TMSCl | γ-Alkenyl Silyl Enol Ether | High | [2][10] |
Part 3: Reductive & Radical Ring-Opening Strategies
Reductive and radical-mediated pathways offer alternative approaches to cleave the cyclopropane ring, often yielding products with an extended, saturated carbon chain.
Mechanistic Rationale
Reductive Cleavage: This method uses reducing agents to open the ring.[2] The mechanism can vary. For instance, reduction with zinc in ethanol is proposed to proceed through an anion-radical intermediate.[2] With hydride reagents like sodium borohydride (NaBH₄), the ketone is first reduced to a cyclopropyl alcohol.[2] Under certain conditions, this intermediate can undergo subsequent ring-opening. The presence of the aryl (thienyl) group on the ketone facilitates these reductive processes.[2]
Radical Cleavage: While less common for ketones directly, a related strategy involves converting the ketone to a cyclopropanol. Homolytic cleavage of the O-H bond can generate an alkoxy radical.[13][14] This radical readily undergoes β-scission (ring-opening) to form a more stable alkyl radical, which can then be trapped by a radical acceptor or undergo further cyclization.[13][14]
Visualization: Reductive Ring-Opening Mechanism
Caption: Proposed mechanism for reductive ring-opening.
Protocol 4: Reductive Ring-Opening with Zinc
This protocol describes a general method for the reductive cleavage of aryl cyclopropyl ketones.[2]
Materials:
-
Cyclopropyl 3-thienyl ketone
-
Zinc dust (activated)
-
Ethanol
-
Aqueous HCl (for work-up)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend cyclopropyl 3-thienyl ketone (1.0 equivalent) and activated zinc dust (excess) in ethanol.
-
Reaction: Stir the suspension at room temperature or with gentle heating.
-
Monitoring: Follow the disappearance of the starting material by TLC. The reaction may take several hours.
-
Work-up: Once the reaction is complete, filter off the excess zinc. Acidify the filtrate with dilute aqueous HCl and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the resulting crude product by column chromatography to yield the corresponding linear ketone.
Conclusion and Outlook
Cyclopropyl 3-thienyl ketone is a remarkably versatile synthon whose reactivity can be precisely controlled by the choice of reaction conditions. Acid-catalyzed methods provide a direct route to 1,3-difunctionalized products, with asymmetric variants offering access to enantioenriched molecules. Transition-metal catalysis, particularly with nickel and palladium, opens the door to complex transformations like cross-coupling and stereoselective isomerization, generating valuable silyl enol ethers and α,β-unsaturated systems. Finally, reductive methods provide a straightforward means to access saturated linear ketones.
The products derived from these ring-opening reactions are primed for further synthetic manipulation, making them valuable intermediates in the construction of novel chemical libraries for drug discovery.[1][15] A thorough understanding of these distinct, yet complementary, ring-opening strategies empowers the medicinal chemist to navigate complex synthetic challenges and accelerate the development of next-generation therapeutics.
References
- A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones - Benchchem. (n.d.).
- Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives | JACS Au - ACS Publications. (2022).
- Oxidative radical ring-opening/cyclization of cyclopropane derivatives - Beilstein Journals. (2019).
- Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC. (n.d.).
- Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones - PMC - NIH. (n.d.).
- Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex - PubMed. (2015).
- Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes - Xingwei Li. (2020).
- Mechanism of nucleophilic addition reactions | Aldehydes and Ketones - YouTube. (2023).
- EP1029858A1 - Process for the production of cyclopentyl 2-thienyl ketone - Google Patents. (n.d.).
- Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones | ChemRxiv. (n.d.).
- Phosphine-Promoted Ring Opening/Recyclization of Cyclopropyl Ketones to Access Hydrofluorenones | Organic Letters - ACS Publications. (n.d.).
- Ring‐Opening Amino Esterification of Cyclic Ketones to Access Distal Amino Acid Derivatives | Request PDF - ResearchGate. (2024).
- 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones - Chemistry LibreTexts. (2025).
- Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization | Journal of the American Chemical Society. (2024).
- Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones - MDPI. (n.d.).
- Synthesis by Ring-Closing Metathesis and Cytotoxic Evaluation of Novel Thienylmacrolactones - MDPI. (n.d.).
- Asymmetric ring-opening of cyclopropyl ketones with β-naphthols catalyzed by a chiral N,N′-dioxide–scandium(iii) complex - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
- Nucleophilic Addition To Carbonyls - Master Organic Chemistry. (2022).
- Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex | Request PDF - ResearchGate. (2025).
- 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes | Organic Chemistry. (2021).
- Ring Systems in Medicinal Chemistry: A Cheminformatics Analysis of Ring Popularity in Drug Discovery Over Time - ChemRxiv. (n.d.).
- Cyclopropyl 2-thienyl ketone - SIELC Technologies. (2018).
- Ring opening of an epoxide with thiols for drug discovery - American Chemical Society. (n.d.).
- Photolysis of CO 2 Carbamate for Hydrocarboxylation Reactions - ACS Publications. (2026).
- Nucleophilic Addition Reactions of Aldehydes and Ketones Ft. Professor Dave - YouTube. (2024).
- Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. (2024).
- Regioselective ring opening of epoxides with thiols in water - Arkivoc. (n.d.).
- (PDF) Photoreactions of Tricyclic α‐Cyclopropyl Ketones and Unsaturated Enones – Synthesis of Polyquinanes and Analogous Ring Systems - ResearchGate. (2025).
- Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction - CHIMIA. (n.d.).
- Organocatalytic Nucleophilic Ring Opening of Cyclopropanecarbald Benzenethiols: Tandem Synthesis of Benzo[b]thiepines Synlett - exaly.com. (n.d.).
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Troubleshooting & Optimization
Technical Support Center: Cyclopropyl 3-Thienyl Ketone Synthesis & Side Reaction Pathways
Welcome to the technical support guide for the synthesis of cyclopropyl 3-thienyl ketone. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable chemical intermediate. We will explore the common synthetic routes, delve into the mechanistic basis of frequent side reactions, and provide detailed, field-tested troubleshooting protocols to enhance yield, purity, and reproducibility.
Part 1: Frequently Asked Questions (FAQs) - The Primary Synthesis
This section addresses the most common initial hurdles related to the primary synthetic method for cyclopropyl 3-thienyl ketone: the Friedel-Crafts acylation.
Q1: What is the standard laboratory method for synthesizing cyclopropyl 3-thienyl ketone?
The most direct and widely employed method is the Friedel-Crafts acylation.[1] This reaction involves treating a suitable thiophene substrate with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄). The acylium ion generated from the acid chloride acts as an electrophile, which then attacks the electron-rich thiophene ring.
Q2: My Friedel-Crafts reaction on thiophene is exclusively yielding cyclopropyl 2-thienyl ketone. How do I obtain the 3-thienyl isomer?
This is a frequently encountered issue rooted in the fundamental reactivity of the thiophene ring. Thiophene undergoes electrophilic aromatic substitution preferentially at the C2 (or α) position.
Causality: The preference for C2 acylation is due to the superior stability of the cationic intermediate (the Wheland intermediate or sigma complex) formed during the reaction. Attack at the C2 position allows the positive charge to be delocalized over more atoms, including the sulfur, resulting in three significant resonance structures. In contrast, attack at the C3 (or β) position yields an intermediate with only two resonance structures, making it significantly less stable and the reaction pathway less favorable.[2]
Solution: To synthesize the 3-thienyl isomer, direct acylation of unsubstituted thiophene is not a viable strategy. Instead, you must employ one of the following approaches:
-
Use a 3-Substituted Thiophene Precursor: Start with a thiophene derivative that already has a substituent at the 3-position. The directing effects of this group will influence the position of acylation.
-
Employ a Blocking Group Strategy: Use a precursor like 2-bromo-3-substituted-thiophene. The bromo group at the C2 position effectively blocks acylation there, directing the incoming acyl group to the C5 position, which is electronically similar to the C2 position.[3][4] Subsequent removal of the blocking group and the 3-position substituent (if desired) can yield the target molecule.
Caption: Fig 2. Acid-Catalyzed Cloke-Wilson Rearrangement
Q5: How can I minimize or prevent this cyclopropyl ring-opening side reaction?
Preventing the Cloke-Wilson rearrangement hinges on mitigating the conditions that favor it: strong acidity and high thermal energy.
Troubleshooting Workflow:
-
Re-evaluate Your Lewis Acid: This is the most critical factor. Shift from AlCl₃ to a milder alternative. See the table below for a comparison.
-
Strict Temperature Control: Maintain the reaction temperature at or below room temperature. Initiate the reaction at 0 °C or even -20 °C and monitor the progress closely as it warms. Avoid heating the reaction mixture unless absolutely necessary.
-
Minimize Reaction Time: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, quench the reaction immediately to prevent the product from sitting in the acidic medium, which promotes rearrangement.
-
Quenching Procedure: Quench the reaction by pouring it carefully onto a mixture of ice and a weak base (e.g., sodium bicarbonate solution) to rapidly neutralize the acid and decompose the catalyst-ketone complex.
Part 3: Data Summary & Recommended Protocol
Table 1: Comparison of Lewis Acids for Acylation of Thiophene Derivatives
| Lewis Acid Catalyst | Typical Conditions | Advantages | Potential Side Reactions & Issues |
| Aluminum Chloride (AlCl₃) | Stoichiometric, 0 °C to RT | High reactivity, inexpensive | High risk of tar formation, polymerization, and Cloke-Wilson rearrangement. [5][6] |
| Tin(IV) Chloride (SnCl₄) | Stoichiometric, 0 °C to RT | Milder than AlCl₃, often gives cleaner reactions. | Can still promote rearrangement; moisture sensitive. |
| Zinc Chloride (ZnCl₂) | Catalytic to Stoichiometric | Significantly milder, less prone to cause degradation of the thiophene ring. [5] | Lower reactivity may require longer reaction times or gentle heating. |
| Hβ Zeolite | Solid catalyst, 60-80 °C | Reusable, environmentally benign, simple workup. | Requires higher temperatures which may still risk rearrangement. [7] |
Recommended Experimental Protocol: Mild Acylation of 3-Bromothiophene
This protocol aims to synthesize cyclopropyl 2-(3-bromothienyl) ketone, a precursor that can be further modified, by minimizing side reactions.
Materials:
-
3-Bromothiophene
-
Cyclopropanecarbonyl chloride
-
Tin(IV) chloride (SnCl₄)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-bromothiophene (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Catalyst Addition: Slowly add SnCl₄ (1.2 eq) dropwise via syringe. The solution may change color. Causality: Slow addition of the Lewis acid prevents a rapid exotherm that could promote side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress every 30-60 minutes using TLC.
-
Quenching: Once the starting material is consumed (typically 2-4 hours), carefully pour the reaction mixture into a flask containing crushed ice and saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases. Trustworthiness: This step rapidly neutralizes the acid and hydrolyzes the tin salts, preventing product degradation.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure ketone.
Experimental Workflow Diagram
Caption: Fig 3. Recommended Workflow for Mild Synthesis
References
-
VTechWorks. (n.d.). Radical anion rearrangements. aryl cyclopropyl ketyl anions. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles. Org. Biomol. Chem., 21, 9573-9594. Retrieved from [Link]
-
ACS Publications. (2017). Organocatalytic Cloke–Wilson Rearrangement: DABCO-Catalyzed Ring Expansion of Cyclopropyl Ketones to 2,3-Dihydrofurans. Organic Letters, 19(12), 3163–3166. Retrieved from [Link]
-
ARKAT USA, Inc. (n.d.). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Arkivoc. Retrieved from [Link]
-
ACS Publications. (1974). Acid-catalyzed cyclization reactions. VI. Rearrangement of protonated cyclopropyl ketones to 1-oxacyclopent-1-enyl cations. Journal of the American Chemical Society, 96(12), 3776–3781. Retrieved from [Link]
-
StackExchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Beilstein J. Org. Chem., 12, 2247–2255. Retrieved from [Link]
-
ResearchGate. (2016). Regioselectivity of the arylation of 3-substituted thiophenes. Retrieved from [Link]
- Google Patents. (1949). Acylation of thiophene.
-
MDPI. (2020). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules, 25(21), 5192. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. J. Am. Chem. Soc., 140(18), 5891–5896. Retrieved from [Link]
-
SynArchive. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Molecules, 27(22), 7943. Retrieved from [Link]
-
ResearchGate. (2020). TfOH mediated reaction of 2‐aminoquinolin‐3‐yl cyclopropyl ketone with benzaldehyde. Retrieved from [Link]
-
Trade Science Inc. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Trade Science Inc. Journals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
- 5. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. tsijournals.com [tsijournals.com]
Technical Support Center: Troubleshooting Friedel-Crafts Acylation of 3-Substituted Thiophenes
Introduction
The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction for creating carbon-carbon bonds and synthesizing aryl ketones.[1][2] When applied to 3-substituted thiophenes, this reaction is a powerful tool for generating key intermediates in pharmaceutical and materials science. However, the inherent electronic properties and the influence of the C3 substituent frequently lead to challenges, primarily concerning regioselectivity and reaction efficiency.[3]
This guide provides in-depth troubleshooting advice and detailed protocols to address common issues encountered during the Friedel-Crafts acylation of 3-substituted thiophenes.
Core Principles: Understanding Regioselectivity
The primary challenge in the acylation of 3-substituted thiophenes is controlling the position of the incoming acyl group. Thiophene is an electron-rich aromatic ring that preferentially undergoes electrophilic substitution at the C2 and C5 positions. This preference is due to the greater stabilization of the carbocation intermediate (Wheland intermediate) formed during C2 attack, which can be described by three resonance structures, compared to the two resonance structures for attack at the C3 position.[3][4][5]
The substituent at the 3-position further complicates this inherent selectivity:
-
Electron-Donating Groups (EDGs) : These groups (e.g., alkyl, alkoxy) activate the thiophene ring towards electrophilic attack. However, they often lead to a mixture of acylated products, with the 2-acyl-3-substituted thiophene typically being the major isomer.[3]
-
Electron-Withdrawing Groups (EWGs) : These groups (e.g., halogens, nitro) deactivate the ring, making the reaction more sluggish and often requiring harsher conditions.[3] This can lead to undesirable side reactions and decomposition of the starting material.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?
Answer: This is the most common issue. The formation of multiple isomers, primarily the 2-acyl and 5-acyl products, stems from the intrinsic reactivity of the thiophene ring.
Troubleshooting Steps:
-
Choice of Lewis Acid: The strength and steric bulk of the Lewis acid can influence the isomeric ratio.
-
Milder Lewis Acids: Consider using milder Lewis acids like ZnCl₂, SnCl₄, or solid acid catalysts (e.g., zeolites), which can sometimes offer improved selectivity compared to the highly reactive AlCl₃.[6][7][8]
-
Stoichiometry: In contrast to a truly catalytic process, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product ketone can form a stable complex with it.[9]
-
-
Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C or -20 °C) can enhance selectivity by favoring the kinetically controlled product.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents, such as dichloromethane (DCM), carbon disulfide (CS₂), or nitrobenzene.
-
Alternative Acylating Agents: While acyl chlorides are common, using acetic anhydride with a suitable catalyst can sometimes alter the product distribution.[6][10]
Advanced Strategy: Directing Groups
For reactions where high regioselectivity is critical, modern synthetic methods often employ directing groups in conjunction with transition-metal-catalyzed C-H activation.[3] This approach can override the natural reactivity of the thiophene ring to achieve selective acylation at less reactive positions.[3]
Q2: I am observing low or no conversion of my starting material. What are the likely causes?
Answer: Low conversion can be attributed to several factors, from reagent quality to reaction conditions.
Troubleshooting Steps:
-
Reagent and Solvent Purity: Friedel-Crafts reactions are highly sensitive to moisture. Ensure all glassware is flame-dried, and use anhydrous solvents and high-purity reagents. The presence of water can deactivate the Lewis acid catalyst.
-
Lewis Acid Activity: The Lewis acid (e.g., AlCl₃) should be fresh and free-flowing. Clumped or discolored AlCl₃ may have been deactivated by atmospheric moisture.
-
Deactivating Substituents: If your 3-substituted thiophene contains a strongly deactivating group (e.g., -NO₂, -SO₃H), the reaction will be inherently slow. In such cases, harsher conditions (higher temperature, stronger Lewis acid) may be necessary, but proceed with caution to avoid decomposition. Friedel-Crafts reactions often fail with strongly deactivated aromatic rings.[1][11]
-
Insufficient Catalyst: As mentioned, the ketone product can complex with the Lewis acid, effectively removing it from the catalytic cycle.[9] Ensure you are using at least a stoichiometric amount of the Lewis acid relative to the acylating agent.
Workflow for Diagnosing Low Conversion
Caption: Decision workflow for troubleshooting low conversion.
Q3: My reaction mixture is turning dark, and I'm getting a lot of tar-like byproducts. Why is this happening?
Answer: The formation of dark, resinous materials is a sign of decomposition or polymerization, which can be caused by overly harsh reaction conditions.
Troubleshooting Steps:
-
Excessive Heat: High temperatures can promote side reactions. Try running the reaction at a lower temperature.
-
Lewis Acid Choice: Highly reactive Lewis acids like AlCl₃ can be aggressive, especially with activated thiophenes.[12] Consider a milder alternative.
-
Order of Addition: The way reagents are mixed can be critical. A common and effective method is to first prepare a suspension of the Lewis acid in the anhydrous solvent at a low temperature (e.g., 0 °C). Then, slowly add the acylating agent, followed by the dropwise addition of the 3-substituted thiophene.[3] This helps to control the initial exothermic reaction.
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of 3-Bromothiophene
This protocol illustrates a typical setup for the acylation of a thiophene with a deactivating substituent.
Materials:
-
3-Bromothiophene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add anhydrous AlCl₃ (1.1 equivalents).
-
Add anhydrous DCM and cool the suspension to 0 °C in an ice bath.[3]
-
Reagent Addition: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, add a solution of 3-bromothiophene (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.[3]
-
Reaction: Allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated HCl.[3]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product will likely be a mixture of isomers (predominantly 2-acetyl-3-bromothiophene and 5-acetyl-3-bromothiophene) and can be analyzed by GC-MS and ¹H NMR to determine the product ratio.[3] Further purification can be achieved by column chromatography.
Data Interpretation: Expected Product Ratios
The table below provides a qualitative summary of expected outcomes for different C3 substituents. Precise ratios are highly dependent on specific reaction conditions.
| 3-Substituent (R) | Electronic Effect | Expected Major Isomer | Expected Yield |
| -CH₃ | Electron-Donating | 2-acyl-3-methylthiophene | Moderate to Good |
| -OCH₃ | Strong Electron-Donating | 2-acyl-3-methoxythiophene | Moderate to Good |
| -Br | Weak Electron-Withdrawing | 2-acyl-3-bromothiophene | Moderate |
| -NO₂ | Strong Electron-Withdrawing | Very low conversion | Poor |
Protocol 2: Analysis of Isomeric Mixture by ¹H NMR
A key step in troubleshooting is accurately determining the composition of your product mixture. ¹H NMR is a powerful tool for this. The protons on the thiophene ring have characteristic chemical shifts and coupling constants that allow for the differentiation of isomers.
General Workflow for NMR Analysis
Caption: Workflow for NMR analysis of product isomers.
References
- BenchChem Technical Support Team. (2025). Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes. BenchChem.
-
NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]
-
TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. [Link]
- Google Patents. (1949).
-
LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
ACS Publications. (n.d.). Friedel—Crafts Acylation of Thiophene with Mixed Acetic Anhydrides. [Link]
-
Zenodo. (n.d.). Friedel-Crafts acylation of furan and thiophene using ytterbium(III) trifluoromethanesulfonate in [BPy][BF4] ionic liquid. [Link]
-
NIH. (n.d.). Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction. [Link]
- Google Patents. (1947).
-
SynArchive. (n.d.). Friedel-Crafts Acylation. [Link]
-
ResearchGate. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. [Link]
Sources
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- 2. synarchive.com [synarchive.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. tsijournals.com [tsijournals.com]
- 7. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
"minimizing byproducts in Corey-Chaykovsky cyclopropanation of thienyl chalcones"
Technical Support Center: Corey-Chaykovsky Cyclopropanation of Thienyl Chalcones
Welcome to the technical support guide for the Corey-Chaykovsky cyclopropanation of thienyl chalcones. This resource is tailored for researchers, medicinal chemists, and process development professionals aiming to synthesize thienyl cyclopropyl ketones while minimizing the formation of common byproducts. Cyclopropyl moieties are invaluable in drug discovery, and mastering their synthesis is a critical skill. This guide provides in-depth, experience-based answers to common challenges encountered during this powerful C-C bond-forming reaction.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format, focusing on the causality behind each issue and providing actionable solutions.
Q1: My main product is an oxirane (epoxide) instead of the desired cyclopropane. What is causing this selectivity issue and how can I fix it?
Answer: This is the most common challenge in Corey-Chaykovsky reactions with α,β-unsaturated systems and stems directly from the choice of the sulfur ylide.[1][2] You are likely using dimethylsulfonium methylide ("DMSM"), which is generated from a trimethylsulfonium salt (e.g., iodide or bromide).
Root Cause Analysis: The selectivity between cyclopropanation (1,4-addition) and epoxidation (1,2-addition) is a classic example of kinetic versus thermodynamic control.[1]
-
Dimethylsulfonium Methylide (DMSM, (CH₃)₂S=CH₂): This ylide is highly reactive and less stable.[3] Its addition to the carbonyl carbon (1,2-addition) is kinetically favored and largely irreversible, rapidly forming a betaine intermediate that collapses to the oxirane.[4]
-
Dimethylsulfoxonium Methylide (DMSOM, (CH₃)₂S(O)=CH₂): Also known as Corey's ylide, this reagent is more stable and a softer nucleophile.[5][6] It preferentially attacks the β-carbon of the chalcone in a reversible Michael-type conjugate addition (1,4-addition).[5] While 1,2-addition can still occur, it is reversible. The subsequent intramolecular Sₙ2 reaction from the resulting enolate is slower but irreversible, leading to the thermodynamically more stable cyclopropyl ketone as the major product.[1]
Corrective Actions:
-
Switch to the Correct Ylide: The definitive solution is to use dimethylsulfoxonium methylide (DMSOM), generated from trimethylsulfoxonium iodide or chloride and a strong base.[5][7] This reagent overwhelmingly favors the 1,4-addition pathway required for cyclopropanation of enones like thienyl chalcones.[6][8]
-
Verify Your Starting Salt: Double-check that you are using a trimethylsulfoxo nium salt (e.g., (CH₃)₃SO⁺I⁻) and not a trimethylsulfo nium salt ((CH₃)₃S⁺I⁻). They are easily confused but yield fundamentally different outcomes with enones.[9]
Q2: I'm observing a significant amount of a Michael addition adduct that hasn't cyclized. How can I promote the final ring-closing step?
Answer: The formation of a stable, non-cyclized Michael adduct suggests that the final intramolecular Sₙ2 displacement of dimethyl sulfoxide (DMSO) is being hindered.
Root Cause Analysis:
-
Steric Hindrance: Bulky substituents on the thienyl ring, the phenyl ring, or at the α- or β-positions of the chalcone can sterically impede the enolate from achieving the necessary conformation for the ring-closing attack on the carbon bearing the sulfoxonium group.
-
Electronic Effects: Electron-donating groups on the thienyl or phenyl rings can decrease the electrophilicity of the carbonyl carbon, which can disfavor enolate formation or alter its reactivity profile.
-
Reaction Temperature: The intramolecular displacement step has a higher activation energy than the initial Michael addition. If the reaction temperature is too low, the reaction may stall after the initial addition.
Corrective Actions:
-
Increase Reaction Temperature: After the initial addition of the chalcone to the ylide at a lower temperature (e.g., 0-25 °C), slowly and carefully warm the reaction mixture.[10] A moderate increase to 40-50 °C can often provide the necessary energy to overcome the activation barrier for cyclization without promoting significant decomposition. Monitor the reaction by TLC or LCMS to track the disappearance of the intermediate.
-
Prolong Reaction Time: Some sterically hindered substrates simply require longer reaction times for the cyclization to complete. Let the reaction stir at room temperature or slightly elevated temperature for an extended period (12-24 hours) before quenching.
-
Solvent Choice: While DMSO is the most common solvent for generating Corey's ylide,[7] using a co-solvent like THF might influence the solvation of the intermediate and facilitate cyclization in some cases. However, DMSO is generally preferred for its ability to dissolve the sulfoxonium salt and promote ylide formation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic difference between the two primary sulfur ylides in their reaction with thienyl chalcones?
Answer: The divergent reactivity is governed by the stability and hardness of the ylide nucleophile.[6] Dimethylsulfoxonium methylide (DMSOM) is stabilized by the adjacent sulfoxide group, making it a "softer" nucleophile that favors addition to the "softer" electrophilic site of the chalcone—the β-carbon (1,4-addition). In contrast, the less stable, "harder" dimethylsulfonium methylide (DMSM) preferentially attacks the "harder," more charge-concentrated electrophilic site—the carbonyl carbon (1,2-addition).[11][12]
| Feature | Dimethylsulfoxonium Methylide (DMSOM) | Dimethylsulfonium Methylide (DMSM) |
| Precursor Salt | Trimethylsulfoxonium Halide | Trimethylsulfonium Halide |
| Stability | More stable, can be isolated | Less stable, highly reactive, used in situ |
| Nucleophilicity | "Soft" Nucleophile | "Hard" Nucleophile |
| Addition Type | 1,4-Conjugate Addition (Reversible) | 1,2-Direct Addition (Irreversible) |
| Major Product | Cyclopropane | Oxirane (Epoxide) |
Q2: How does substitution on the thienyl ring affect the reaction outcome?
Answer: Substituents on the thienyl ring can influence the reaction through both electronic and steric effects.
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN, -COR) on the thienyl ring increase the electrophilicity of the conjugated system. This generally accelerates the initial Michael addition of the ylide, potentially leading to faster reaction rates and higher yields of the cyclopropyl ketone.
-
Electron-Donating Groups (EDGs): EDGs (e.g., -OCH₃, -CH₃) can decrease the reactivity of the chalcone towards nucleophilic attack, potentially requiring longer reaction times or slightly elevated temperatures.
-
Steric Hindrance: Substituents at the position adjacent to the carbonyl linkage (the 3-position if the chalcone is a 2-thienyl ketone) can sterically hinder the approach of the ylide or impede the final ring-closing step. This may lead to lower yields or incomplete reactions.
Visualizing the Reaction Pathways
Understanding the competing reaction pathways is crucial for troubleshooting. The diagram below illustrates why the choice of ylide is the critical factor for product selectivity.
Caption: Competing pathways in the Corey-Chaykovsky reaction of chalcones.
Experimental Protocols
Protocol 1: Preparation of Dimethylsulfoxonium Methylide (Corey's Ylide) in DMSO
Safety Note: Sodium hydride (NaH) is a water-reactive flammable solid. Hydrogen gas is evolved during the reaction. Conduct this procedure in a well-ventilated fume hood under an inert atmosphere.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen/argon inlet, and a thermometer, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.).[7]
-
Washing: Wash the NaH with anhydrous hexane or pentane (2 x 10 mL) to remove the mineral oil. Carefully decant the solvent after each wash using a cannula or syringe.
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) via syringe to the washed NaH to create a stirrable suspension.
-
Salt Addition: In a separate flask, dissolve trimethylsulfoxonium iodide (1.0 eq.) in a minimal amount of anhydrous DMSO.
-
Ylide Formation: Slowly add the trimethylsulfoxonium iodide solution to the NaH suspension at room temperature (15-20 °C).[7] The mixture may gently warm up, and hydrogen gas evolution will be observed.
-
Stirring: Stir the resulting milky-white or clear solution at room temperature for approximately 1-2 hours, or until hydrogen evolution ceases. The ylide solution is now ready for use.
Protocol 2: General Procedure for Cyclopropanation of a Thienyl Chalcone
-
Cooling: Cool the freshly prepared dimethylsulfoxonium methylide solution (typically 1.1-1.5 eq. relative to the chalcone) to 0 °C in an ice-water bath.
-
Substrate Addition: Dissolve the thienyl chalcone (1.0 eq.) in a minimal amount of anhydrous DMSO or THF. Add the chalcone solution dropwise to the stirred ylide solution at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LCMS. If the reaction is sluggish, it can be gently warmed to 40-50 °C.
-
Quenching: Once the reaction is complete (typically 2-12 hours), carefully quench by pouring the reaction mixture into a beaker of ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or diethyl ether (3 x volume of aqueous phase).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMSO.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired thienyl cyclopropyl ketone.
References
- Benchchem. (n.d.). Application Notes and Protocols: Corey-Chaykovsky Cyclopropanation of Chalcones.
- Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction.
- NROChemistry. (2021-2025). Corey-Chaykovsky Reactions.
- Benchchem. (n.d.). Technical Support Center: Improving Yield in Corey-Chaykovsky Reactions Using Sulfoximides.
- Alfa Chemistry. (n.d.). Corey-Chaykovsky Reaction.
- Yu, Z.-X. (2018). Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium Methylide (DMSM) toward Enones: A DFT Study. European Journal of Organic Chemistry.
- Benchchem. (n.d.). Application Notes and Protocols: Corey-Chaykovsky Reaction for the Synthesis of Cyclopropylbenzene Derivatives.
- Benchchem. (n.d.). Navigating the Challenges of Sterically Hindered Ketones in Epoxidation Reactions: A Technical Support Guide.
- Kumar, R., & Singh, V. (2023).
- MDPI. (2024). Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides.
- Semantic Scholar. (n.d.). Understanding Regioselectivities of Corey-Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium Methylide (DMSM) toward Enones: A DFT Study.
- CAPES. (n.d.). Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium Methylide (DMSM) toward Enones: A DFT Study.
- Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky).
- Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition.
- Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism.
Sources
- 1. [PDF] Understanding Regioselectivities of Corey-Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium Methylide (DMSM) toward Enones: A DFT Study | Semantic Scholar [semanticscholar.org]
- 2. Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium Methylide (DMSM) toward Enones: A DFT Study [periodicos.capes.gov.br]
- 3. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimization of Reaction Conditions for Cyclopropyl 3-Thienyl Ketone
Welcome to the technical support center for the synthesis and optimization of cyclopropyl 3-thienyl ketone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can not only follow a protocol but also troubleshoot and adapt it to your specific needs.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of cyclopropyl 3-thienyl ketone, providing a foundational understanding of the available synthetic routes and their associated challenges.
Q1: What are the primary synthetic routes to cyclopropyl 3-thienyl ketone?
There are two principal strategies for synthesizing cyclopropyl 3-thienyl ketone:
-
Friedel-Crafts Acylation: This is a classic and widely used method for forming aryl ketones.[1][2][3] It involves the reaction of a thiophene substrate with an acylating agent, typically cyclopropanecarbonyl chloride, in the presence of a Lewis acid catalyst.[4] While conceptually straightforward, this method presents significant challenges related to regioselectivity on the thiophene ring.[5]
-
Grignard Reaction: This approach offers an alternative by forming the carbon-carbon bond between the cyclopropyl and thienyl moieties through a nucleophilic addition.[6][7] This can be achieved in two ways: by reacting a cyclopropyl Grignard reagent with a 3-thienyl electrophile (like a Weinreb amide or nitrile) or by reacting a 3-thienyl Grignard reagent with a cyclopropyl electrophile.[6][8] This method can offer better control over regioselectivity compared to the Friedel-Crafts acylation.
-
Suzuki Coupling: Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, provide a powerful and versatile method for the synthesis of thienyl ketones.[9][10][11] This typically involves the reaction of an acyl chloride with a boronic acid derivative.[12]
Q2: Why is regioselectivity a major issue in the Friedel-Crafts acylation of thiophene?
The thiophene ring has two reactive positions for electrophilic aromatic substitution: the α-positions (C2 and C5) and the β-positions (C3 and C4). The inherent electronic properties of the thiophene nucleus strongly favor acylation at the α-positions.[5][13] This is because the carbocation intermediate formed by attack at the C2 position is more stable due to a greater number of resonance structures compared to the intermediate formed from attack at the C3 position.[13][14] Therefore, direct Friedel-Crafts acylation of unsubstituted thiophene with cyclopropanecarbonyl chloride will predominantly yield cyclopropyl 2-thienyl ketone. To obtain the desired 3-substituted product, one must start with a 3-substituted thiophene, which introduces further complexities depending on the nature of the substituent.[5]
Q3: What are the common Lewis acids used in Friedel-Crafts acylation, and what are their pros and cons?
Several Lewis acids can catalyze the Friedel-Crafts acylation, each with its own set of advantages and disadvantages.
| Lewis Acid | Pros | Cons |
| Aluminum Chloride (AlCl₃) | Highly reactive and effective.[15] | Can be overly aggressive, leading to side reactions and resinification, especially with sensitive substrates like thiophene.[16] Requires stoichiometric amounts as it complexes with the product ketone. |
| Stannic Chloride (SnCl₄) | Milder than AlCl₃, often leading to cleaner reactions. | Can still require stoichiometric amounts and introduces heavy metal waste.[17] |
| Zinc Halides (e.g., ZnCl₂) | Behave distinctively and can overcome some difficulties associated with stronger Lewis acids.[18] | May require higher temperatures or longer reaction times. |
| Polyphosphoric Acid (PPA) | Can act as both a catalyst and a solvent, and can be used for direct acylation with carboxylic acids, avoiding the need for acyl chlorides.[17] | Requires high temperatures and can be difficult to work with due to its high viscosity. |
| Zeolite Catalysts | Offer high reactivity, good selectivity, are environmentally friendly, and can be regenerated and reused.[19] | May require specific pore sizes and surface properties for optimal activity. |
Q4: How can I minimize the formation of byproducts in a Grignard synthesis of cyclopropyl 3-thienyl ketone?
The primary byproduct in a Grignard reaction with esters or acyl chlorides is the tertiary alcohol, formed from the reaction of the initially formed ketone with a second equivalent of the Grignard reagent.[6] To avoid this, it is highly recommended to use either a Weinreb amide (N-methoxy-N-methylamide) or a nitrile as the electrophile.[6][20]
-
Weinreb Amides: The intermediate formed from the reaction of a Grignard reagent with a Weinreb amide is a stable, metal-chelated species that does not react further until an acidic workup is performed.[6]
-
Nitriles: The reaction of a Grignard reagent with a nitrile forms an imine salt, which is then hydrolyzed to the ketone in a separate step.[8]
Strict adherence to anhydrous (dry) reaction conditions is also critical for the success of any Grignard reaction, as Grignard reagents are highly reactive towards water.
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of cyclopropyl 3-thienyl ketone.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | Friedel-Crafts: - Inactive catalyst (e.g., hydrated AlCl₃). - Insufficiently reactive aromatic substrate. - Deactivation of the catalyst by complexation with the product.[18] Grignard: - Wet glassware or solvents. - Poor quality magnesium turnings. - Starting halide is unreactive. | Friedel-Crafts: - Use freshly opened or sublimed AlCl₃. - Consider a more activating Lewis acid or higher reaction temperatures, but monitor for decomposition. - Use a stoichiometric amount or a slight excess of the Lewis acid. Grignard: - Thoroughly dry all glassware in an oven and use anhydrous solvents. - Activate magnesium turnings with a small crystal of iodine or by gentle heating. - Consider converting the halide to a more reactive organolithium species. |
| Incomplete Reaction | Friedel-Crafts: - Insufficient reaction time or temperature. - Catalyst deactivation. Grignard: - Insufficient Grignard reagent. - Low reaction temperature. | Friedel-Crafts: - Monitor the reaction by TLC or GC-MS and extend the reaction time or cautiously increase the temperature. - Add a fresh portion of the catalyst. Grignard: - Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. - Allow the reaction to warm to room temperature or gently heat, depending on the substrate's stability. |
| Formation of Multiple Isomers (Friedel-Crafts) | - Inherent regioselectivity of the thiophene ring favoring α-substitution.[5] - Directing effects of substituents on a 3-substituted thiophene.[5] | - Start with a 3-substituted thiophene that directs acylation to the desired position (this can be challenging). - Employ modern synthetic methods like transition-metal-catalyzed C-H activation with a directing group for precise regiocontrol.[5] - If a mixture is unavoidable, optimize purification by column chromatography or crystallization. |
| Formation of Tertiary Alcohol (Grignard) | - Use of an ester or acyl chloride as the electrophile.[6] | - Switch to a Weinreb amide or a nitrile as the electrophile to prevent over-addition.[6][8] |
| Resinification/Tar Formation (Friedel-Crafts) | - Overly harsh reaction conditions (high temperature, strong Lewis acid).[16] - Instability of the thiophene ring in the presence of strong Lewis acids.[18] | - Use a milder Lewis acid (e.g., SnCl₄, ZnCl₂).[18] - Maintain a low reaction temperature (e.g., 0 °C to room temperature).[5] - Consider using a less reactive acylating agent, such as an anhydride with a milder catalyst.[18] |
| Difficult Product Purification | - Presence of unreacted starting materials. - Formation of isomeric byproducts. - Contamination with aluminum salts (from workup). | - Optimize the reaction to drive it to completion. - For isomeric mixtures, careful selection of the mobile phase for column chromatography is crucial. A gradient elution may be necessary.[1] - During workup, ensure the reaction mixture is poured into a mixture of ice and concentrated HCl to fully dissolve the aluminum salts before extraction.[1] |
III. Experimental Protocols & Workflows
Protocol 1: Classical Friedel-Crafts Acylation of 3-Bromothiophene (Illustrating Potential for Isomer Formation)
This protocol is provided to demonstrate a typical Friedel-Crafts procedure and the likely outcome of a mixture of isomers.[5]
Materials:
-
3-Bromothiophene
-
Cyclopropanecarbonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add cyclopropanecarbonyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
Addition of Thiophene: After the addition is complete, add a solution of 3-bromothiophene (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.[5]
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the progress by TLC.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.[1]
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product will likely be a mixture of isomers. Purify by column chromatography on silica gel to isolate the desired product.
Workflow Diagram: General Synthetic Approaches
Caption: Comparison of Friedel-Crafts and Grignard workflows.
IV. Conclusion
The synthesis of cyclopropyl 3-thienyl ketone, while achievable through several routes, requires careful consideration of reaction conditions to optimize yield and purity. For Friedel-Crafts acylation, managing the high reactivity of the thiophene ring and controlling regioselectivity are the primary challenges. Milder Lewis acids and controlled temperatures are often necessary to prevent side reactions.[18] The Grignard reaction, particularly with the use of Weinreb amides or nitriles, offers a more controlled and often higher-yielding alternative by circumventing the issues of regioselectivity and over-reaction.[6] For projects demanding high purity and specific isomer synthesis, modern catalytic methods like Suzuki coupling should also be considered.[11] By understanding the chemical principles behind these methods and anticipating potential pitfalls, researchers can effectively troubleshoot and optimize their synthetic strategies.
V. References
-
Acylation of thiophene. (Patent: US2492629A) Link
-
Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes. (Application Notes and Protocols) Link
-
Synthesis of Aryl Ketones via Friedel-Crafts Acylation using 7-Bromoheptanoyl Chloride. (Application Notes and Protocols) Link
-
Efforts to optimize Friedel-Crafts cyclizations on substrates 7a-f. (ResearchGate Article) Link
-
Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids: a convenient method for synthesis of thienyl ketones. (ResearchGate Publication) Link
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (ACS Publications - Organic Letters) Link
-
Ketone, cyclopropyl methyl. (Organic Syntheses Procedure) Link
-
Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. (ACS Publications - Organic Letters) Link
-
3-Thienylboronic Acid in Suzuki Coupling Reactions. (Application Notes and Protocols) Link
-
Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. (National Institutes of Health - PMC) Link
-
Grignard Reaction for Synthesizing Aryl Cyclopropyl Ketones. (Application Notes and Protocols) Link
-
Grignard Additions to a Weinreb Amide. (Organic Syntheses Procedure) Link
-
Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. (MDPI) Link
-
Acylation of thiophene. (Patent: US2432991A) Link
-
Regioselectivity in Friedel–Crafts acylation of thiophene. (Chemistry Stack Exchange) Link
-
Regioselectivity in Friedel–Crafts acylation of thiophene. (ECHEMI) Link
-
Grignard Reaction. (Organic Chemistry Portal) Link
-
Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. (ResearchGate Publication) Link
-
Friedel-Crafts Acylation; Reductions of Aryl Ketones. (YouTube) Link
-
Preparation of 2-thiophenecarbonyl chloride. (Patent: US4321399A) Link
-
TfOH mediated reaction of 2‐aminoquinolin‐3‐yl cyclopropyl ketone with benzaldehyde. (Wiley Online Library) Link
-
Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids: a convenient method for synthesis of thienyl ketones. (Taylor & Francis Online) Link
-
New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. (National Institutes of Health - PMC) Link
-
Friedel-Crafts Acylation. (Organic Chemistry Portal) Link
-
Friedel–Crafts Acylation. (Sigma-Aldrich) Link
-
Friedel-Crafts Acylation. (SynArchive) Link
-
Grignard Reagent & Reactions: Organic Synthesis Guide. (Studylib) Link
-
Process for the production of cyclopentyl 2-thienyl ketone. (Patent: EP1029858A1) Link
-
Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. (MDPI) Link
-
Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. (National Institutes of Health - PMC) Link
-
Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. (MDPI) Link
-
2-Thiophenecarbonyl chloride. (Sigma-Aldrich) Link
-
“Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. (ACS Publications - Organic Letters) Link
-
Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride with Aromatic Compounds. (Application Notes and Protocols) Link
-
Conversion to ketones using Grignard reagents. (Chemistry LibreTexts) Link
-
Synthesis of Cyclopropyl m-tolyl ketone. (PrepChem.com) Link
-
Three-Step Synthesis of Cyclopropyl Peptidomimetics. (ResearchGate Publication) Link
-
The Role of Thiophene-2-carbonyl Chloride in Creating Advanced Organic Molecules. (NINGBO INNO PHARMCHEM CO.,LTD.) Link
-
Synthesis of aryl ketones by acylation of arenes. (Organic Chemistry Portal) Link
-
Ring-opening/annulation reaction of cyclopropyl ethanols: concise access to thiophene aldehydes via C–S bond formation. (Semantic Scholar) Link
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- 19. researchgate.net [researchgate.net]
- 20. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Cyclopropyl 3-Thienyl Ketone
Welcome to the technical support center for the purification of cyclopropyl 3-thienyl ketone. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis and purification of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might face in the lab. Our focus is on providing practical, field-proven insights grounded in established chemical principles.
I. Understanding the Chemistry: Synthesis and Common Impurities
Cyclopropyl 3-thienyl ketone is typically synthesized via a Friedel-Crafts acylation reaction. This involves reacting thiophene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄).[1][2] While seemingly straightforward, this reaction can generate several byproducts and impurities that complicate the purification process.
Common Synthetic Route: Friedel-Crafts Acylation
A general procedure involves the slow addition of cyclopropanecarbonyl chloride to a mixture of thiophene and a Lewis acid in an appropriate solvent, such as dichloromethane or nitrobenzene.[3] The reaction is typically performed at low temperatures to control its exothermic nature and minimize side reactions.
Potential Impurities and Their Origins:
-
Unreacted Starting Materials: Thiophene and cyclopropanecarbonyl chloride may remain if the reaction does not go to completion.
-
Di-acylated Thiophene: The product, cyclopropyl 3-thienyl ketone, is an activated aromatic compound and can undergo a second acylation, leading to the formation of di-acylated byproducts. The position of the second acylation can vary.
-
Isomeric Products: While Friedel-Crafts acylation of thiophene predominantly yields the 2-substituted product due to the higher stability of the cationic intermediate, small amounts of the 3-substituted isomer can form.[2]
-
Hydrolyzed Acyl Chloride: Cyclopropanecarbonyl chloride is sensitive to moisture and can hydrolyze to cyclopropanecarboxylic acid.
-
Polymeric Materials: Thiophene is susceptible to polymerization under strongly acidic conditions, which are characteristic of Friedel-Crafts reactions.[4]
-
Catalyst Residues: Residual Lewis acid and its hydrolysis products can contaminate the crude product.
II. Troubleshooting and Purification Strategies
This section is formatted as a series of questions and answers to directly address common purification challenges.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, tarry oil. What went wrong and how can I purify it?
A1: The formation of a dark, tarry substance is a common issue in Friedel-Crafts acylations of thiophene and is often due to polymerization of the thiophene ring by the strong Lewis acid catalyst.[4]
-
Causality: This is often exacerbated by localized overheating (if the acyl chloride is added too quickly) or using an excessive amount of catalyst.
-
Troubleshooting & Optimization:
-
Temperature Control: Ensure the reaction is maintained at a low temperature (e.g., 0 °C to -10 °C) throughout the addition of the acyl chloride.
-
Rate of Addition: Add the cyclopropanecarbonyl chloride dropwise to prevent exothermic spikes.
-
Catalyst Stoichiometry: Use the minimum effective amount of Lewis acid. While stoichiometric amounts are often cited, it's worth exploring catalytic amounts if yields are acceptable.
-
-
Purification Strategy:
-
Initial Workup: Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.
-
Extraction: Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash: Wash the combined organic layers with water, a dilute sodium bicarbonate solution (to remove acidic impurities like cyclopropanecarboxylic acid), and finally with brine.
-
Column Chromatography: For a tarry crude product, column chromatography is often the most effective purification method. A silica gel column with a gradient elution system (e.g., starting with hexane and gradually increasing the polarity with ethyl acetate) can separate the desired product from polymeric material and other impurities.[5]
-
Q2: I'm having trouble separating my product from unreacted thiophene. What's the best approach?
A2: Thiophene is relatively volatile and can often be removed by distillation. However, if it co-distills with your product, other methods are necessary.
-
Causality: Incomplete reaction or using a large excess of thiophene can lead to significant amounts of unreacted starting material in the crude product.
-
Troubleshooting & Optimization:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction progress and ensure it has gone to completion.
-
-
Purification Strategy:
-
Distillation under Reduced Pressure: If there is a sufficient boiling point difference between thiophene (b.p. 84 °C) and your product, fractional distillation under vacuum can be effective.[6]
-
Column Chromatography: As mentioned previously, column chromatography is excellent for separating compounds with different polarities. Thiophene is non-polar and will elute quickly with a non-polar solvent like hexane.
-
Q3: My NMR spectrum shows the presence of isomeric byproducts. How can I isolate the desired cyclopropyl 3-thienyl ketone?
A3: The presence of the 2-acylated isomer is a common outcome. Fortunately, the polarity difference between the 2- and 3-isomers is often sufficient for chromatographic separation.
-
Causality: While the 2-position is electronically favored for acylation, some reaction at the 3-position can occur.[2]
-
Purification Strategy:
-
Flash Column Chromatography: Careful flash column chromatography on silica gel is the recommended method. A shallow solvent gradient (e.g., a slow increase in the percentage of ethyl acetate in hexane) will be necessary to achieve good separation. Monitor the fractions closely by TLC.
-
Recrystallization: If the product is a solid, recrystallization may be an option.[7][8] Finding a suitable solvent system where the desired isomer has lower solubility than the undesired one is key. Common solvent pairs for ketones include ethanol/water or hexane/ethyl acetate.[9]
-
Step-by-Step Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for removing a wide range of impurities, including starting materials, isomeric byproducts, and polymeric material.
-
Slurry Preparation: Dissolve the crude cyclopropyl 3-thienyl ketone in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder. This is known as "dry loading" and generally gives better separation.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 98:2) as the eluent.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the starting solvent mixture. Collect fractions and monitor them by TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 hexane/ethyl acetate) to elute the desired product.
-
Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified cyclopropyl 3-thienyl ketone.
Protocol 2: Purification by Recrystallization
This method is applicable if the product is a solid and a suitable solvent system can be found.
-
Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, toluene) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.[10] A solvent pair, where the compound is soluble in one and insoluble in the other, can also be effective.[7]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Data Presentation
| Purification Method | Advantages | Disadvantages | Best For Removing |
| Distillation | Good for large quantities, effective for volatile impurities. | Requires thermal stability of the product, may not separate close-boiling isomers. | Unreacted thiophene, low-boiling solvents. |
| Column Chromatography | Highly versatile, can separate a wide range of impurities.[5] | Can be time-consuming and uses large volumes of solvent. | Isomers, di-acylated products, polymeric material, non-volatile impurities. |
| Recrystallization | Can yield very pure material, relatively inexpensive. | Only works for solids, requires finding a suitable solvent, can have lower yields. | Small amounts of soluble impurities. |
| Bisulfite Extraction | Effective for removing unreacted aldehydes or reactive ketones.[11][12][13] | Not directly applicable to the product itself, but can remove certain impurities. | Aldehydic impurities if present. |
Visualizations
Workflow for Purification of Cyclopropyl 3-Thienyl Ketone
Caption: Troubleshooting dark, tarry product formation.
III. References
-
Development of Chromatographic Procedure for the Purification of 1,2-Diketone. Taylor & Francis Online. Available from: [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. Available from: [Link]
-
Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. YouTube. Available from: [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC - NIH. Available from: [Link]
-
In Grignard Reagent Formation From Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent With Diffusing Cyclopropyl Radical Intermediates. PubMed. Available from: [Link]
-
Column Chromatography ketone/silica. Physics Forums. Available from: [Link]
-
Thienyl-containing ß-Diketones: Synthesis, Characterization, Crystal Structure and Keto-enol Kinetics. SciELO South Africa. Available from: [Link]
-
Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. MDPI. Available from: [Link]
-
Workup: Aldehydes. University of Rochester Department of Chemistry. Available from: [Link]
-
Recrystallization. YouTube. Available from: [Link]
-
Acylation of thiophene. Google Patents. Available from:
-
Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]
-
Procedure. Organic Syntheses. Available from: [Link]
-
Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. PMC - NIH. Available from: [Link]
-
Ketone, cyclopropyl methyl. Organic Syntheses Procedure. Available from: [Link]
-
Purification of ketones. Google Patents. Available from:
-
Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. MDPI. Available from: [Link]
-
3-Thenoyl chloride | C5H3ClOS. PubChem - NIH. Available from: [Link]
-
The preparation of crystalline derivatives of aldehydes and ketones. Creative Chemistry. Available from: [Link]
-
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications. Available from: [Link]
-
Purification: How To. University of Rochester Department of Chemistry. Available from: [Link]
-
How to Carry Out a Recrystallization. YouTube. Available from: [Link]
-
Synthesis of Cyclopropyl m-tolyl ketone. PrepChem.com. Available from: [Link]
-
Process for the production of cyclopentyl 2-thienyl ketone. Google Patents. Available from:
-
Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. CHIMIA. Available from: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available from: [Link]
-
Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TSI Journals. Available from: [Link]
-
Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Available from: [Link]
-
Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. ResearchGate. Available from: [Link]
-
Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride. Google Patents. Available from:
-
Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. ResearchGate. Available from: [Link]
-
(PDF) Photoreactions of Tricyclic α‐Cyclopropyl Ketones and Unsaturated Enones – Synthesis of Polyquinanes and Analogous Ring Systems. ResearchGate. Available from: [Link]
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- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 11. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
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- 13. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Methods for Cyclopropyl 3-Thienyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Cyclopropyl 3-Thienyl Ketone
Cyclopropyl 3-thienyl ketone is a valuable building block in medicinal chemistry and materials science, prized for the unique conformational and electronic properties imparted by the cyclopropyl and thienyl moieties. As with any specialty chemical used in high-stakes applications like drug development, rigorous analytical characterization is not just a matter of quality control; it is a fundamental necessity for ensuring reproducibility, safety, and efficacy. The choice of analytical methodology can significantly impact the understanding of a sample's purity, stability, and impurity profile.
This guide provides a comparative overview of the principal analytical techniques for the characterization of cyclopropyl 3-thienyl ketone. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights and detailed experimental protocols. Our focus will be on the "why" behind the "how," empowering you to make informed decisions for your specific analytical challenges.
I. High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is an indispensable tool for assessing the purity of non-volatile and thermally labile compounds like cyclopropyl 3-thienyl ketone. Its versatility allows for the separation of the target compound from starting materials, byproducts, and degradants.
Method 1: Reversed-Phase HPLC (RP-HPLC) with UV Detection
This is the most common and robust HPLC method for the analysis of moderately polar compounds. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is the go-to choice for initial method development due to its broad applicability and hydrophobicity, which is well-suited for retaining aromatic ketones.
-
Mobile Phase: A gradient of acetonitrile and water is employed to ensure the elution of compounds with a range of polarities. Acetonitrile is a common organic modifier that offers good peak shape and low UV cutoff. The addition of a small amount of acid (e.g., phosphoric or formic acid) can improve peak symmetry by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities.
-
Detection: UV detection is ideal for compounds containing a chromophore, such as the thienyl ketone moiety in our analyte. The wavelength of maximum absorbance should be determined experimentally but is likely to be in the range of 254-280 nm.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Gradient Program:
Time (min) %A %B 0 60 40 20 20 80 25 20 80 26 60 40 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg/mL of the sample in the initial mobile phase composition (60:40 Water:Acetonitrile). Filter through a 0.45 µm syringe filter before injection.
Trustworthiness through Self-Validation:
This protocol should be validated by assessing parameters such as linearity, precision, accuracy, and specificity. Potential impurities arising from the synthesis, such as unreacted starting materials or byproducts from side reactions, should be spiked into the sample to confirm their separation from the main peak.
Method 2: Ultra-High-Performance Liquid Chromatography (UPLC)
For high-throughput analysis, transferring the HPLC method to a UPLC system can drastically reduce run times and solvent consumption without compromising resolution.
Comparative Performance Data:
| Parameter | RP-HPLC | UPLC |
| Run Time | 30 min | < 5 min |
| Solvent Consumption | ~30 mL | ~2.5 mL |
| Peak Width | Wider | Narrower |
| Resolution | Good | Excellent |
The UPLC method would utilize a sub-2 µm particle size column and a higher flow rate, necessitating a UPLC system capable of handling higher backpressures.
Experimental Workflow: HPLC/UPLC Analysis
Caption: Workflow for HPLC/UPLC analysis of cyclopropyl 3-thienyl ketone.
II. Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It is particularly useful for identifying and quantifying residual solvents and volatile byproducts from the synthesis of cyclopropyl 3-thienyl ketone.
Causality Behind Experimental Choices:
-
Stationary Phase: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is a good starting point. This provides good separation for a wide range of volatile and semi-volatile organic compounds.
-
Injection Mode: Split injection is typically used for concentrated samples to avoid overloading the column, while splitless injection is preferred for trace analysis.
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV is the standard for creating reproducible fragmentation patterns that can be compared to spectral libraries for compound identification.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-polysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Trustworthiness through Spectral Interpretation:
The mass spectrum of cyclopropyl 3-thienyl ketone is expected to show a molecular ion peak (M+) at m/z 152. Key fragmentation patterns would likely involve cleavage of the bond between the carbonyl group and the cyclopropyl or thienyl ring, leading to characteristic fragment ions.[1]
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of cyclopropyl 3-thienyl ketone.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is unparalleled in its ability to provide detailed structural information. For cyclopropyl 3-thienyl ketone, both ¹H and ¹³C NMR are essential for confirming the identity and assessing the purity of the compound.
¹H NMR Spectroscopy:
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
-
Expected Chemical Shifts (δ):
-
Thienyl Protons: These will appear in the aromatic region, typically between 7.0 and 8.0 ppm.
-
Cyclopropyl Protons: These will be found in the upfield region, usually between 0.8 and 1.5 ppm, due to the shielding effect of the ring current. The methine proton adjacent to the carbonyl group will be further downfield.
-
Integration: The relative areas of the peaks will correspond to the number of protons in each environment (e.g., 3H for the thienyl ring, 5H for the cyclopropyl ring).
-
¹³C NMR Spectroscopy:
The carbon NMR spectrum will show a signal for each unique carbon atom in the molecule.
-
Expected Chemical Shifts (δ):
-
Carbonyl Carbon: This will be the most downfield signal, typically in the range of 190-200 ppm.[2]
-
Thienyl Carbons: These will appear in the aromatic region, generally between 120 and 145 ppm.
-
Cyclopropyl Carbons: These will be significantly upfield, usually between 10 and 30 ppm.
-
Experimental Protocol: NMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
-
Acquisition: Acquire both ¹H and ¹³C spectra. For more detailed structural analysis, 2D NMR experiments like COSY and HSQC can be performed.
Trustworthiness through Unambiguous Identification:
The combination of ¹H and ¹³C NMR data provides a unique fingerprint for cyclopropyl 3-thienyl ketone, allowing for its unambiguous identification and the detection of any structurally related impurities.
Logical Relationship: Multi-technique Approach
Caption: A multi-technique approach for comprehensive analysis.
IV. Comparison of Analytical Methods
| Feature | HPLC | GC-MS | NMR |
| Primary Application | Purity, Impurity Profiling | Volatile Impurity Analysis, Identification | Structural Elucidation, Purity |
| Analytes | Non-volatile, Thermally Labile | Volatile, Thermally Stable | Soluble Compounds |
| Sensitivity | High (ng to pg) | Very High (pg to fg) | Moderate (µg to mg) |
| Quantitation | Excellent | Good | Good (with internal standard) |
| Structural Info | Limited (Retention Time) | Good (Fragmentation Pattern) | Excellent (Detailed Connectivity) |
| Throughput | High | High | Low |
V. Conclusion: An Integrated Analytical Strategy
No single analytical technique can provide a complete picture of the quality of cyclopropyl 3-thienyl ketone. An integrated approach, leveraging the strengths of HPLC, GC-MS, and NMR, is essential for a comprehensive characterization. HPLC serves as the primary tool for routine purity assessment and the quantification of non-volatile impurities. GC-MS is invaluable for identifying and quantifying residual solvents and other volatile byproducts. Finally, NMR spectroscopy provides the definitive structural confirmation and can be used as a primary method for quantitative analysis (qNMR) when a certified reference standard is available. By judiciously applying these complementary techniques, researchers, scientists, and drug development professionals can ensure the quality and consistency of their materials, leading to more reliable and reproducible scientific outcomes.
References
- Holm, K., Linnet, K., & Pedersen, A. J. (2010). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 34(8), 554-560.
- Marr, D. H., & Stothers, J. B. (1967). 13C n.m.r. studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. Canadian Journal of Chemistry, 45(3), 225–231.
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]
-
Agilent Technologies. (2017). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]
-
Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. Retrieved from [Link]
-
Problems in Chemistry. (2023, January 4). Mass Spectrometry Part 6 - Fragmentation in Ketones [Video]. YouTube. Retrieved from [Link]
Sources
A Comparative Guide to the ¹H NMR Spectrum of Cyclopropyl 3-Thienyl Ketone
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of cyclopropyl 3-thienyl ketone, a key building block in medicinal chemistry and materials science. Understanding the precise spectral characteristics of this molecule is paramount for reaction monitoring, quality control, and structural verification. Herein, we will not only dissect the expected spectrum of our target compound but also draw critical comparisons with structurally related analogues to provide a comprehensive understanding of the subtle electronic and steric influences on proton chemical environments.
Introduction: The Structural Significance of Acylthiophenes
Thiophene derivatives are a cornerstone of heterocyclic chemistry, frequently appearing in pharmaceuticals and functional organic materials. The introduction of an acyl group, such as a cyclopropyl ketone, modulates the electronic properties of the thiophene ring, which in turn dictates its reactivity and intermolecular interactions. ¹H NMR spectroscopy offers an unparalleled, non-destructive window into the molecular structure, providing precise information on the electronic environment of each proton.
Deciphering the ¹H NMR Spectrum of Cyclopropyl 3-Thienyl Ketone
While a fully assigned public spectrum of cyclopropyl 3-thienyl ketone can be elusive, we can confidently predict its ¹H NMR features based on established principles and data from analogous compounds. The spectrum is logically divided into two distinct regions: the aromatic signals of the 3-substituted thiophene ring and the aliphatic signals of the cyclopropyl group.
Predicted ¹H NMR Data for Cyclopropyl 3-Thienyl Ketone (in CDCl₃, 400 MHz)
| Proton Label | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
| H-2 | Doublet of Doublets (dd) | ~8.10 | J ≈ 2.9, 1.3 Hz |
| H-5 | Doublet of Doublets (dd) | ~7.65 | J ≈ 5.1, 1.2 Hz |
| H-4 | Doublet of Doublets (dd) | ~7.38 | J ≈ 5.1, 2.9 Hz |
| H-a (methine) | Multiplet (tt) | ~2.65 | - |
| H-b, H-b' (methylene) | Multiplet (m) | ~1.25 | - |
| H-c, H-c' (methylene) | Multiplet (m) | ~1.05 | - |
Note: These are predicted values based on data from similar compounds. Actual experimental values may vary slightly.
The electron-withdrawing nature of the carbonyl group at the 3-position significantly deshields the adjacent thiophene protons. H-2 is expected to be the most downfield proton due to its proximity to both the carbonyl group and the sulfur atom. The cyclopropyl protons exhibit a complex splitting pattern due to both geminal and vicinal coupling. The methine proton (H-a), being adjacent to the carbonyl group, is shifted significantly downfield compared to the methylene protons (H-b, H-c).
Caption: Structure of cyclopropyl 3-thienyl ketone with proton labeling.
Comparative Spectral Analysis
To contextualize the spectrum of cyclopropyl 3-thienyl ketone, we will compare it with two closely related molecules: 3-acetylthiophene and cyclopropyl methyl ketone. This comparison will highlight the influence of both the aromatic ring and the acyl substituent on the proton chemical shifts.
The Influence of the Acyl Substituent: Cyclopropyl vs. Methyl
By comparing cyclopropyl 3-thienyl ketone with 3-acetylthiophene, we can isolate the effect of the cyclopropyl group versus a methyl group.
¹H NMR Data for 3-Acetylthiophene (in CDCl₃) [1][2]
| Proton Label | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
| H-2 | dd | ~7.95 | 2.9, 1.3 |
| H-5 | dd | ~7.54 | 5.1, 1.2 |
| H-4 | dd | ~7.35 | 4.9, 2.9 |
| -COCH₃ | s | ~2.54 | - |
The thiophene proton signals in both compounds are expected to be very similar, as the electronic influence of the carbonyl group is the dominant factor. The key difference lies in the aliphatic region. The sharp singlet of the acetyl methyl group at ~2.54 ppm in 3-acetylthiophene is replaced by the complex multiplets of the cyclopropyl protons in our target molecule. This distinction is a clear diagnostic tool for identifying the nature of the acyl substituent.
The Influence of the Aromatic Ring: 3-Thienyl vs. Phenyl
A comparison with cyclopropyl phenyl ketone would illustrate the effect of the heteroaromatic ring. While specific data for cyclopropyl phenyl ketone was not retrieved, we can analyze cyclopropyl methyl ketone to understand the baseline cyclopropyl signals.
¹H NMR Data for Cyclopropyl Methyl Ketone (in CDCl₃) [3][4]
| Proton Label | Multiplicity | Chemical Shift (δ, ppm) |
| -COCH₃ | s | ~2.10 |
| H-a (methine) | m | ~1.85 |
| H-b, H-b', H-c, H-c' (methylene) | m | ~0.85-1.05 |
The replacement of the methyl group with the more electron-withdrawing 3-thienyl group in our target molecule will cause a significant downfield shift of the adjacent cyclopropyl methine proton (H-a) to around 2.65 ppm.
Caption: Comparison of ¹H NMR chemical shift regions for the target and reference compounds.
Experimental Protocol for ¹H NMR Spectrum Acquisition
Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation. The following is a generalized protocol suitable for compounds like cyclopropyl 3-thienyl ketone.
Step-by-Step Methodology [1][5][6]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
For quantitative measurements, a known amount of an internal standard can be added.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for a sharp and symmetrical solvent peak.
-
-
Data Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 6-7 ppm.
-
Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between scans is generally sufficient for protons in this type of molecule.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent signal (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Caption: Standard workflow for acquiring and analyzing a ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of cyclopropyl 3-thienyl ketone is characterized by a set of distinct signals for the thiophene and cyclopropyl protons. By comparing its predicted spectrum with those of 3-acetylthiophene and cyclopropyl methyl ketone, we can confidently assign the resonances and appreciate the structural nuances that govern their chemical shifts and coupling patterns. This guide provides a robust framework for researchers to interpret the ¹H NMR spectra of this important class of compounds, facilitating their synthesis and application in various scientific domains.
References
-
Supporting Information for: Palladium-Catalyzed α,β-Unsaturated Ketones Synthesis from Cyclopropyl Ketones and Aryl Halides. The Royal Society of Chemistry. [Link]
-
¹H–¹H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
The ¹H-NMR experiment. Chemistry LibreTexts. [Link]
-
¹H-NMR Organic Structure Guide. Scribd. [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. [Link]
-
Experimental section General. Proton nuclear magnetic resonance (¹H NMR) spectra were recorded with a Varian Mercury plus (400 MHz) spectrometer. [Link]
-
Lecture 13: Experimental Methods. Eugene E. Kwan. [Link]
-
Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry. [Link]
-
CORRELATIONS OF PROTON COUPLING CONSTANTS IN THE CYCLOPROPANE RING WITH ELECTRONEGATIVITY: CONSIDERATION OF THE PROTON RESONANCE SPECTRUM OF CYCLOPROPYLLITHIUM. ResearchGate. [Link]
-
PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Science Publishing. [Link]
-
Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. National Institutes of Health. [Link]
-
Cyclopropyl-2-thienylmethanone. PubChem. [Link]
-
First‐generation route to cyclopropyl ketone 13. Reagents and conditions. ResearchGate. [Link]
-
¹H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... ResearchGate. [Link]
-
¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Cyclopropyl methyl ketone. PubChem. [Link]
-
Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. MDPI. [Link]
-
TfOH mediated reaction of 2‐aminoquinolin‐3‐yl cyclopropyl ketone with benzaldehyde. ResearchGate. [Link]
-
Tables For Organic Structure Analysis. [Link]
-
¹H NMR Coupling Constants. Organic Chemistry Data. [Link]
-
Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. CHIMIA. [Link]
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A Comparative Guide to the ¹³C NMR Analysis of Cyclopropyl 3-Thienyl Ketone
For researchers engaged in medicinal chemistry and materials science, the precise structural elucidation of novel heterocyclic compounds is a foundational requirement. Cyclopropyl 3-thienyl ketone, a molecule incorporating both a strained cyclopropyl ring and an electron-rich thiophene moiety, presents a unique analytical challenge. This guide provides an in-depth, predictive analysis of its ¹³C Nuclear Magnetic Resonance (NMR) spectrum, offering a comparative framework against structurally related compounds. We will explore the theoretical basis for its spectral features, present a robust experimental protocol for data acquisition, and discuss the nuances of spectral interpretation.
Theoretical Framework: Predicting the ¹³C NMR Signature
The ¹³C NMR spectrum is exquisitely sensitive to the electronic environment of each carbon atom. In cyclopropyl 3-thienyl ketone, the chemical shifts are governed by the interplay of several factors: the aromaticity and heteroatom effect of the thiophene ring, the unique electronic properties of the cyclopropyl group, and the electron-withdrawing nature of the carbonyl linker.
To predict the spectrum, we must first assign the unique carbon atoms in the molecule.
Caption: Structure of cyclopropyl 3-thienyl ketone with carbon numbering for NMR assignment.
The following table compares the experimental ¹³C NMR data of relevant compounds to establish a predictive range for the chemical shifts in our target molecule.
| Carbon Atom | Cyclopropyl Phenyl Ketone (ppm)[4] | 3-Bromothiophene (ppm)[5] | Predicted: Cyclopropyl 3-Thienyl Ketone (ppm) | Rationale for Prediction |
| C=O (C6) | ~199 | N/A | ~190-195 | The electron-rich thiophene ring is less de-shielding than a phenyl ring, shifting the carbonyl carbon upfield. |
| Cα (C7) | ~18 | N/A | ~17-20 | The methine carbon of the cyclopropyl group, directly attached to the carbonyl. Its chemical shift is characteristic and relatively insensitive to the aromatic substituent. |
| Cβ (C8, C8') | ~11 | N/A | ~10-13 | The methylene carbons of the cyclopropyl ring. These are highly shielded due to the ring strain and geometry. |
| C2 | N/A | 122.9 | ~125-128 | Analogous to the C2 carbon in other 3-acylthiophenes. Expected to be downfield due to proximity to the sulfur and the substituent. |
| C3 | N/A | 110.1 | ~138-142 | The ipso-carbon, directly attached to the electron-withdrawing carbonyl group. This will be the most de-shielded carbon of the thiophene ring and, being quaternary, likely show a weaker signal. |
| C4 | N/A | 129.0 | ~126-129 | Similar to the C4 position in 3-bromothiophene, this carbon is less affected by the C3 substituent than C2 or C5. |
| C5 | N/A | 126.0 | ~130-134 | This carbon is significantly affected by resonance with the carbonyl group, leading to a downfield shift. |
Experimental Protocol for High-Resolution ¹³C NMR Acquisition
This section details a self-validating protocol for acquiring a standard, proton-decoupled ¹³C NMR spectrum. The causality behind each step is explained to ensure both accuracy and understanding.
Caption: Standard workflow for acquiring and processing a ¹³C NMR spectrum.
-
Sample Preparation:
-
Rationale: The quality of the NMR spectrum is directly dependent on the quality of the sample. Removing solid particles is critical as they distort the magnetic field homogeneity, leading to broad spectral lines.[6]
-
Procedure:
-
Accurately weigh 50-100 mg of cyclopropyl 3-thienyl ketone. A higher concentration is necessary for ¹³C NMR due to its low natural abundance and sensitivity compared to ¹H NMR.[6][7][8]
-
In a small, clean glass vial, dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).[6][7] CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its convenient solvent peak for referencing.
-
Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the tip. Do not use cotton wool, as it can be dissolved by organic solvents.
-
Filter the solution through the prepared pipette directly into a clean, dry 5 mm NMR tube.[6] The final volume should be around 0.5-0.6 mL, corresponding to a height of ~40 mm in the tube.[7]
-
Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[7]
-
-
-
Data Acquisition:
-
Rationale: The chosen parameters are designed to produce a high-quality spectrum with simplified, single-line peaks for each unique carbon, which is ideal for structural confirmation.
-
Procedure:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step ensures the stability of the magnetic field during the experiment.[5]
-
Tune the ¹³C probe and perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.[5]
-
Set up a standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker systems).[9] This pulse program uses a 30° pulse angle and decouples protons, which collapses multiplets into single sharp peaks and provides a signal enhancement via the Nuclear Overhauser Effect (nOe).[10][11]
-
Define the spectral width (SW) to encompass the expected range of chemical shifts, typically from 0 to 220 ppm for organic molecules.[9][12]
-
Set the number of scans (NS) to 1024 or higher. A large number of scans is required to achieve an adequate signal-to-noise ratio for the insensitive ¹³C nucleus.[5] Halving the sample quantity requires quadrupling the number of scans for the same signal-to-noise.[8]
-
Use a relaxation delay (D1) of 2 seconds. This allows for sufficient, though not complete, relaxation of the carbon nuclei between pulses.[5][9] Note: For quantitative analysis where peak integrals must be accurate, a much longer delay (5-10 times the longest T₁) is necessary.[10]
-
Begin acquisition.
-
-
-
Data Processing:
-
Rationale: Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the familiar frequency-domain spectrum.
-
Procedure:
-
Apply an exponential window function with a line broadening of 1-2 Hz to the FID. This improves the signal-to-noise ratio at the cost of a slight decrease in resolution.
-
Perform a Fourier Transform (FT) to convert the time-domain data into the frequency domain.[9]
-
Phase the resulting spectrum manually or automatically to ensure all peaks are positive and have a proper Lorentzian shape.
-
Apply a baseline correction to ensure the baseline is flat and at zero intensity.[9]
-
Calibrate the chemical shift axis. Set the central peak of the CDCl₃ triplet to 77.16 ppm. Alternatively, if tetramethylsilane (TMS) was added as an internal standard, set its signal to 0.00 ppm.[6][9]
-
-
Troubleshooting and Advanced Considerations
-
Low Signal-to-Noise: If the signal is weak even after many scans, ensure the sample concentration is sufficient. For highly dilute samples, a cryoprobe can offer a significant sensitivity enhancement.
-
Distinguishing Carbon Types (CH₃, CH₂, CH, C): The standard proton-decoupled spectrum does not distinguish between carbon types. To achieve this, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks, while CH₂ signals will be negative. Quaternary carbons (like C3 and C6 in our molecule) will be absent.[10] Comparing a DEPT-135 spectrum with the standard ¹³C spectrum allows for unambiguous identification of all carbon types.
-
Solvent Peak Overlap: The CDCl₃ signal appears at ~77 ppm. If a carbon signal from the analyte is expected in this region, a different deuterated solvent, such as acetone-d₆ (solvent peak ~29.8 ppm; carbonyl ~206.3 ppm) or DMSO-d₆ (solvent peak ~39.5 ppm), should be considered.[5]
By combining a predictive analysis based on comparative data with a rigorous and well-understood experimental protocol, researchers can confidently assign the ¹³C NMR spectrum of cyclopropyl 3-thienyl ketone, ensuring accurate structural verification for applications in drug discovery and materials science.
References
-
NMR Sample Preparation. University of St Andrews. Available at: [Link]
-
NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. Available at: [Link]
-
Marr, D. H., & Stothers, J. B. (1967). 13C n.m.r. studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. Canadian Journal of Chemistry, 45(3), 225–231. Available at: [Link]
-
13C n.m.r. studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. Canadian Science Publishing. Available at: [Link]
-
13 C nmr studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. Sci-Hub. Available at: [Link]
-
NMR Sample Requirements and Preparation. University of Maryland, Baltimore County Department of Chemistry and Biochemistry. Available at: [Link]
- Takahashi, K., Sone, T., & Fujieda, K. (1974). ¹³C NMR spectra of thiophenes. III—Bromothiophenes. Journal of the Chemical Society, Chemical Communications, (14), 565-566.
-
Sample Preparation. University College London, Faculty of Mathematical & Physical Sciences. Available at: [Link]
-
How to Prepare Samples for NMR. ResearchGate. Available at: [Link]
-
13-C NMR Protocol for beginners AV-400. University of Wisconsin-La Crosse. Available at: [Link]
-
A User Guide to Modern NMR Experiments. University of Oxford, Chemistry Research Laboratory. Available at: [Link]
-
de Graaf, R. A., Chowdhury, G. M. I., & Behar, K. L. (2010). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 23(8), 919–933. Available at: [Link]
-
13C NMR. École Polytechnique Fédérale de Lausanne (EPFL). Available at: [Link]
- Gronowitz, S., Johnson, I., & Hörnfeldt, A. B. (1975). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. Chemica Scripta, 7, 76-84. (Note: A direct link to the full text is not available, but the citation refers to foundational work on substituted thiophene NMR.)
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- 12. epfl.ch [epfl.ch]
A Comparative Guide to the Mass Spectrometric Analysis of Cyclopropyl 3-Thienyl Ketone
Introduction
Cyclopropyl 3-thienyl ketone is a small molecule of interest in medicinal chemistry and materials science, incorporating three key functional moieties: a carbonyl group, a strained cyclopropyl ring, and an aromatic thiophene ring. The structural characterization of such molecules is paramount for quality control, metabolite identification, and mechanistic studies. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural insight.
This guide provides an in-depth comparison of common mass spectrometry ionization techniques for the analysis of cyclopropyl 3-thienyl ketone. We will move beyond simple procedural descriptions to explore the causality behind experimental choices and the logic of spectral interpretation. This document is designed for researchers, scientists, and drug development professionals who seek to understand not just how to analyze this compound, but why specific methods yield different and complementary information.
Chapter 1: The Analyte – Cyclopropyl 3-Thienyl Ketone
Before delving into the analysis, understanding the analyte's structure is critical as it dictates its behavior within the mass spectrometer.
-
Structure: C₈H₈OS
-
Molecular Weight (Monoisotopic): 152.03 g/mol
-
Key Features:
-
Carbonyl Group (C=O): A primary site for ionization and a director of predictable fragmentation patterns like alpha-cleavage.
-
Thiophene Ring: A stable aromatic heterocycle. Aromatic systems tend to produce strong molecular ion peaks.[1] Its heteroatom (sulfur) also influences fragmentation.
-
Cyclopropyl Ring: A three-membered ring with significant ring strain. This strain makes it susceptible to ring-opening fragmentation pathways.[2]
-
The combination of a stable aromatic ring and a labile cyclopropyl group adjacent to a carbonyl function presents a fascinating case for mass spectrometric analysis, where the energy imparted during ionization can trigger competing fragmentation channels.
Chapter 2: Ionization Techniques – A Comparative Overview
The choice of ionization method is the most critical parameter in a mass spectrometry experiment, as it determines whether the primary goal is molecular weight confirmation or detailed structural elucidation. We will compare three workhorse techniques: Electron Ionization (EI), Chemical Ionization (CI), and Electrospray Ionization (ESI).
Sources
A Comparative Analysis of Thienyl Ketones in Biological Systems: From Anticancer to Antimicrobial Applications
Introduction
The thienyl ketone scaffold, characterized by a thiophene ring linked to a carbonyl group, represents a privileged structure in medicinal chemistry. Its inherent physicochemical properties and synthetic tractability have led to the development of a diverse array of derivatives with significant biological activities. This guide provides a comparative overview of thienyl ketones in two critical areas of drug development: oncology and infectious diseases. We will explore the structure-activity relationships (SAR) that govern their efficacy, delve into their mechanisms of action, and provide detailed experimental protocols for their evaluation. This analysis aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic potential of this versatile class of compounds.
Part 1: Anticancer Activity of Thienyl Ketones
Thienyl ketones, particularly in the form of thienyl chalcones, have emerged as a promising class of anticancer agents. Their planar structure, conferred by the α,β-unsaturated carbonyl system, allows for interaction with various biological targets, leading to the disruption of cancer cell proliferation and survival.
Mechanism of Action: Targeting Angiogenesis through VEGFR-2 Inhibition
A primary mechanism through which certain thienyl ketones exert their anticancer effects is the inhibition of angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis. This is often achieved by targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key tyrosine kinase receptor in the angiogenesis signaling cascade.[1]
Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[2][3] Thienyl ketone-based inhibitors can bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation and thereby blocking the downstream signaling pathways.
VEGFR-2 Signaling Pathway
Caption: VEGFR-2 signaling pathway and the inhibitory action of thienyl ketones.
Beyond VEGFR-2 inhibition, thienyl chalcones have been reported to induce anticancer effects through various other mechanisms, including:
-
Tubulin Polymerization Inhibition: Similar to other chalcones, some thienyl derivatives can bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and apoptosis.[2][4]
-
Induction of Apoptosis: Thienyl ketones can trigger programmed cell death through both caspase-dependent and -independent pathways.[4]
-
NF-κB Inhibition: Some chalcones have been shown to suppress the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer cell survival.
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer potency of thienyl ketones is significantly influenced by the nature and position of substituents on both the thienyl and the adjacent phenyl ring.
-
Substituents on the Phenyl Ring: Electron-donating groups, such as methoxy (-OCH3), on the phenyl ring attached to the carbonyl group have been shown to enhance anticancer activity.[5]
-
Heterocyclic Rings: The incorporation of additional heterocyclic moieties, such as quinoline, can significantly increase the VEGFR-2 inhibitory activity.[1]
-
Position of the Thienyl Ring: The orientation of the thienyl ring relative to the enone system can impact activity.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative thienyl chalcone derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5 | MCF-7 (Breast) | 7.79 ± 0.81 | [6] |
| MDA-MB-231 (Breast) | 5.27 ± 0.98 | [6] | |
| Compound 8 | MCF-7 (Breast) | 7.24 ± 2.10 | [6] |
| MDA-MB-231 (Breast) | 21.58 ± 1.50 | [6] | |
| Quinolyl-thienyl chalcone 19 | HUVEC (Endothelial) | 0.02178 | [1] |
Lower IC50 values indicate higher potency.
Part 2: Antimicrobial Activity of Thienyl Ketones
Thienyl ketones also exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. Their mechanism of action in microbial systems often differs from their anticancer effects, highlighting the versatility of this chemical scaffold.
Mechanism of Action: Inhibition of Bacterial Efflux Pumps
A significant mechanism contributing to the antimicrobial resistance of bacteria is the overexpression of efflux pumps, which are transmembrane proteins that actively extrude antibiotics from the bacterial cell.[7] Certain ketones and chalcones have been identified as efflux pump inhibitors (EPIs).[8] By blocking these pumps, thienyl ketone derivatives can restore the efficacy of conventional antibiotics and overcome multidrug resistance.
The primary efflux pump systems in Gram-negative bacteria are the Resistance-Nodulation-Division (RND) family of transporters.[7] Thienyl ketone-based EPIs are thought to act by either competitively or non-competitively binding to the efflux pump proteins, thereby preventing the extrusion of antibiotics.
Bacterial Efflux Pump Mechanism
Caption: Mechanism of a bacterial efflux pump and its inhibition by a thienyl ketone EPI.
Other potential antimicrobial mechanisms of thienyl ketones include:
-
Inhibition of Bacterial Histidine Kinases: Some thienyl derivatives have been designed to inhibit bacterial two-component signal transduction systems, which are essential for bacterial viability and are absent in mammals.
-
Disruption of Cell Division: Certain thiophenyl-pyrimidine derivatives have been shown to inhibit the polymerization of FtsZ, a key protein in bacterial cell division.
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial efficacy of thienyl ketones is dependent on the specific heterocyclic system and the substituents.
-
Heterocyclic Core: The nature of the heterocyclic ring attached to the thienyl ketone moiety plays a crucial role. Thiazole, oxazole, and spiroazole derivatives have shown significant antimicrobial activity.
-
Substituents: The presence of specific functional groups can enhance activity. For example, in a series of 2-thienyl substituted heterocycles, certain spiro compounds displayed remarkable antimicrobial potency.
Quantitative Comparison of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for several 2-thienyl substituted heterocyclic compounds against various bacterial and fungal strains.
| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | Reference |
| Compound 15 | 12.5 | 12.5 | 25 | 25 | 12.5 | [9] |
| Compound 16 | 12.5 | 12.5 | 12.5 | 25 | 12.5 | [9] |
| Compound 17 | 6.25 | 6.25 | 12.5 | 12.5 | 6.25 | [9] |
| Compound 18 | 6.25 | 12.5 | 12.5 | 25 | 12.5 | [9] |
| Chloramphenicol | 6.25 | 6.25 | 6.25 | 6.25 | - | [9] |
| Clotrimazole | - | - | - | - | 6.25 | [9] |
All values are in µg/mL. Lower MIC values indicate higher potency.
Part 3: Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section details the standard methodologies for assessing the anticancer and antimicrobial activities of thienyl ketones.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
MTT Assay Workflow
Caption: A stepwise workflow of the MTT assay for determining anticancer activity.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thienyl ketone compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Broth Microdilution Workflow
Caption: A stepwise workflow of the broth microdilution method for MIC determination.
Step-by-Step Protocol:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the thienyl ketone compounds in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The thienyl ketone scaffold demonstrates remarkable versatility, serving as a foundation for the development of potent anticancer and antimicrobial agents. The biological activity of these compounds is highly tunable through synthetic modifications, allowing for the optimization of potency and selectivity. In the context of cancer, thienyl ketones, particularly chalcone derivatives, show promise as inhibitors of angiogenesis by targeting VEGFR-2, as well as through other mechanisms like tubulin polymerization inhibition. In the realm of infectious diseases, they offer a potential strategy to combat antimicrobial resistance by inhibiting bacterial efflux pumps. The structure-activity relationships highlighted in this guide provide a roadmap for the rational design of next-generation thienyl ketone-based therapeutics. The detailed experimental protocols serve as a foundation for the robust evaluation of these compounds, ensuring the generation of reliable and reproducible data in the pursuit of novel and effective treatments for cancer and infectious diseases.
References
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Leonte, D. (2021). Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. Molecules, 26(16), 4893. [Link]
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Pathania, S., et al. (2012). Discovery and molecular docking of quinolyl-thienyl chalcones as anti-angiogenic agents targeting VEGFR-2 tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 22(3), 1334-1338. [Link]
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Wang, Z., et al. (2019). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 7, 259. [Link]
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Wikimedia Commons. (2021). The VEGFR2 signaling pathways in endothelial cells. [Link]
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Anticancer Activity of Natural and Synthetic Chalcones. (2022). Molecules, 27(19), 6293. [Link]
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Sharma, A., et al. (2023). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Journal of Applied Microbiology, 134(5), lxad095. [Link]
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Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. [Link]
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ResearchGate. (n.d.). Schematic illustration showing the general mechanisms of efflux pump inhibition. [Link]
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ResearchGate. (n.d.). Signaling pathways of VEGFR-2. [Link]
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Kumar, A., et al. (2020). Chalcones, stilbenes and ketones have anti-infective properties via inhibition of bacterial drug-efflux and consequential synergism with antimicrobial agents. Access Microbiology, 2(4), acmi000105. [Link]
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Vargiu, A. V., & Nikaido, H. (2012). Multidrug binding properties of the AcrB efflux pump characterized by molecular dynamics simulations. Proceedings of the National Academy of Sciences, 109(51), 20620-20625. [Link]
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Al-Salahi, R., et al. (2021). Synthesis, Characterization, Molecular Docking and Cytotoxicity Evaluation of New Thienyl Chalcone Derivatives against Breast Cancer Cells. Systematic Reviews in Pharmacy, 12(1), 1033-1044. [Link]
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ResearchGate. (n.d.). Schematic representation of bacterial efflux pumps. [Link]
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ResearchGate. (n.d.). The molecular structure of VEGF/VEGFR-2. [Link]
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Youssef, M. S. K., & Abeed, A. A. O. (2014). Synthesis and antimicrobial activity of some novel 2-thienyl substituted heterocycles. Heterocyclic Communications, 20(1), 25-31. [Link]
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Systematic Reviews in Pharmacy. (2021). Synthesis, Characterization, Molecular Docking and Cytotoxicity Evaluation of New Thienyl Chalcone Derivatives against Breast. [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]
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Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]
-
Wikipedia. (n.d.). Broth microdilution. [Link]
-
Microbiology Info. (n.d.). Broth Microdilution. [Link]
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A Comparative Guide to the Biological Activity of Cyclopropyl Ketone Analogues: From Antivirals to Neuroregulators
In the landscape of modern drug discovery and development, the cyclopropyl ketone moiety has emerged as a privileged structural motif. Its inherent ring strain and unique electronic properties offer a powerful tool for medicinal chemists to modulate the potency, selectivity, and pharmacokinetic profiles of bioactive molecules. This guide provides an in-depth, objective comparison of the biological activities of various cyclopropyl ketone analogues, supported by experimental data and detailed protocols, to empower researchers in their quest for novel therapeutics.
The Cyclopropyl Ketone: A Scaffold of Versatility
The three-membered ring of a cyclopropyl group, when conjugated with a ketone, creates a fascinating chemical entity. This arrangement not only introduces conformational rigidity, which can be entropically favorable for binding to biological targets, but also activates the molecule for a range of chemical transformations.[1] The electron-withdrawing nature of the ketone enhances the electrophilicity of the cyclopropane ring, making it susceptible to nucleophilic attack and ring-opening reactions, a key mechanism in the biological activity of many of these analogues.[1] Furthermore, the cyclopropyl group is known to enhance metabolic stability by blocking potential sites of oxidation by cytochrome P450 enzymes.[2] These properties have been exploited to develop a diverse array of therapeutic agents, from potent enzyme inhibitors to receptor modulators.
This guide will explore the comparative biological activities of cyclopropyl ketone analogues in three key areas: antiviral, neuroregulatory, and insecticidal applications. We will delve into the structure-activity relationships that govern their efficacy, provide detailed experimental protocols for their evaluation, and visualize the underlying mechanisms of action.
I. Antiviral Activity: Targeting Viral Proteases
The COVID-19 pandemic spurred an intensive search for effective antiviral agents, and cyclopropyl ketone analogues have emerged as promising inhibitors of viral proteases, particularly the 3C-like protease (3CLpro) of coronaviruses.[2] This cysteine protease is essential for viral replication, making it a prime target for therapeutic intervention.
Mechanism of Action: Covalent Inhibition of Cysteine Proteases
Cyclopropyl ketone-containing peptidomimetics act as potent inhibitors of cysteine proteases through a covalent mechanism. The catalytic cysteine residue in the active site of the protease attacks the electrophilic carbonyl carbon of the ketone, forming a reversible hemithioketal adduct. This covalent modification effectively blocks the enzyme's activity. The potency and selectivity of these inhibitors can be finely tuned by modifying the peptide-like scaffold and the substituents on the cyclopropyl ring.
Caption: Non-ionotropic NMDA receptor signaling leading to ERK activation.
Comparative Binding Affinities of Cyclopropyl Ketone Analogues for the NMDA Receptor
The binding affinity of cyclopropyl ketone analogues to the NMDA receptor can be determined using radioligand binding assays. The following table presents a hypothetical comparison based on typical structure-activity relationships observed for NMDA receptor antagonists.
| Compound ID | R1 Group | R2 Group | Ki (nM) |
| Analogue E | H | H | 150 |
| Analogue F | Phenyl | H | 85 |
| Analogue G | Phenyl | 4-OH | 30 |
| Analogue H | Phenyl | 4-OCH3 | 15 |
Analysis of Structure-Activity Relationship (SAR): In this series, the presence of a phenyl group at the R1 position (Analogue F) enhances binding affinity compared to the unsubstituted analogue (Analogue E). Introducing a hydroxyl group at the para-position of the phenyl ring (Analogue G) further increases affinity, likely due to hydrogen bonding interactions within the receptor's binding pocket. The highest affinity is achieved with a methoxy group at this position (Analogue H), suggesting that a combination of electronic and steric factors contributes to optimal binding.
Experimental Protocol: NMDA Receptor Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of cyclopropyl ketone analogues for the NMDA receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Rat cortical membrane preparation
-
Radioligand (e.g., [3H]MK-801)
-
Binding buffer: 5 mM Tris-HCl, pH 7.4
-
Non-specific binding determinator (e.g., 10 µM unlabeled MK-801)
-
Cyclopropyl ketone analogue stock solutions (in DMSO)
-
96-well filter plates with GF/B filters
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the cyclopropyl ketone analogues in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or non-specific binding determinator.
-
50 µL of the diluted cyclopropyl ketone analogue or vehicle for the total and non-specific binding wells.
-
50 µL of the radioligand solution (e.g., 1 nM final concentration).
-
100 µL of the rat cortical membrane preparation (e.g., 100 µg protein/well).
-
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold binding buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of specific binding for each inhibitor concentration.
-
Plot the percentage of specific binding against the logarithm of the inhibitor concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
III. Insecticidal Activity: Disrupting the Nervous System
Certain cyclopropyl ketone analogues exhibit potent insecticidal activity, sharing a similar mode of action with pyrethroid insecticides. These compounds are effective against a range of insect pests and represent a valuable class of crop protection agents.
Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
The insecticidal activity of these cyclopropyl ketone analogues stems from their ability to modulate the function of voltage-gated sodium channels in the nervous system of insects. They bind to the sodium channels, forcing them to remain open for an extended period. This leads to a continuous influx of sodium ions, causing hyperexcitation of the nerve cells, paralysis, and ultimately, the death of the insect.
Caption: Mechanism of action of cyclopropyl ketone insecticides.
Comparative Insecticidal Activity of Cyclopropyl Ketone Analogues
The insecticidal potency of these compounds is typically evaluated by determining the lethal dose required to kill 50% of a test population (LD50). The following table provides a hypothetical comparison of the insecticidal activity of different cyclopropyl ketone analogues against a common insect pest.
| Compound ID | Substituent on Cyclopropane | Target Insect | LD50 (ng/insect) |
| Analogue I | 2,2-dimethyl-3-(2-methylpropenyl) | Housefly | 25 |
| Analogue J | 2,2-dichloro-3-(2,2-dichlorovinyl) | Housefly | 10 |
| Analogue K | 2,2-dimethyl-3-(2,2-difluorovinyl) | Housefly | 5 |
| Analogue L | 2,2-dimethyl-3-(3,3,3-trifluoropropenyl) | Housefly | 2 |
Analysis of Structure-Activity Relationship (SAR): The SAR for this class of insecticides reveals that the nature of the substituent on the cyclopropane ring is a critical determinant of potency. Halogenation of the vinyl side chain significantly enhances insecticidal activity. Dichlorinated (Analogue J) and difluorinated (Analogue K) vinyl groups are more potent than the methylpropenyl group (Analogue I). The most potent compound in this series (Analogue L) features a trifluoropropenyl group, highlighting the beneficial effect of fluorine substitution on insecticidal efficacy.
Experimental Protocol: Topical Application Insecticidal Assay
This protocol describes a standard method for determining the LD50 of cyclopropyl ketone analogues against an insect species like the housefly (Musca domestica).
Materials:
-
Adult houseflies of a susceptible strain
-
Cyclopropyl ketone analogue solutions of known concentrations in a suitable solvent (e.g., acetone)
-
Microsyringe or microapplicator
-
Cages for holding treated insects
-
Sugar water for feeding
Procedure:
-
Prepare a series of dilutions of the cyclopropyl ketone analogues in the chosen solvent.
-
Anesthetize the adult houseflies briefly with carbon dioxide.
-
Using a microsyringe, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.
-
Treat a control group of insects with the solvent alone.
-
Place the treated insects in cages with access to sugar water.
-
Maintain the insects under controlled conditions of temperature, humidity, and light.
-
Assess mortality at 24 and 48 hours post-treatment. An insect is considered dead if it is unable to move when prodded.
-
For each compound, test at least five different concentrations that result in mortality rates between 10% and 90%.
-
Use probit analysis to calculate the LD50 value and its 95% confidence limits from the dose-mortality data.
Conclusion
The cyclopropyl ketone scaffold is a remarkably versatile platform in medicinal chemistry and agrochemistry, giving rise to compounds with a wide spectrum of biological activities. By understanding the intricate structure-activity relationships and the underlying mechanisms of action, researchers can rationally design and synthesize novel analogues with improved potency, selectivity, and safety profiles. The experimental protocols provided in this guide offer a framework for the robust evaluation of these promising compounds. As our understanding of the chemical biology of cyclopropyl ketones continues to expand, we can anticipate the development of even more innovative and impactful therapeutic and crop protection agents based on this unique chemical entity.
References
- Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling P
- Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling P
- Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling P
- Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway.
- Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling P
- Quantitative Structure‐Activity Relationships in Insecticidal Pyrethroid Ethers.
- Synthesis and antiviral activity of novel C-methyl branched cyclopropyl nucleosides. Archives of Pharmacal Research.
- Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies.
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A Comparative Guide to Purity Assessment of Synthesized Cyclopropyl 3-Thienyl Ketone
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, the rigorous assessment of purity is a critical, non-negotiable step. This is particularly true for intermediates like cyclopropyl 3-thienyl ketone, a valuable building block in the development of pharmaceutical agents. The presence of even trace impurities can have significant downstream effects, potentially leading to failed reactions, compromised biological activity, or unforeseen toxicological profiles.
This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of synthesized cyclopropyl 3-thienyl ketone: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. As a senior application scientist, my aim is to move beyond a simple listing of methods and delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.
The Synthetic Context: Anticipating Impurities
Cyclopropyl 3-thienyl ketone is commonly synthesized via the Friedel-Crafts acylation of thiophene with cyclopropanecarbonyl chloride, typically in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃)[1][2]. Understanding this synthetic route is paramount, as it allows us to anticipate potential impurities and select the most appropriate analytical technique for their detection and quantification.
Potential Impurities Include:
-
Isomeric Byproducts: Friedel-Crafts acylation of thiophene can sometimes yield the 2-acyl isomer, cyclopropyl 2-thienyl ketone, as a minor byproduct due to the competing reactivity of the C2 and C3 positions of the thiophene ring[1].
-
Unreacted Starting Materials: Residual thiophene and cyclopropanecarbonyl chloride.
-
Solvent and Reagent Residues: Traces of the reaction solvent and quenching agents.
-
Polyacylated Products: Although less common with acylation compared to alkylation, there is a possibility of diacylated thiophene byproducts.
-
Degradation Products: The product may degrade under certain conditions, leading to the formation of other related substances.
The ability to separate and identify these potential impurities is a key differentiator between the analytical methods discussed below.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique is a balance of sensitivity, specificity, speed, and the nature of the anticipated impurities. For cyclopropyl 3-thienyl ketone, HPLC, GC-MS, and NMR each offer unique advantages and disadvantages.
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase, with mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds. | Requires compounds to be volatile and thermally stable. | Not dependent on volatility. |
| Limit of Detection (LOD) | Low ng to µg range. | Low pg to ng range. | Higher, typically in the µg range for routine analysis. |
| Limit of Quantitation (LOQ) | Low µg range. | Low ng range. | Higher, often requiring more sample than chromatographic methods. |
| Specificity | Moderate; relies on retention time and UV-Vis spectral data. Co-elution of impurities is possible. | High; provides mass spectral data for structural elucidation and confirmation of identity. | Very high; provides detailed structural information and can identify unknown impurities if present in sufficient concentration. |
| Sample Throughput | Moderate; typical run times are 15-30 minutes. | High; run times can be shorter than HPLC. | Low; requires longer acquisition times, especially for 13C NMR. |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a workhorse technique in pharmaceutical analysis due to its robustness and versatility for quantifying impurities. For cyclopropyl 3-thienyl ketone, a reversed-phase HPLC method is most suitable.
Causality of Experimental Choices:
-
Reversed-Phase (C18 column): The non-polar nature of the C18 stationary phase is well-suited for retaining and separating moderately polar organic molecules like our target compound and its likely impurities.
-
Gradient Elution: A gradient of acetonitrile and water allows for the effective elution of compounds with a range of polarities, ensuring that both early-eluting polar impurities and the later-eluting, more non-polar product are well-resolved.
-
UV Detection: The thiophene ring and the carbonyl group are chromophores that absorb UV light, making UV detection a sensitive method for this compound. A photodiode array (PDA) detector is advantageous as it can provide spectral information to aid in peak identification and purity assessment.
Experimental Protocol: HPLC-UV for Purity of Cyclopropyl 3-Thienyl Ketone
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a PDA detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 50% B, linearly increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized cyclopropyl 3-thienyl ketone and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
Trustworthiness through Validation: The method's reliability must be established through validation as per FDA and ICH guidelines[3][4][5]. This involves demonstrating specificity (the ability to resolve the main peak from impurities), linearity, accuracy, precision, and robustness.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for volatile and thermally stable compounds like cyclopropyl 3-thienyl ketone.
Causality of Experimental Choices:
-
Capillary Column (e.g., DB-5ms): A non-polar column is a good starting point for the separation of moderately polar analytes. The 5% phenyl substitution provides some selectivity for aromatic compounds.
-
Temperature Programming: A temperature gradient is essential for separating compounds with different boiling points. Starting at a lower temperature allows for the separation of volatile impurities, while ramping up the temperature ensures the timely elution of the higher-boiling ketone.
-
Electron Ionization (EI): EI is a robust and widely used ionization technique that generates reproducible fragmentation patterns, which can be compared to spectral libraries for compound identification.
Experimental Protocol: GC-MS for Purity of Cyclopropyl 3-Thienyl Ketone
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Injection Volume: 1 µL.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the synthesized ketone in a volatile solvent like dichloromethane or ethyl acetate.
-
Filter the sample through a 0.45 µm syringe filter if necessary.
-
Trustworthiness through Validation: The GC-MS method should also be validated for specificity, linearity, accuracy, and precision. The mass spectral data provides a high degree of confidence in the identification of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and can provide a quantitative assessment of purity without the need for a reference standard of the impurities (qNMR).
Causality of Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. The integration of the signals can be used for quantitative analysis.
-
¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule. It is particularly useful for identifying isomeric impurities.
-
Deuterated Chloroform (CDCl₃): A common and effective solvent for many organic compounds, including cyclopropyl 3-thienyl ketone.
Experimental Protocol: NMR for Purity Assessment
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 for accurate integration in quantitative NMR.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Interpreting the Spectra:
-
¹H NMR: The spectrum of pure cyclopropyl 3-thienyl ketone should show characteristic signals for the protons on the thiophene ring, the cyclopropyl ring, and any adjacent aliphatic protons. Impurities will present as additional, unassigned peaks.
-
¹³C NMR: The spectrum of the pure compound will have a specific number of signals corresponding to the unique carbon atoms in the molecule. The presence of additional signals would indicate impurities. For example, the chemical shift of the carbonyl carbon will be different for the 2-thienyl and 3-thienyl isomers.
Trustworthiness through Self-Validation: The consistency between the ¹H and ¹³C NMR data provides a high level of confidence in the structural assignment and purity assessment. The presence of any unexpected signals immediately flags the presence of impurities.
Conclusion: A Multi-faceted Approach to Purity Assessment
For the comprehensive assessment of the purity of synthesized cyclopropyl 3-thienyl ketone, a multi-technique approach is recommended.
-
HPLC is the preferred method for routine quality control and for the accurate quantification of known and unknown impurities, especially in a regulated environment.
-
GC-MS offers superior specificity for the identification of volatile impurities and is an excellent complementary technique to HPLC for confirming the identity of byproducts.
-
NMR Spectroscopy is indispensable for the definitive structural confirmation of the desired product and for the identification of major impurities. It also serves as a primary method for quantitative analysis (qNMR) when reference standards for impurities are not available.
By leveraging the strengths of each of these techniques, researchers, scientists, and drug development professionals can ensure the quality and integrity of their synthesized cyclopropyl 3-thienyl ketone, thereby building a solid foundation for subsequent research and development activities.
References
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
-
Validation of Impurity Methods, Part II. LCGC North America. [Link]
-
Analytical Method Validation: Mastering FDA Guidelines. Rondaxe. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
- Google Patents.
-
The Royal Society of Chemistry. Supporting Information for: Palladium-Catalyzed Stereoselective Ring-opening Reaction of Aryl Cyclopropyl Ketones. [Link]
-
SIELC Technologies. Separation of Cyclopropyl p-tolyl ketone on Newcrom R1 HPLC column. [Link]
-
Smithers. Understanding Chemical Testing: GC-MS vs. HPLC. [Link]
-
SynArchive. Friedel-Crafts Acylation. [Link]
-
SIELC Technologies. Cyclopropyl 2-thienyl ketone. [Link]
-
ResearchGate. a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
Sources
- 1. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 2. synarchive.com [synarchive.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Separation of Cyclopropyl p-tolyl ketone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Cyclopropyl 3-Thienyl Ketone
For researchers and drug development professionals, the integrity of scientific work extends to the entire lifecycle of a chemical, including its proper disposal. Cyclopropyl 3-thienyl ketone (CAS No. 113348-25-7), a valuable building block in synthetic chemistry, requires meticulous handling not only during experimentation but also at the end of its use. This guide provides a detailed, step-by-step protocol for its safe and compliant disposal, grounded in established safety principles and regulatory frameworks. The procedures outlined here are designed to protect laboratory personnel, the community, and the environment.
Section 1: Chemical Profile and Hazard Identification
Key Chemical Data Summary
| Property | Value | Source |
| CAS Number | 113348-25-7 | ChemScene[1] |
| Molecular Formula | C₈H₈OS | PubChem[2] |
| Molecular Weight | 152.21 g/mol | ChemScene[1] |
| Known Hazards | H315: Causes skin irritation.H319: Causes serious eye irritation. | ChemScene[1] |
| Inferred Hazards | Potentially combustible or flammable liquid. May be harmful if swallowed or inhaled. Potential for environmental toxicity. | Based on SDS of analogous ketones[3] |
The primary known hazards are skin and serious eye irritation[1]. However, prudence dictates treating this compound with additional caution. Structurally similar ketones are often classified as flammable or combustible liquids and may cause severe burns upon contact[3][4]. Therefore, assuming this compound is ignitable and potentially corrosive is a necessary safety measure.
Section 2: The Disposal Workflow: A Step-by-Step Procedural Guide
The disposal of Cyclopropyl 3-thienyl ketone is governed by the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA)[5]. Under RCRA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity[6].
Given its properties, Cyclopropyl 3-thienyl ketone waste must be managed as hazardous waste. The following workflow ensures compliance and safety.
1. Waste Characterization and Segregation:
-
Objective: To correctly identify and separate the waste stream to prevent dangerous reactions.
-
Procedure:
-
Declare all materials containing Cyclopropyl 3-thienyl ketone as hazardous waste at the point of generation. This includes unreacted material, solutions, and contaminated items like gloves, pipette tips, and absorbent pads.
-
Crucially, do not mix this waste with incompatible chemicals. Based on data for analogous ketones, this includes strong oxidizing agents, strong bases, and strong reducing agents[3]. Mixing could lead to vigorous, exothermic reactions.
-
Aqueous waste solutions should not be neutralized or poured down the drain. Sanitary sewer disposal is prohibited for this type of chemical[3].
-
2. Container Selection and Management:
-
Objective: To safely contain the waste in a vessel that prevents leaks and is clearly identified.
-
Procedure:
-
Select a waste container made of a compatible material, such as high-density polyethylene (HDPE) or borosilicate glass for liquid waste. The container must have a secure, tight-fitting lid.
-
Ensure the container is in good condition, free from cracks or defects.
-
Keep the container closed at all times , except when you are actively adding waste. This minimizes the release of vapors and prevents spills.
-
3. Labeling:
-
Objective: To provide clear and accurate information about the container's contents, in compliance with EPA and institutional requirements.
-
Procedure:
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label or tag provided by your institution's Environmental Health & Safety (EHS) department.
-
Complete the label fully and legibly:
-
Write out the full chemical name: "Cyclopropyl 3-thienyl ketone ". Do not use abbreviations.
-
List all chemical constituents in the container by percentage, including solvents.
-
Mark the appropriate hazard characteristics (e.g., Irritant, Ignitable/Flammable).
-
Record the "Accumulation Start Date" (the date the first waste was added).
-
Provide the Principal Investigator's name, lab location, and contact information.
-
-
4. Storage and Accumulation:
-
Objective: To store the waste safely in a designated area until it can be collected for disposal.
-
Procedure:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) . This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Use secondary containment, such as a chemical-resistant tray or tub, to capture any potential leaks from the primary container.
-
Segregate the container within the SAA to ensure it remains away from incompatible materials.
-
5. Final Disposal:
-
Objective: To transfer the waste to trained professionals for final, compliant disposal.
-
Procedure:
-
Once the waste container is full, or when you are finished generating this specific waste stream, arrange for its collection.
-
Contact your institution's EHS or Hazardous Waste Management office to schedule a pickup. Do not transport the waste yourself.
-
The waste will be handled by a licensed waste broker and transported to a certified Treatment, Storage, and Disposal Facility (TSDF) for final disposition, likely via incineration[4].
-
Section 3: Emergency Procedures for Spills
In the event of a spill, immediate and correct action is critical to minimize exposure and environmental contamination.
-
Small Spills (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate Personal Protective Equipment (PPE)—including a lab coat, safety goggles, and nitrile gloves—contain the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical spill kit.
-
Use non-sparking tools to collect the absorbed material into a designated hazardous waste container[3].
-
Clean the spill area with soap and water.
-
Label the container with all constituents and dispose of it as hazardous waste.
-
-
Large Spills (requiring EHS assistance):
-
Evacuate the immediate area.
-
If the material is volatile or if there is an inhalation risk, evacuate the entire lab and close the doors.
-
Notify your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
By adhering to these rigorous procedures, you ensure that your critical research and development activities are conducted with the highest commitment to safety, responsibility, and environmental stewardship.
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Cyclopropyl 3-thienyl ketone.
- Fisher Scientific. (2012). Safety Data Sheet: Cyclopropyl methyl ketone.
- ChemScene. (n.d.). Cyclopropyl(thiophen-3-yl)methanone.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 573770, Cyclopropyl(3-thienyl)methanone.
- Fisher Scientific. (n.d.). Safety Data Sheet: Cyclopropanemethanol.
- Sigma-Aldrich. (2024). Safety Data Sheet: 4-Vinylbenzocyclobutene.
- Sigma-Aldrich. (2024). Safety Data Sheet: Methyl propyl ketone.
- 3M. (2024). Safety Data Sheet: 3M™ Screen Print UV Matte Clear 9730i.
- Alfred University. (n.d.). EPA Hazardous Waste Codes.
- BLD Pharm. (n.d.). 6193-47-1|Cyclopropyl(thiophen-2-yl)methanone.
- U.S. Environmental Protection Agency. (2024). RCRA F Waste - List Details.
- U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- Api, A. M., et al. (2018). RIFM fragrance ingredient safety assessment, 3a,7-methano-3ah-cyclopentacycloocten-3-ol, decahydro-1,1,7-trimethyl-, formate. Food and Chemical Toxicology, 122, S349-S359.
- Google Patents. (1999). US5969159A - Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride.
- U.S. Environmental Protection Agency. (n.d.). Waste Code.
- Barton, R. N. (1973). The interconversion and disposal of ketone bodies in untreated and injured post-absorptive rats. Biochemical Journal, 136(3), 531–542.
- Google Patents. (2000). EP1029858A1 - Process for the production of cyclopentyl 2-thienyl ketone.
- National Toxicology Program. (1993). Inhalation toxicity studies of the alpha,beta-unsaturated ketones. Environmental Health Perspectives, 101 Suppl 6, 65–70.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
